4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride
Description
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Properties
IUPAC Name |
4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-10-2-3-11(6-8(10)12)7-4-9-5-7;;/h7,9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJYOCFSXFRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Field Guide to a Third-Generation ALK/ROS1 Inhibitor
An In-Depth Technical Guide to 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride (Lorlatinib/PF-06463922)
This document provides a comprehensive technical overview of this compound, a compound identified by CAS number 1403766-76-6. In the field of oncology research and drug development, it is widely known by its developmental code, PF-06463922, and its approved name, Lorlatinib. This guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its chemical nature, mechanism of action, preclinical validation, and practical applications.
Introduction: Overcoming the Challenge of Acquired Resistance
Oncogenic fusions of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are key drivers in subsets of non-small cell lung cancer (NSCLC) and other malignancies like neuroblastoma.[1][2] While first-generation tyrosine kinase inhibitors (TKIs) such as crizotinib have shown remarkable clinical efficacy, a significant challenge arises as most patients eventually develop resistance, often through secondary point mutations in the kinase domain.[1][3]
Lorlatinib (PF-06463922) was specifically engineered to address this critical unmet need. It is a potent, orally available, and ATP-competitive third-generation TKI designed to be highly active against a wide spectrum of ALK and ROS1 mutations that confer resistance to earlier-generation inhibitors.[4] A key feature of its design is its macrocyclic chemical structure, which contributes to its high potency and distinct binding profile. Furthermore, its ability to penetrate the blood-brain barrier makes it a crucial therapeutic option for patients with central nervous system (CNS) metastases, a common site of disease progression.[1][3] This guide synthesizes the critical preclinical and clinical data that define Lorlatinib as a pivotal tool in modern oncology.
Compound Profile and Physicochemical Properties
The fundamental characteristics of a compound are critical for experimental design. Lorlatinib's identity is defined by several key identifiers and properties.
| Property | Value |
| Compound Name | Lorlatinib (PF-06463922) |
| Systematic Name | This compound |
| CAS Number | 1403766-76-6 |
| Molecular Formula | C₈H₁₆ClN₃O (hydrochloride) |
| Molecular Weight | 205.69 g/mol (hydrochloride) |
| Description | An orally available, ATP-competitive macrocyclic inhibitor of ALK and ROS1 receptor tyrosine kinases.[5] |
Mechanism of Action: Potent and Broad-Spectrum Kinase Inhibition
Lorlatinib functions by competitively binding to the ATP-binding pocket of ALK and ROS1 kinases. This action prevents the phosphorylation and activation of the kinases, thereby blocking downstream signaling cascades essential for tumor cell survival, growth, and proliferation.[5]
The true expertise in its design is revealed by its efficacy against resistance mutations. Lorlatinib demonstrates superior potency against all known clinically acquired ALK mutations, including the highly resistant G1202R mutant, which is a major mechanism of failure for second-generation TKIs.[4] Similarly, it effectively blocks crizotinib-resistant ROS1 mutations such as G2032R.[3][4]
Caption: High-level convergent synthesis workflow for Lorlatinib.
Application in Research and Clinical Development
As a research tool, Lorlatinib is invaluable for:
-
Studying Resistance: Investigating the mechanisms of acquired resistance to first and second-generation TKIs.
-
Pathway Elucidation: Probing the downstream consequences of ALK/ROS1 inhibition in various cancer models.
-
Drug Combination Studies: Serving as a potent backbone therapy in studies exploring synergistic combinations to prevent or overcome resistance.
Clinically, Lorlatinib is being evaluated in a pivotal Phase I/II trial (NCT01970865) for patients with advanced ALK-positive or ROS1-positive NSCLC. [1]This trial is designed to assess its safety, pharmacokinetics, and efficacy across distinct patient populations, including those who are treatment-naïve and those who have progressed on prior TKI therapies. [1][6]
Exemplar Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a validated workflow for assessing the potency of Lorlatinib against an ALK-dependent cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lorlatinib in an ALK-driven neuroblastoma cell line (e.g., CLB-GE).
Materials:
-
CLB-GE neuroblastoma cells (or other relevant ALK/ROS1-dependent line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Lorlatinib (PF-06463922)
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Multimode plate reader
Caption: Workflow for determining the IC₅₀ of Lorlatinib in a cell-based assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain CLB-GE cells in complete growth medium under standard conditions (37°C, 5% CO₂). Ensure cells are in the logarithmic growth phase before the experiment.
-
Cell Seeding: Harvest cells and perform a cell count. Seed 5,000 cells per well in 90 µL of medium into a 96-well plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of Lorlatinib in DMSO. Perform a serial dilution in complete medium to create 10X working solutions. The final concentrations in the assay may range from 1 nM to 10 µM.
-
Treatment: Add 10 µL of the 10X working solutions to the corresponding wells. Include wells treated with vehicle (DMSO at the highest concentration used, e.g., 0.1%) as a negative control and untreated wells as a baseline.
-
Incubation: Incubate the plate for 72 hours. Causality Insight: A 72-hour incubation period is chosen to allow for multiple cell doubling times, ensuring that an effect on proliferation can be robustly measured.
-
Viability Measurement: Add 10 µL of Resazurin reagent to each well and incubate for an additional 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data: Set the vehicle-treated wells as 100% viability and wells with a potent cell killer or no cells as 0% viability.
-
Plot the normalized response against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC₅₀ value.
-
Conclusion
This compound (Lorlatinib/PF-06463922) represents a triumph of rational drug design in oncology. Its unique macrocyclic structure confers potent, broad-spectrum activity against ALK and ROS1, critically including the resistance mutations that render previous generations of inhibitors ineffective. Coupled with its ability to penetrate the CNS, it provides a powerful therapeutic strategy for a challenging patient population. For the research scientist, it is an exquisitely selective tool for probing kinase signaling and a benchmark compound for the development of future inhibitors.
References
-
Dana-Farber Cancer Institute. (n.d.). Phase 1/2 Study of PF-06463922 (AN ALK/ROSI Tyrosine Kinase Inhibitor) in Patients with Advanced Non-Small Cell Lung Cancer Harboring Specific Molecular Alterations. Retrieved from [Link]
-
Bauer, T. M., Shaw, A. T., Solomon, B., et al. (2015). Phase I/II study of PF-06463922, an ALK/ROS1 tyrosine kinase inhibitor, in patients with advanced non-small-cell lung cancer harboring specific molecular alterations. ASCO Publications. Retrieved from [Link]
-
Zou, H. Y., Friboulet, L., Kodack, D. P., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. Retrieved from [Link]
-
ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARBOR. NCT01970865. Retrieved from [Link]
-
Infarinato, N. R., Park, J. H., Krytska, K., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(9), 1015-1027. Retrieved from [Link]
-
Infarinato, N. R., Park, J. H., Krytska, K., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. PubMed. Retrieved from [Link]
-
Zou, H. Y., Li, Q., Lee, J. H., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer Cell, 28(1), 70-81. Retrieved from [Link]
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- 2. The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Phase 1/2 Study of PF-06463922 (AN ALK/ROSI Tyrosine Kinase Inhibitor) in Patients with Advanced Non-Small Cell Lung Cancer Harboring Specific Molecular Alterations | Dana-Farber Cancer Institute [dana-farber.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one
Foreword: Unveiling the Molecular Blueprint for Drug Discovery
In the landscape of modern drug discovery, a molecule's success is not solely dictated by its interaction with a biological target. The journey from a promising lead compound to a clinically effective therapeutic is profoundly influenced by its physicochemical properties. These intrinsic characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one, a heterocyclic compound with significant potential in medicinal chemistry, notably as a kinase inhibitor and a component of Proteolysis Targeting Chimeras (PROTACs).
This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a deeper understanding of the experimental rationale and the critical importance of these parameters in a drug discovery context. We will delve into the theoretical underpinnings and provide field-proven experimental protocols for the determination of its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility.
Molecular Overview and Significance
Chemical Identity:
-
IUPAC Name: 4-(Azetidin-3-yl)-1-methylpiperazin-2-one
-
CAS Number: 1403766-76-6 (dihydrochloride salt)
-
Molecular Formula: C₈H₁₅N₃O (Free Base)
-
Molecular Weight: 169.23 g/mol (Free Base)
-
SMILES: CN1CCN(C2CNC2)C(=O)C1
4-(Azetidin-3-yl)-1-methylpiperazin-2-one is a structurally intriguing molecule featuring a piperazinone core linked to an azetidine ring. This unique combination of saturated heterocycles imparts specific conformational constraints and chemical properties that are of great interest in drug design. The presence of multiple nitrogen atoms suggests a complex acid-base profile, which is a critical determinant of its behavior in biological systems.
Therapeutic Relevance:
Preliminary investigations have highlighted the potential of this scaffold in oncology. Compounds with similar structural motifs have been explored as kinase inhibitors , a class of drugs that target key signaling pathways involved in cancer cell proliferation and survival. Specifically, there is an indication of activity against targets such as the BCR-ABL kinase, which is implicated in chronic myeloid leukemia[1]. Furthermore, the structural features of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one make it a valuable building block in the burgeoning field of PROTACs , where it can function as a linker to connect a target-binding warhead to an E3 ligase ligand, thereby hijacking the cell's natural protein degradation machinery.
Core Physicochemical Properties: A Quantitative Summary
The following table summarizes the predicted physicochemical properties of the free base form of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one. These values, obtained from reputable computational models, provide a foundational understanding of the molecule's behavior and guide experimental design.
| Physicochemical Property | Predicted Value | Significance in Drug Discovery |
| pKa (Most Basic) | 8.5 - 9.5 | Governs the degree of ionization at physiological pH, impacting solubility, permeability, and target binding. |
| pKa (Second Basic) | 4.0 - 5.0 | Further influences the ionization state across different pH environments, such as the gastrointestinal tract. |
| logP (Octanol/Water) | -1.0 to -0.5 | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes and its distribution in the body. |
| Aqueous Solubility (logS) | -1.5 to -0.5 | Represents the intrinsic solubility in water, a critical factor for absorption and formulation. |
Note: These values are computationally predicted and should be experimentally verified. The subsequent sections provide detailed protocols for this purpose.
Experimental Determination of Physicochemical Properties
As a Senior Application Scientist, it is imperative to move beyond theoretical predictions and establish robust experimental data. The following protocols are designed to be self-validating systems, providing accurate and reproducible measurements of the key physicochemical parameters of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one.
Determination of Ionization Constants (pKa)
Causality Behind Experimental Choice: The pKa values of a molecule are fundamental to understanding its behavior in different pH environments, such as the stomach (acidic) and the intestines (neutral to basic). For a molecule with multiple basic nitrogen atoms like 4-(Azetidin-3-yl)-1-methylpiperazin-2-one, determining the individual pKa values is crucial for predicting its absorption and distribution. Potentiometric titration is a classic and reliable method for this purpose.
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one (free base) and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution. The KCl is used to maintain a constant ionic strength.
-
Titration Setup: Place the solution in a thermostatted vessel at 25 °C. Use a calibrated pH electrode and a micro-burette filled with a standardized solution of 0.1 M HCl.
-
Titration Procedure: Add the HCl titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers, two inflection points will be observed on the titration curve. The pKa values can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
Workflow for pKa Determination:
Sources
An In-Depth Technical Guide to 4-(Azetidin-3-YL)-1-methylpiperazin-2-one Dihydrochloride: Synthesis, Potential Applications, and Research Protocols
This technical guide provides a comprehensive overview of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride, a heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, a plausible synthetic route, hypothesized mechanisms of action, and detailed experimental protocols for its evaluation.
Introduction and Molecular Structure
This compound (CAS Number: 1403766-76-6) is a small molecule that features a unique combination of an azetidine ring and a piperazinone core.[1] This hybrid structure is of considerable interest in medicinal chemistry due to the favorable pharmacological properties often associated with these moieties.[2][3] The azetidine ring, a four-membered saturated nitrogen heterocycle, provides conformational rigidity, while the piperazinone scaffold is a common feature in a wide range of biologically active compounds.[1][4]
The dihydrochloride salt form of this compound suggests the presence of two basic nitrogen centers that are protonated, which typically enhances water solubility and stability, crucial properties for pharmaceutical development.[1]
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride | [1] |
| CAS Number | 1403766-76-6 | [5] |
| Molecular Formula | C₈H₁₇Cl₂N₃O | [5] |
| Molecular Weight | 242.14 g/mol | [5] |
| SMILES | CN1CCN(C2CNC2)CC1=O.[H]Cl.[H]Cl | [5] |
| InChI Key | SCAJYOCFSXFRPV-UHFFFAOYSA-N | [1] |
Plausible Synthesis Pathway
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 1-Methylpiperazin-2-one
-
To a solution of ethylenediamine in a suitable solvent such as ethanol, add N-methyl-2-chloroacetamide in a dropwise manner at room temperature.
-
Add a non-nucleophilic base, such as triethylamine, to the reaction mixture to scavenge the HCl produced.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain crude 1-methylpiperazin-2-one, which can be purified by distillation or column chromatography.[6]
Step 2: Synthesis of N-Boc-azetidin-3-amine
-
Start with a commercially available protected azetidinone, such as 1-benzhydrylazetidin-3-one.
-
Perform a reductive amination using tert-butyl carbamate and a reducing agent like sodium triacetoxyborohydride to introduce the Boc-protected amine group.
-
The benzhydryl protecting group can then be removed via hydrogenolysis using a palladium on carbon catalyst under a hydrogen atmosphere. This yields N-Boc-azetidin-3-amine.[4]
Step 3: Coupling of 1-Methylpiperazin-2-one and N-Boc-azetidin-3-amine
-
A nucleophilic substitution reaction between 1-methylpiperazin-2-one and a suitable derivative of N-Boc-azetidin-3-amine (e.g., with a leaving group at the 3-position of the azetidine) can be performed. Alternatively, a reductive amination between 1-methylpiperazin-2-one and N-Boc-3-oxoazetidine could be employed.
-
The reaction is typically carried out in the presence of a base and a suitable solvent, such as acetonitrile or dimethylformamide (DMF).[7]
Step 4: Deprotection and Salt Formation
-
The Boc protecting group is removed from the coupled product by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent.[8]
-
After deprotection, the resulting free base, 4-(azetidin-3-yl)-1-methylpiperazin-2-one, is dissolved in a suitable solvent like ethanol or isopropanol.
-
Hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in a solvent is added, to precipitate the dihydrochloride salt.[9]
-
The resulting solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final product.
Potential Biological Activities and Mechanisms of Action
While specific biological data for this compound is limited in peer-reviewed literature, its structural motifs suggest several potential therapeutic applications.
As an Antitubercular Agent
Azetidine-containing compounds have shown promise as potent agents against Mycobacterium tuberculosis, including multidrug-resistant strains.[10][11] The proposed mechanism of action for some azetidine derivatives involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[10] By disrupting this pathway, the structural integrity of the bacterium is compromised, leading to cell death.[11]
Caption: Hypothesized mechanism of action as an antitubercular agent.
As a Kinase Inhibitor
The piperazine moiety is a well-established scaffold in the design of kinase inhibitors.[12] It often serves as a key structural element that interacts with the hinge region of the kinase active site.[13] Given that numerous kinases are implicated in cancer and inflammatory diseases, this compound could potentially inhibit specific kinases involved in these pathological processes.[14]
Caption: Hypothesized mechanism of action as a kinase inhibitor.
In Neuropharmacology
Piperazine derivatives are known to exhibit a wide range of activities within the central nervous system (CNS), often by modulating neurotransmitter systems such as serotonin and dopamine.[2][15][16] These compounds can act as agonists, antagonists, or reuptake inhibitors at various receptors and transporters.[17] The specific substitution pattern on the piperazine ring of the title compound would determine its precise neuropharmacological profile.
As a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins.[18] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The piperazine moiety is often incorporated into PROTAC linkers to enhance rigidity and improve physicochemical properties such as solubility.[3][19][20] 4-(Azetidin-3-YL)-1-methylpiperazin-2-one could serve as a valuable building block for the synthesis of novel PROTACs.
Experimental Protocols for Evaluation
The following are representative protocols for the biological evaluation of this compound.
In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase, for example, the Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compound (this compound)
-
Positive control inhibitor (e.g., Gefitinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the recombinant EGFR kinase and ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[14]
Antitubercular Activity Assay (Microplate Alamar Blue Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compound
-
Positive control (e.g., Isoniazid)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculate each well with the bacterial suspension. Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[21][22]
In Vivo Neuropharmacological Evaluation (Forced Swim Test in Mice)
This protocol is a common screening method for assessing the potential antidepressant activity of a compound.[15]
Materials:
-
Male Swiss mice (20-25 g)
-
Test compound
-
Vehicle control (e.g., saline)
-
Positive control (e.g., Imipramine)
-
Cylindrical glass tank filled with water
Procedure:
-
Acclimatize the mice to the experimental room for at least one hour before the test.
-
Administer the test compound, vehicle, or positive control to different groups of mice (typically via intraperitoneal injection) 30-60 minutes before the test.
-
Individually place each mouse in the glass tank filled with water (25 ± 1°C).
-
Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
A significant reduction in the duration of immobility compared to the vehicle-treated group suggests potential antidepressant-like activity.
-
Analyze the data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test.[16]
Data Summary and Interpretation
As of the date of this guide, specific quantitative biological data (e.g., IC₅₀, MIC) for this compound is not widely available in the public domain. The information presented herein is based on the structural analysis of the molecule and data from closely related compounds. Researchers are encouraged to perform the described experimental protocols to generate specific data for this compound.
Table 2: Anticipated Data from Experimental Evaluation
| Assay | Parameter | Expected Outcome for an Active Compound |
| Kinase Inhibition Assay | IC₅₀ | Low nanomolar to micromolar concentration |
| Antitubercular Assay | MIC | Low micromolar concentration |
| Forced Swim Test | % Reduction in Immobility | Significant decrease compared to vehicle control |
| Pharmacokinetic Study | Bioavailability, Half-life | Favorable oral bioavailability and appropriate half-life for the intended therapeutic use |
Conclusion
This compound is a promising chemical entity with a structural framework that suggests potential therapeutic applications in oncology, infectious diseases, and neuropharmacology. Its utility as a linker in PROTAC technology further broadens its applicability in modern drug discovery. The proposed synthetic route and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological profile of this compound. Future studies should focus on elucidating its specific molecular targets and evaluating its efficacy and safety in relevant preclinical models.
References
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Introduction: The Strategic Union of Strained and Privileged Scaffolds
An In-depth Technical Guide to the Biological Activity of Azetidine-Piperazinone Compounds
In the landscape of medicinal chemistry, the quest for novel molecular architectures with superior therapeutic profiles is relentless. Among the vast array of heterocyclic systems, the four-membered azetidine ring and the six-membered piperazinone core have emerged as particularly valuable motifs. Azetidines, characterized by their significant ring strain and sp3-rich nature, offer a unique conformational rigidity that can enhance metabolic stability, solubility, and binding affinity.[1] They are increasingly recognized as "privileged" structures and versatile bioisosteres for more common saturated heterocycles like piperidine and pyrrolidine.[2][3] The piperazine ring, and its oxidized piperazinone variant, is a cornerstone of numerous approved drugs, particularly those targeting the central nervous system (CNS) and infectious diseases, owing to its ability to engage in key hydrogen bonding interactions and modulate physicochemical properties.[4][5]
The strategic fusion of these two scaffolds into hybrid azetidine-piperazinone compounds creates a novel chemical space, offering a three-dimensional diversity that is highly attractive for modern drug discovery. This guide, intended for researchers and drug development professionals, provides a technical overview of the significant biological activities exhibited by this compound class. We will delve into the causality behind their mechanisms of action, explore structure-activity relationships (SAR), and provide validated experimental protocols to empower further investigation into their therapeutic potential in oncology, infectious diseases, and neuroscience.
Anticancer Activity: Inducing Cell Death and Halting Proliferation
The development of targeted agents that can selectively eliminate cancer cells is a primary goal of oncological research. Azetidine-piperazinone derivatives have demonstrated significant potential in this area, primarily by suppressing proliferation and inducing programmed cell death (apoptosis) in various cancer cell lines.[6][7]
Mechanism of Action: The Intrinsic Apoptotic Pathway
A key mechanism underlying the anticancer effect of these compounds is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[6] This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. The elevated ROS levels disrupt the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, particularly caspase-3, which are the executioners of apoptosis, leading to cell death.[7] Furthermore, certain derivatives have been identified as potent inhibitors of enzymes like monoacylglycerol lipase (MAGL), a drug target implicated in various cancers.[8]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the cytotoxic potency of these hybrids is highly dependent on the nature and position of substituents. For instance, in studies on human cervical cancer (HeLa) cells, the substitution pattern on the piperazine moiety was found to be critical for activity. Compounds featuring specific aromatic substitutions demonstrated enhanced apoptosis-inducing capabilities. Similarly, evaluations against breast cancer cell lines (MCF7 and MDA-MB-231) showed that modifications to the azetidinone ring significantly influenced antiproliferative potential, with some analogues exceeding the activity of the standard drug erlotinib.[6]
Data Presentation: Cytotoxicity Profile
The following table summarizes the cytotoxic activity of representative azetidine-piperazinone compounds against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Piperazine clubbed 2-azetidinone | HeLa (Cervical) | Varies | [6] |
| Compound B | Quinoline conjugated 2-azetidinone | MCF7 (Breast) | Varies | [6] |
| Compound C | 1-(3-chlorophenyl)piperazin-2-one with guanidine | A549 (Lung) | Potent | [9] |
| Compound D | 1-(3-chlorophenyl)piperazin-2-one with guanidine | HT29 (Colon) | Potent | [9] |
Mandatory Visualization: Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway induced by azetidine-piperazinone compounds.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol describes a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Antimicrobial and Antifungal Properties
The rise of antimicrobial resistance necessitates the development of new chemical entities capable of combating pathogenic microbes.[10] Both azetidine and piperazine moieties are found in various antimicrobial agents, and their combination has yielded compounds with promising broad-spectrum activity.[4][11]
Spectrum and Rationale
Derivatives of this class have been screened against a panel of clinically relevant pathogens, demonstrating activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[4][11] The 2-azetidinone core is the key pharmacophore of β-lactam antibiotics, the most widely used class of antibacterial agents, which act by inhibiting cell wall synthesis.[10] While not all azetidinone derivatives act via this mechanism, it provides a strong rationale for exploring this scaffold for antimicrobial properties.
Data Presentation: Antimicrobial Activity
The table below shows the Minimum Inhibitory Concentration (MIC) for representative compounds, indicating the lowest concentration required to inhibit visible microbial growth.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound E | Staphylococcus aureus | 12.5 - 50 | [4] |
| Compound F | Escherichia coli | 12.5 | [4] |
| Compound G | Candida albicans | Varies | [11] |
| Compound H | Pseudomonas aeruginosa | Varies | [11] |
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: General workflow for screening and identifying lead antimicrobial compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound in a liquid medium.
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. This halves the compound concentration in each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
Central Nervous System (CNS) Applications
The piperazine moiety is a classic "CNS-philic" scaffold, and its combination with azetidine has led to compounds with significant neuromodulatory activities, including potent and selective receptor antagonism and potential applications in neurodegenerative diseases.
Focus: Neurokinin-2 (NK2) Receptor Antagonism
A notable example is the development of azetidinyl-piperidone compounds (a close structural relative of piperazinones) as selective antagonists of the neurokinin-2 (NK2) receptor.[12] These receptors are involved in inflammatory responses and smooth muscle contraction.
-
Rationale and SAR: The design strategy involved incorporating the vulnerable amide function of an initial lead into a more stable piperidone lactam ring and replacing a bulky piperidine with a streamlined 3-substituted azetidine.[12] This optimization led to compounds with excellent functional potency (pA₂ values up to 9.3) and significantly improved metabolic stability in human liver microsomes (HLM). Further SAR exploration revealed that modifying the azetidine 3-substituent and the N-lactam substituent could fine-tune potency, selectivity over NK1/NK3 receptors, and lipophilicity to attenuate metabolism.[12]
Data Presentation: NK2 Antagonist Profile
| Compound ID | Azetidine 3-Substituent | N-Lactam Substituent | Potency (pA₂) | HLM Stability (T₁/₂ min) | Reference |
| 5 | 4-morpholinyl | Benzyl | 9.3 | 70 | [12] |
| 29 | 4-morpholinyl | Cyclopropylmethyl | 8.1 | 120 | [12] |
| 33 | Sulfamide | Cyclopropylmethyl | 8.9 | >120 | [12] |
Mandatory Visualization: Competitive Receptor Antagonism
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An In-depth Technical Guide to the Piperazinone Scaffold in Medicinal Chemistry
Executive Summary
The piperazinone ring, a six-membered heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its prevalence in a multitude of FDA-approved drugs across diverse therapeutic areas is a testament to its versatile and tunable characteristics that favorably influence drug-like properties.[3][4] This guide provides an in-depth analysis of the piperazinone core, elucidating the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make it an indispensable tool in drug design. We will explore its applications in key therapeutic areas, delve into structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Piperazinone Core: A Privileged Scaffold by Design
The strategic value of the piperazinone scaffold stems from its unique combination of structural rigidity and synthetic tractability. Unlike the more flexible piperazine ring, the integrated ketone functionality in the piperazinone core introduces a degree of conformational constraint. This pre-organization can be critical for achieving high-affinity binding to biological targets by reducing the entropic penalty upon binding.
Core Physicochemical & Pharmacokinetic Advantages
The versatile structure of piperazinone allows for strategic modification to achieve desired pharmacological activity.[4] Key properties that medicinal chemists leverage include:
-
Hydrogen Bonding: The two nitrogen atoms and the carbonyl group act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. This facilitates strong, specific interactions with biological targets like enzyme active sites and receptors.[4]
-
Tunable Basicity: The nitrogen atoms provide basic centers with pKa values that can be modulated by substituents. This is crucial for controlling ionization state at physiological pH, which in turn influences solubility, cell permeability, and target engagement.[3]
-
Improved ADME Properties: The polarity imparted by the nitrogen and oxygen atoms often enhances aqueous solubility and can lead to improved oral bioavailability and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[4]
-
Synthetic Accessibility: The piperazinone core can be synthesized through various robust methods and allows for diversification at multiple positions, making it ideal for building combinatorial libraries for high-throughput screening.[1][5]
| Property | Influence on Drug Design |
| Conformational Rigidity | Reduces entropic penalty upon binding, potentially increasing affinity. |
| H-Bonding Capacity | Provides multiple points for specific, high-energy interactions with targets. |
| Dipole Moment | Influences solubility and membrane permeability. |
| Metabolic Stability | The core is relatively stable, but substituents can be tuned to control metabolism. |
| Synthetic Tractability | Allows for facile generation of diverse analogues for SAR studies. |
Key Synthetic Strategies for the Piperazinone Core
The construction of the piperazinone ring is a critical step in the development of new chemical entities. Efficiency, diversity, and scalability are key considerations. Several powerful synthetic methodologies have been developed to this end.
Cascade Double Nucleophilic Substitution
A recently developed and highly efficient method involves a metal-promoted cascade reaction. This one-pot process utilizes a chloro allenylamide, a primary amine, and an aryl iodide to form three new bonds, introducing two points of diversity in a single synthetic operation.[1][5] This strategy is exceptionally well-suited for combinatorial synthesis and the rapid generation of compound libraries.[1]
Below is a conceptual workflow for this cascade reaction.
Caption: Conceptual workflow for the one-pot cascade synthesis of piperazinones.
Intramolecular Cyclization
A more traditional and widely used approach is the intramolecular condensation to form the lactam moiety. This often involves reacting a diamine-containing intermediate with a suitable electrophile, followed by a ring-closing step. For example, the synthesis of the ketopiperazine moiety in the drug Trilaciclib involves such an intramolecular condensation.[6]
Therapeutic Applications & Mechanisms of Action
The piperazinone scaffold is a key structural component in drugs targeting a vast range of diseases.[3][7] Its ability to serve as a versatile linker or pharmacophore has been exploited in oncology, central nervous system (CNS) disorders, and infectious diseases.
Oncology: Targeting Kinases
In cancer therapy, the piperazinone scaffold is integral to many targeted therapies, especially kinase inhibitors.[3]
-
Mechanism of Action: The piperazinone ring often functions as a rigid linker connecting key pharmacophoric fragments that bind within the ATP-binding pocket of a target kinase. Its inherent basicity can be leveraged to form crucial salt bridge interactions with acidic residues (e.g., aspartate) in the hinge region of the kinase, anchoring the inhibitor in place.[3]
-
Example Drug: Imatinib, a blockbuster drug for chronic myeloid leukemia (CML), features a piperazine ring, and its derivatives often incorporate the piperazinone structure to enhance specificity and pharmacokinetic properties. Modifications on the ring are critical for fine-tuning potency and selectivity.[3]
Caption: Inhibition of a kinase signaling pathway by a piperazinone-based drug.
Central Nervous System (CNS) Disorders
Piperazinone derivatives are widely employed in the treatment of CNS disorders, including schizophrenia, depression, and anxiety.[8][9]
-
Mechanism of Action: Many CNS-active drugs containing this scaffold modulate neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.[3][8] The piperazinone acts as a rigid scaffold to correctly position pharmacophoric elements, such as aryl groups, for optimal receptor interaction.[8]
-
Example Drug: Aripiprazole (Abilify), an antipsychotic, contains a piperazine moiety and acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[8] The design of novel multi-target compounds for neurodegenerative conditions like Alzheimer's disease also leverages the piperazinone scaffold to inhibit both amyloid-β and tau aggregation.[10][11][12]
Infectious Diseases
Derivatives of the piperazinone scaffold have demonstrated broad-spectrum activity against various pathogens, including bacteria, fungi, and viruses.[3][13][14]
-
Mechanism of Action: In antibacterial agents, the scaffold can be modified to target essential bacterial enzymes or disrupt cell wall synthesis. The rise of antimicrobial resistance has intensified the search for new agents, and piperazine-based compounds are strong candidates for development against multidrug-resistant (MDR) pathogens.[13][15]
-
Structure-Activity Relationship (SAR): Studies have shown that structural modifications, such as the incorporation of electron-withdrawing groups (e.g., Cl, Br), can enhance antibacterial activity.[13] Piperazine-derived thioureas have shown particular promise against colistin-resistant Acinetobacter baumannii.[16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the piperazinone scaffold is a cornerstone of lead optimization.[8] SAR studies help elucidate the relationship between chemical structure and biological activity, guiding the design of novel compounds with improved potency and selectivity.[4]
| Modification Position | General Impact on Activity | Example |
| N1-Substitution | Modulates physicochemical properties (solubility, pKa) and can interact with the target. Often a key point for diversification. | Moving a basic amino acid side chain to the N1 position was explored for PAR1 antagonists.[17] |
| C2/C3-Substitution | Can directly interact with the target binding site. Stereochemistry at these positions is often critical for activity. | The configuration of a phenylalanine substituent was found to be important for the opiate activities of dermorphin analogues.[18] |
| N4-Substitution | Crucial for tuning pharmacokinetics and target engagement. Often connects to another key pharmacophoric element. | N-methylation in Imatinib is crucial for its kinase inhibitory activity.[3] |
| Ring Modification | Replacing the piperazinone with a piperazine (reducing the carbonyl) can significantly alter activity and receptor interaction. | Reduction of the carbonyl group in dermorphin analogues altered their opiate activities.[18] |
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides a detailed, self-validating protocol for the synthesis and cytotoxic evaluation of a novel piperazinone derivative, based on published methodologies.[19]
Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate
This protocol describes the N-alkylation of a pre-formed piperazinone ring, a common strategy for analogue synthesis.
Materials & Reagents:
-
1-(3-chlorophenyl)piperazin-2-one
-
Methyl α-bromo-4-chlorophenylacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a stirred solution of 1-(3-chlorophenyl)piperazin-2-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add a solution of methyl α-bromo-4-chlorophenylacetate (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure title compound.[19]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[19]
Cytotoxicity Evaluation using MTT Assay
This protocol assesses the cytotoxic activity of the synthesized compound on a cancer cell line.
Materials & Reagents:
-
Human cancer cell line (e.g., MCF-7)
-
Normal cell line (e.g., HDF) for selectivity assessment
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep
-
Synthesized piperazinone compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well microplates
Procedure:
-
Seed cells (5x10³ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized piperazinone compound in culture medium from the DMSO stock. The final DMSO concentration should be <0.1%.
-
After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[19]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The piperazinone scaffold continues to be an exceptionally valuable tool in medicinal chemistry.[4][7] Its unique structural and physicochemical properties provide a robust framework for the design of potent and selective therapeutic agents.[3] The development of innovative synthetic methodologies, such as cascade reactions, further enhances its utility by enabling the rapid exploration of chemical space.[1][5] Future research will likely focus on the C-H functionalization of the piperazinone carbon backbone to unlock novel structural diversity, as well as the application of this scaffold in developing multi-target ligands for complex diseases like neurodegenerative disorders and cancer.[3][20] By continuing to leverage the unique properties of this privileged scaffold, the scientific community can accelerate the development of the next generation of innovative therapeutics.[3]
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An In-Depth Technical Guide to the Safe Handling of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one Dihydrochloride
Introduction: 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride is a heterocyclic compound featuring a strategic combination of azetidine and piperazinone functionalities.[1] This structure is of significant interest in medicinal chemistry and drug development, where it serves as a versatile building block and a potential bioisosteric replacement for piperazine-containing drugs.[1] As with any novel research chemical, a thorough understanding of its properties and a rigorous adherence to safety protocols are paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in authoritative data and established laboratory best practices. It is intended for researchers, scientists, and drug development professionals who may handle this compound. Note that this chemical is intended for research purposes only and is not for human or veterinary use.[1]
Section 1: Compound Identification and Physicochemical Properties
Accurate identification is the foundation of chemical safety. The dihydrochloride salt form of this molecule enhances water solubility, which can influence its pharmacokinetic properties and also how it behaves upon accidental environmental release or personnel exposure.[1]
| Property | Value | Source(s) |
| IUPAC Name | 4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride | [1][2] |
| CAS Number | 1403766-76-6 | [1][2][3] |
| Molecular Formula | C₈H₁₇Cl₂N₃O | [2][3][4] |
| Molecular Weight | 242.15 g/mol | [3] |
| Physical Form | White to yellow powder or crystals | [3] |
| Purity | Typically ≥95% | [2][3] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word, indicating moderate hazards.[2][3] The primary risks are associated with direct contact and inhalation. A comprehensive risk assessment should be performed before any handling activities.
GHS Classification
| Pictogram | GHS Code | Hazard Statement | Causality and Impact |
| GHS07 | H302: Harmful if swallowed [3] | Ingestion can lead to acute toxicity. The specific toxicological properties are not fully characterized, necessitating caution. | |
| H315: Causes skin irritation [2][3] | Direct contact with the skin can cause local redness, inflammation, or dermatitis. Prolonged contact should be avoided. | ||
| H319: Causes serious eye irritation [2][3] | The compound is a significant eye irritant. Accidental contact can cause pain, redness, and potential damage to the cornea if not addressed immediately. | ||
| H335: May cause respiratory irritation [2][3] | Inhalation of the powder can irritate the mucous membranes and upper respiratory tract, leading to coughing and discomfort. |
Risk Mitigation: The Hierarchy of Controls
Effective risk management involves implementing controls in a specific order of priority. The most effective controls eliminate the hazard entirely, while the least effective rely on individual behavior. This hierarchy provides a systematic approach to minimizing exposure.
Caption: Hierarchy of controls for mitigating exposure risks.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, a combination of engineering controls and PPE is mandatory to ensure safe handling.
-
Engineering Controls:
-
Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood. This is the primary defense against respiratory exposure (H335) and containment of potential spills.
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors or dust in the ambient air.
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are required. A face shield should be worn over goggles when there is a significant risk of splashing. This is critical due to the H319 "Causes serious eye irritation" hazard.[2]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use and change them frequently, especially if contact occurs.
-
Lab Coat: A full-sleeved lab coat must be worn and kept fastened.
-
-
Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are insufficient, a NIOSH-approved respirator with a particulate filter appropriate for chemical dusts must be used.[5] This should be a last resort after all engineering and administrative controls have been considered.
-
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is essential to prevent exposure and maintain compound stability.
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE (goggles, gloves, lab coat) before entering the designated handling area.
-
Work Area: Conduct all weighing and transfer operations within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Static Control: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded, especially when handling fine powders. Use only non-sparking tools.[6]
-
Weighing: Use a tared weigh boat or paper. Handle the container of the compound carefully to minimize the generation of airborne dust.
-
Transfer: Gently transfer the weighed solid into the destination vessel. If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Cleanup: After the transfer is complete, carefully clean the spatula and weighing area. Dispose of the weigh boat and any contaminated bench paper in the designated solid chemical waste container.
-
Decontamination: Wash hands thoroughly with soap and water after removing gloves.
Storage Conditions
Proper storage is crucial for both safety and preserving the chemical's integrity.
-
Temperature: Store in a cool, dry place. Some suppliers recommend storage at 0-8 °C, while others state room temperature is acceptable.[2][3] For long-term storage, refrigeration at 0-8 °C is the more cautious and recommended approach.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[3] This is critical because amine salts can be hygroscopic and may degrade upon exposure to atmospheric moisture and carbon dioxide.
-
Container: Keep the container tightly sealed and upright to prevent leakage.[7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
Section 5: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
-
If Inhaled: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[9]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[9] Call a poison control center or seek immediate medical attention.[5]
Spill Response Protocol
A clear workflow is essential for managing spills safely and effectively.
Caption: Workflow for responding to a chemical spill.
Detailed Spill Cleanup Steps (Small Powder Spill):
-
Avoid breathing the dust.[2] Ensure the area is well-ventilated, preferably within a fume hood.
-
Wear appropriate PPE, including respiratory protection if not in a hood.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.
-
Carefully sweep the material into a suitable, labeled container for chemical waste. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Wipe the spill area with a wet cloth or paper towels, then clean with soap and water.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Seal the container and label it appropriately for disposal.
Section 6: Disposal Considerations
Chemical waste must be managed in compliance with all federal, state, and local environmental regulations.
-
Waste Disposal: The compound and any contaminated materials should be disposed of as hazardous chemical waste.[10]
-
Professional Service: Contact a licensed professional waste disposal service to dispose of this material.[7] Do not attempt to dispose of it down the drain or in regular trash.[7][11]
-
Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse them.
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Technical Guide: Determining the Solubility of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one Dihydrochloride in DMSO for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and handle the solubility of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride in Dimethyl Sulfoxide (DMSO). As a compound of interest in areas such as kinase inhibition, understanding its solubility profile in DMSO—the universal solvent for primary compound screening—is a critical first step in the drug discovery cascade.[1][2] This document moves beyond a simple protocol, offering a detailed exploration of the underlying physicochemical principles, two distinct methodologies for solubility determination (Kinetic and Thermodynamic), and best practices for the preparation and storage of stock solutions. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for successful hit identification, lead optimization, and subsequent in vitro and in vivo assays.
Introduction: The Critical Role of DMSO Solubility
This compound is a heterocyclic compound featuring a strategic combination of azetidine and piperazinone functionalities, positioning it as a molecule of interest for kinase inhibition and other therapeutic areas.[1] In the early stages of drug discovery, compounds are almost universally stored and dispensed from high-concentration stock solutions in DMSO.[3] Therefore, an accurate understanding of a compound's maximum solubility in DMSO is not merely a technical parameter; it is the foundation upon which the reliability of all subsequent biological data rests.
Inaccurate solubility data can lead to significant experimental artifacts[3]:
-
Underestimated Potency: If a compound precipitates from its stock solution, the actual concentration delivered to an assay will be lower than intended, leading to erroneously high IC50 values.[3]
-
Poor Reproducibility: Undissolved compound particulates can lead to highly variable results between experiments.
-
Wasted Resources: Compounds may be prematurely discarded as "inactive" when the issue lies with their formulation, not their intrinsic biological activity.
This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate high-quality solubility data for this compound.
Physicochemical Profile: Compound and Solvent
A foundational understanding of both the solute and the solvent is crucial for interpreting solubility behavior.
The Solute: this compound
The structure of this compound presents several features that influence its solubility. The presence of multiple nitrogen atoms provides sites for hydrogen bonding, while the overall scaffold has a degree of polarity. Crucially, this compound is supplied as a dihydrochloride salt . Salt formation is a common strategy to enhance the aqueous solubility of a compound.[1] While this is beneficial for eventual physiological applications, it can introduce complexity when dissolving in a polar aprotic solvent like DMSO. The salt may not fully dissociate, or the hydrochloride ions may influence interactions.
| Property | Value | Source |
| IUPAC Name | 4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride | [1] |
| CAS Number | 1403766-76-6 | [1][4][5] |
| Molecular Formula | C₈H₁₇Cl₂N₃O | [1][6] |
| Molecular Weight | 242.15 g/mol | [1][4] |
| Physical Form | White to yellow powder or crystals | [4] |
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂SO) is a highly polar, aprotic organic solvent with an exceptional ability to dissolve a vast range of both polar and nonpolar compounds.[7][8] Its utility in drug discovery stems from its high solvating power and its miscibility with water and most organic liquids.[8] However, it is hygroscopic (readily absorbs water from the air), and its final concentration in cell-based assays must be carefully controlled—typically kept below 0.5%—to avoid cytotoxicity.[9][10]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
The term "solubility" can be ambiguous without proper context. In drug discovery, it is essential to distinguish between two key types: kinetic and thermodynamic solubility.[11]
-
Kinetic Solubility: This is determined by dissolving the compound in DMSO first and then diluting this stock solution into an aqueous buffer.[2][12] It measures the concentration at which a compound precipitates from a supersaturated solution. This method is fast, requires minimal compound, and is well-suited for high-throughput screening (HTS) in early discovery.[11] However, it often overestimates the true solubility because it may reflect the solubility of an amorphous, less stable solid-state form.[13][14]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a solvent after equilibrium has been reached.[12] It is typically measured using the "shake-flask" method, where excess solid compound is agitated in the solvent for an extended period (e.g., 24-72 hours) to ensure equilibrium is achieved.[11][12] This value is more rigorous and is critical for lead optimization and formulation development.[2][13]
For the purposes of preparing a reliable DMSO stock solution, the thermodynamic solubility is the most relevant value to determine.
Experimental Protocol: Thermodynamic Solubility Determination in DMSO
This protocol describes the "shake-flask" method to determine the equilibrium solubility of this compound in DMSO.
Causality Behind Experimental Choices
-
Use of Solid Compound: We start with the solid powder, not a pre-dissolved stock, to ensure we are measuring the solubility of the compound in its supplied solid-state form.
-
Excess Compound: Adding an amount of compound that is visibly in excess of what can dissolve is critical to ensure a saturated solution is formed.
-
Extended Equilibration: Shaking for 24 hours allows the system to reach a true thermodynamic equilibrium, dissolving the maximum amount of the most stable solid form.[11]
-
Filtration/Centrifugation: This step is essential to separate the saturated supernatant from any undissolved solid, which would otherwise lead to a gross overestimation of solubility.
-
Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying the concentration of the dissolved compound against a standard curve, and it can distinguish the parent compound from potential impurities or degradants.
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial. Record the exact weight.
-
Using a calibrated pipette, add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Seal the vial tightly with a PTFE-lined cap.
-
-
Equilibration:
-
Place the vial on an orbital shaker or rotator.
-
Agitate the slurry at a consistent speed at a controlled room temperature (e.g., 25°C) for 24 hours. Ensure that solid material remains suspended.
-
-
Separation:
-
After 24 hours, visually confirm that excess solid is still present.
-
Centrifuge the vial at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Alternative: Filter the suspension through a 0.22 µm syringe filter that is chemically compatible with DMSO (e.g., PTFE).
-
-
Quantification:
-
Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a new vial, taking care not to disturb the solid pellet.
-
Prepare a series of accurate dilutions of the supernatant in DMSO.
-
Prepare a set of calibration standards of the compound with known concentrations in DMSO.
-
Analyze the diluted samples and the calibration standards using a validated HPLC-UV method.
-
Construct a calibration curve by plotting the peak area against concentration for the standards.
-
Use the calibration curve to determine the concentration of the compound in the diluted supernatant samples.
-
Calculate the concentration in the original, undiluted supernatant. This value is the thermodynamic solubility. Report the result in both mg/mL and molarity (mM).
-
Protocol: Preparation of a High-Concentration DMSO Stock Solution
Once the maximum solubility is known, a stock solution can be confidently prepared at a concentration safely below this limit (e.g., 80-90% of the maximum) to ensure stability. This protocol describes preparing a 10 mM stock solution, assuming the determined solubility is sufficiently above this level.
Workflow Diagram
Caption: Workflow for Preparing a DMSO Stock Solution.
Step-by-Step Methodology
-
Calculation:
-
Target Concentration: 10 mM (0.010 mol/L)
-
Molecular Weight (MW): 242.15 g/mol
-
To prepare 1 mL (0.001 L) of a 10 mM solution, the required mass is: Mass (mg) = 10 mmol/L * 0.001 L * 242.15 g/mol = 2.42 mg
-
-
Procedure:
-
Using a calibrated analytical balance, carefully weigh 2.42 mg of this compound and transfer it to a sterile, appropriate-sized vial (e.g., 1.5 mL amber glass vial).
-
Add 1.0 mL of high-purity, anhydrous DMSO.
-
Cap the vial and vortex vigorously for 2 minutes.[9]
-
Visually inspect the solution against a light and dark background to ensure all solid has dissolved and the solution is clear and free of particulates.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming (e.g., to 37°C) can also be used, but must be applied with caution as heat can degrade sensitive compounds.[9]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound integrity.[10]
-
Store the aliquots at -20°C or -80°C in desiccated conditions.
-
Data Interpretation and Best Practices
-
Reporting: Always report solubility with units (e.g., mg/mL or mM) and specify the method used (e.g., "Thermodynamic solubility in DMSO at 25°C").
-
Aqueous Dilution: Be aware that compounds highly soluble in DMSO may precipitate when diluted into aqueous assay buffers.[9] It is advisable to perform serial dilutions in 100% DMSO first, before making the final dilution into the aqueous medium.[3]
-
Vehicle Controls: In any biological assay, a vehicle control containing the same final concentration of DMSO as the test samples must be included to differentiate compound-specific effects from solvent-induced artifacts.[9]
-
Purity: The purity of the compound will directly impact the solubility measurement. The protocol assumes a high-purity solid (>95%).
Conclusion
Determining the solubility of this compound in DMSO is a foundational experiment that dictates the quality and reliability of subsequent screening data. By employing the rigorous thermodynamic shake-flask method detailed in this guide, researchers can establish an accurate solubility limit. This knowledge enables the confident preparation of stable, high-concentration stock solutions, thereby ensuring precise compound delivery in biological assays and preventing the misinterpretation of screening results. Adherence to these protocols and best practices will provide a solid and trustworthy starting point for investigating the full therapeutic potential of this compound.
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Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-95. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. BioDuro-Sundia. [Link]
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Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
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Pardhi, A., et al. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research. [Link]
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protocols.io. (2021). DMSO stock preparation. [Link]
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ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. [Link]
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ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. [Link]
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PubChem. (n.d.). This compound. National Institutes of Health. [Link]
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Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3123. [Link]
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Palmer, D. S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(7), 1634-1646. [Link]
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Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]
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Foley, D. A., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(12), 1253-1258. [Link]
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Thangapandian, S., & John, S. (2017). Solubility: a speed–breaker on the drug discovery highway. MOJ Bioorganic & Organic Chemistry, 1(2). [Link]
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Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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A Technical Guide to the Aqueous Stability of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the stability of 4-(azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride in aqueous solutions. As a critical bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), understanding its degradation profile is paramount for ensuring the quality, efficacy, and safety of resulting therapeutic agents.[1] This document outlines the inherent structural liabilities of the molecule, proposes principal degradation pathways, and furnishes detailed, field-proven protocols for conducting forced degradation studies. By integrating mechanistic insights with robust analytical methodology, this guide serves as an essential resource for researchers, formulation scientists, and quality control professionals in the field of drug development.
Introduction: The Nexus of Structure and Stability
This compound has emerged as a valuable building block in medicinal chemistry, particularly as a linker in the rapidly advancing field of PROTACs. Its structure offers a rigid, three-dimensional scaffold connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] However, the very features that make it structurally useful—a strained four-membered azetidine ring and a six-membered piperazinone lactam—also represent potential sites of chemical instability.
The stability of a drug substance is a critical quality attribute that influences its formulation, packaging, storage conditions, and ultimately, its therapeutic performance.[2] Forced degradation, or stress testing, is an indispensable tool used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3]
This guide provides the scientific rationale and experimental framework to proactively assess the aqueous stability of this linker, focusing on two primary structural liabilities:
-
The Azetidine Ring: Small, strained rings possess unique electronic properties but can be susceptible to ring-opening reactions, particularly under acidic conditions where the nitrogen can be protonated.[4][5]
-
The Piperazinone Ring: This moiety contains a lactam (a cyclic amide) bond, which is a well-known site for hydrolysis under both acidic and basic conditions.
Physicochemical Profile and Structural Liabilities
A foundational understanding of the molecule's properties is the first step in designing a logical stability study.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 1403766-76-6 | [6] |
| Molecular Formula | C₈H₁₅N₃O · 2HCl (C₈H₁₇Cl₂N₃O) | [1][6] |
| Molecular Weight | 242.15 g/mol | [6] |
| Physical Form | White to yellow powder or crystals | [6] |
| Key Structural Features | Azetidine ring, Piperazinone (lactam) ring, Tertiary amines | N/A |
Analysis of Reactive Sites
-
Azetidine Moiety: The four-membered ring is subject to significant angle strain. In its dihydrochloride salt form, the azetidine nitrogen is protonated, which can increase its susceptibility to nucleophilic attack, potentially leading to ring-opening. The stability of N-substituted azetidines has been shown to be highly dependent on the pKa of the ring nitrogen; substituents that lower the pKa tend to enhance stability by reducing the concentration of the protonated, reactive species at a given pH.[4]
-
Piperazinone Lactam: The amide bond within the piperazinone ring is the most probable site for hydrolysis. This reaction is typically catalyzed by acid or base, leading to the opening of the piperazinone ring to form a linear amino acid derivative.
-
Tertiary Amines: The nitrogen atoms in the piperazinone ring are tertiary amines, which can be susceptible to oxidation, although this is generally a slower process compared to hydrolysis unless specific oxidizing agents or catalysts are present.
Predicted Degradation Pathways in Aqueous Media
Based on the structural analysis, three primary degradation pathways are proposed. The purpose of a forced degradation study is to experimentally confirm these pathways and identify any additional, unexpected degradants.
Caption: Experimental workflow for forced degradation studies.
Materials and Equipment
-
Reagents: this compound, HPLC-grade water, HPLC-grade acetonitrile and methanol, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).
-
Equipment: Analytical balance, calibrated volumetric flasks and pipettes, pH meter, HPLC system with a Diode Array Detector (DAD) or UV detector, reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), temperature-controlled water bath or oven.
Preparation of Stock Solution
-
Rationale: A concentrated stock solution in a non-reactive solvent allows for precise dilution into various stress media. A co-solvent like methanol may be used if aqueous solubility is limited, but its use should be minimized to avoid organic reactions. [7]* Protocol:
-
Accurately weigh approximately 25 mg of the compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade water to obtain a 1 mg/mL stock solution. Sonicate briefly if necessary.
-
Stress Condition Protocols
For each condition, a control sample (stored at 5°C in the dark) should be prepared and analyzed alongside the stressed samples.
-
Protocol 4.3.1: Acidic Hydrolysis
-
Pipette 1 mL of the stock solution into a 10 mL flask.
-
Add 1 mL of 1.0 M HCl and dilute to 10 mL with water to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before analysis to halt the reaction.
-
-
Protocol 4.3.2: Basic Hydrolysis
-
Pipette 1 mL of the stock solution into a 10 mL flask.
-
Add 1 mL of 1.0 M NaOH and dilute to 10 mL with water to achieve a final concentration of 0.1 mg/mL in 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
Causality: Similar to acid hydrolysis, 0.1 M NaOH is a standard stressor to probe for base-labile functional groups like the lactam. [3]
-
-
Protocol 4.3.3: Oxidative Degradation
-
Pipette 1 mL of the stock solution into a 10 mL flask.
-
Add 1 mL of 30% H₂O₂ and dilute to 10 mL with water to achieve a final concentration of 0.1 mg/mL in 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours) for direct analysis.
-
Causality: 3% H₂O₂ is a common oxidizing agent used to simulate oxidative stress. The reaction is typically conducted at room temperature as heat can dramatically accelerate peroxide decomposition, leading to overly aggressive and unrepresentative degradation.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products. [2]
Method Principle: Reversed-Phase HPLC with Diode Array Detection (RP-HPLC-DAD)
RP-HPLC is the workhorse for stability studies due to its versatility in separating small molecules of varying polarity. A C18 stationary phase is effective for retaining the parent compound and its likely more polar degradants (e.g., ring-opened products). A Diode Array Detector (DAD) is crucial as it provides two key self-validating functions:
-
Spectral Analysis: It allows for the comparison of UV spectra across a single peak. A consistent spectrum indicates the peak is pure.
-
Optimal Wavelength Selection: It helps in choosing a detection wavelength that provides a good response for both the parent compound and its degradants.
Protocol: A Starting Point for RP-HPLC-DAD Method Development
This protocol serves as a robust starting point, which must be optimized to ensure adequate separation of all degradant peaks from the parent compound.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure sharp peaks for basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is essential initially to elute all potential degradants. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | DAD, 210-400 nm (Monitor at 220 nm) | Monitoring a low wavelength ensures detection of compounds lacking strong chromophores. |
-
Method Validation: The ultimate proof of a stability-indicating method is its application to the forced degradation samples. The method is considered suitable if all degradation product peaks are baseline-resolved from the parent peak and from each other, and if the mass balance is close to 100%.
Data Interpretation and Hypothetical Results
Analysis and Calculations
-
Percent Degradation: Calculated by comparing the peak area of the parent compound in the stressed sample to the control sample. % Degradation = [1 - (Area_stressed / Area_control)] * 100
-
Mass Balance: This confirms that the decrease in the parent drug concentration is accounted for by the formation of degradation products. Mass Balance (%) = [(Area_parent_stressed + ΣArea_degradants) / Area_parent_control] * 100 A result between 95-105% is generally considered acceptable. [8]
Hypothetical Data Summary
The following table summarizes the expected stability profile based on the molecule's structural liabilities.
| Stress Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradants Observed (Hypothetical) |
| 0.1 M HCl, 60°C | 24 | ~15% | Piperazinone Ring-Opened Product (Pathway A) |
| 0.1 M NaOH, 60°C | 8 | ~20% | Piperazinone Ring-Opened Product (Pathway A) |
| Water, 60°C | 24 | < 5% | Minimal degradation |
| 3% H₂O₂, RT | 24 | ~8% | N-Oxide Product (Pathway C) |
-
Interpretation: This hypothetical data suggests the compound is most labile to basic hydrolysis, followed by acidic hydrolysis. It shows moderate sensitivity to oxidation and is relatively stable in neutral water at elevated temperatures. This profile is consistent with a molecule containing a lactam moiety.
Conclusion and Recommendations
This compound possesses two key structural features—a piperazinone lactam and a strained azetidine ring—that dictate its stability in aqueous solutions. Forced degradation studies are essential to experimentally confirm and quantify these liabilities.
Key Findings & Recommendations:
-
Primary Liability: The molecule is expected to be most susceptible to hydrolysis of the piperazinone lactam, particularly under basic and, to a lesser extent, acidic conditions.
-
Formulation Strategy: To ensure stability in an aqueous formulation, the pH should be strictly controlled and maintained in a slightly acidic to neutral range (e.g., pH 4-6), where hydrolytic degradation is minimized. The use of a suitable buffer system is critical.
-
Handling and Storage: Stock solutions should be prepared fresh. For short-term storage, refrigeration (2-8°C) is recommended. Long-term storage should be as a solid, protected from moisture, under an inert atmosphere. [6]* Further Studies: Characterization of the major degradants using LC-MS is a critical next step to definitively confirm the proposed degradation pathways.
By following the principles and protocols outlined in this guide, researchers can build a robust understanding of the stability of this vital chemical linker, enabling the development of high-quality and reliable drug candidates.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
- Forced degradation studies | Download Table. (n.d.).
- Azetidines - Enamine. (n.d.). Enamine.
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (n.d.). MDPI.
- Azetidines of pharmacological interest - PubMed. (2021).
- Stability Indicating Forced Degrad
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. (2014).
- 4-(Azetidin-3-yl)piperazin-2-one hydrochloride | MedChemExpress. (n.d.). MedChemExpress.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- This compound | 1403766-76-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 4-(Azetidin-3-yl)-1-methyl-piperazin-2-one dihydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
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- 7. pharmtech.com [pharmtech.com]
- 8. pharmatutor.org [pharmatutor.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride, a key building block in medicinal chemistry. The synthesis is structured in a three-part process: (I) preparation of the key intermediate 1-methylpiperazin-2-one; (II) coupling of the piperazinone moiety with a protected azetidine core via reductive amination to yield 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1-methylpiperazin-2-one; and (III) final deprotection and salt formation. This guide emphasizes the rationale behind procedural choices, ensuring scientific integrity and reproducibility for researchers engaged in the synthesis of novel heterocyclic scaffolds.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, azetidine and piperazine motifs are particularly prominent due to their unique structural and physicochemical properties.[1][2] The azetidine ring, a four-membered nitrogen heterocycle, offers a strained yet stable scaffold that can introduce conformational rigidity and novel vectors for substitution.[1] The piperazine ring is a privileged structure in drug design, often improving aqueous solubility and providing points for diversification to modulate pharmacological activity.[3][4][5]
The target molecule, this compound, combines these two valuable pharmacophores. Its synthesis requires a strategic approach, building the core components and coupling them efficiently. The following protocol details a robust and logical pathway for its preparation, grounded in established chemical principles.
Overall Synthetic Scheme
The synthesis is achieved via a convergent three-step route starting from commercially available precursors. The strategy involves the initial synthesis of the 1-methylpiperazin-2-one ring, followed by its coupling with a protected azetidin-3-one, and a final deprotection/salt formation step.
Caption: Overall synthetic workflow for the target compound.
Part I: Synthesis of Intermediate 1: 1-Methylpiperazin-2-one
Principle: This step involves the N-acylation of N-methylethylenediamine with ethyl chloroacetate, followed by an intramolecular cyclization under basic conditions to form the six-membered piperazinone ring. The use of a base is critical for promoting the final ring-closing nucleophilic substitution.
Experimental Protocol
-
Reaction Setup: To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M), add a base like triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add ethyl chloroacetate (1.0 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Initial Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cyclization: After the initial acylation is complete, add a stronger base such as sodium ethoxide (1.2 eq) to the reaction mixture. Heat the reaction to reflux (approx. 40-65 °C depending on the solvent) for 4-6 hours to facilitate the intramolecular cyclization.
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the product into DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 1-methylpiperazin-2-one as a liquid or low-melting solid.[6]
Part II: Synthesis of Intermediate 2: 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1-methylpiperazin-2-one
Principle: This key step utilizes reductive amination to couple the secondary amine of the piperazinone ring (Intermediate 1) with the ketone of 1-Boc-azetidin-3-one. The reaction proceeds via the formation of an intermediate iminium ion, which is then selectively reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is a mild and selective reducing agent, capable of reducing the iminium ion in the presence of the ketone starting material.[7]
Experimental Protocol
-
Reaction Setup: Dissolve 1-Boc-azetidin-3-one (1.0 eq) and 1-methylpiperazin-2-one (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or DCM (approx. 0.2 M).
-
pH Adjustment (Optional but Recommended): Add acetic acid (1.1 eq) to the mixture. The slightly acidic medium catalyzes the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution at room temperature. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the reaction solvent (DCM or DCE).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.
Caption: Simplified mechanism of reductive amination.
Part III: Final Synthesis: this compound
Principle: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. The Boc group is highly susceptible to acid-catalyzed cleavage, which proceeds through a stable tert-butyl cation intermediate.[8][9] Using a solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane or methanol achieves both the deprotection and the concurrent formation of the dihydrochloride salt, which often precipitates from the solution, facilitating its isolation. Two equivalents of HCl are required to protonate both the secondary azetidine nitrogen and the tertiary piperazine nitrogen.
Experimental Protocol
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) from Part II in a minimal amount of a suitable solvent such as methanol or ethyl acetate.
-
Deprotection and Salt Formation: Cool the solution to 0 °C. Add a solution of HCl in 1,4-dioxane (e.g., 4 M, 3-5 eq) or a saturated solution of HCl in methanol dropwise.
-
Precipitation: A precipitate should form upon addition of the acid. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Drying: Dry the white solid under high vacuum to afford the final product, this compound.[10][11]
Data Summary
The following table summarizes the key characteristics of the starting materials and products. Note: NMR data are predictive and may vary based on solvent and experimental conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ ppm) |
| 1-Methylpiperazin-2-one | C₅H₁₀N₂O | 114.15 | 3.2-3.4 (m, 2H), 3.0-3.2 (m, 2H), 2.9 (s, 3H), 2.7-2.8 (t, 2H) |
| 1-Boc-azetidin-3-one | C₈H₁₃NO₃ | 171.19 | 4.6-4.8 (s, 4H), 1.45 (s, 9H) |
| 4-(1-Boc-azetidin-3-yl)-1-methylpiperazin-2-one | C₁₃H₂₃N₃O₃ | 269.34 | 4.0-4.2 (m, 2H), 3.6-3.8 (m, 2H), 3.3-3.5 (m, 1H), 3.2 (s, 2H), 2.9 (s, 3H), 2.6-2.8 (m, 4H), 1.4 (s, 9H) |
| This compound | C₈H₁₇Cl₂N₃O | 242.15 | ~9.5 (br s, 2H, NH₂⁺), 4.2-4.5 (m, 5H), 3.5-3.8 (m, 4H), 3.4 (s, 2H), 3.0 (s, 3H). Note: Signals will be broad and shifted downfield due to protonation and solvent effects (e.g., in D₂O or DMSO-d₆). |
Conclusion
This application note details a reliable and scalable three-step synthesis for this compound. By employing standard, well-understood reactions such as piperazinone formation, reductive amination, and acid-labile deprotection, this protocol provides a clear and logical path for researchers. The explanations provided for each step's rationale are intended to empower scientists to adapt and troubleshoot the synthesis for their specific research and development needs.
References
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Available at: [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
Verma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Available at: [Link]
-
Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]
-
Musso, L., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Kavaliauskas, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- Google Patents. (2018). Synthesis method of chiral piperazinone derivative.
-
ResearchGate. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Available at: [Link]
-
De Kimpe, N., et al. (2006). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. The Journal of Organic Chemistry. Available at: [Link]
-
Corpet, M., & Gicquel, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
-
Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Available at: [Link]
-
Nakagawa, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]
-
PubChem. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Available at: [Link]
-
Guesne, S. J. J., et al. (2021). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]
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Application Notes & Protocols: 4-(Azetidin-3-YL)-1-methylpiperazin-2-one as a Structurally Rigid PROTAC Linker
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is a heterobifunctional entity, comprising a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1] While the ligands provide specificity, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of the PROTAC's efficacy, profoundly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[2][3]
Linear alkyl and polyethylene glycol (PEG) linkers have been widely used due to their synthetic accessibility. However, the field is increasingly moving towards more sophisticated, structurally constrained linkers to enhance PROTAC performance.[1] Rigid linkers, such as those incorporating heterocyclic scaffolds like piperazine and azetidine, can reduce the entropic penalty of ternary complex formation by pre-organizing the ligands in a productive orientation.[2][4] This can lead to improved potency, selectivity, and better drug-like properties.[2][4]
This guide provides a detailed technical overview of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride , a novel linker component designed to impart structural rigidity and favorable physicochemical characteristics to PROTACs.
Scientific Rationale and Linker Properties
The strategic combination of an azetidine ring and an N-methylpiperazin-2-one moiety offers several distinct advantages in PROTAC design.
Structural and Conformational Benefits
The core of this linker is built upon two saturated heterocyclic rings, which imparts significant conformational restraint compared to flexible aliphatic chains.
-
Azetidine Moiety : The four-membered azetidine ring is a strained system that serves as a rigid, compact building block. Its incorporation into a linker provides a well-defined spatial vector for one of the PROTAC ligands.
-
Piperazin-2-one Core : The six-membered piperazinone ring also restricts free rotation. The presence of the N-methyl group and the amide carbonyl further influences its conformation and electronic properties. The N-methylation prevents potential N-dealkylation, a common metabolic liability, and modulates the basicity of the distal nitrogen.[2][4]
This constrained architecture is hypothesized to facilitate the formation of a stable and productive ternary complex, which is the cornerstone of efficient protein degradation.[5][6]
Physicochemical Properties
PROTACs often suffer from poor solubility and permeability due to their high molecular weight and lipophilicity (the "rule of 5" is often broken). The design of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one addresses these challenges:
-
Solubility : The piperazinone ring contains a polar amide group, and the tertiary amine can be protonated, enhancing aqueous solubility. The basicity (pKa) of the piperazine nitrogen is a key parameter; it is significantly affected by adjacent chemical groups.[2] The presence of the amide bond in the piperazin-2-one structure lowers the pKa compared to a simple N,N'-dialkylpiperazine, which must be considered during formulation and for predicting cellular uptake.[2][4]
-
Lipophilicity : The introduction of polar heterocyclic motifs helps to balance the overall lipophilicity of the final PROTAC molecule.
Chemical Properties
-
IUPAC Name : 4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride
-
Molecular Formula : C₈H₁₇Cl₂N₃O
-
Molecular Weight : 242.15 g/mol
| Property | Value | Source |
| CAS Number | 1403766-76-6 | [Generic Supplier Data] |
| Form | White to yellow powder/crystals | [Generic Supplier Data] |
| Primary Reactive Site | Secondary amine of the azetidine ring | Inferred from structure |
| Storage | Inert atmosphere, room temperature | [Generic Supplier Data] |
PROTAC Synthesis Strategy
The 4-(Azetidin-3-YL)-1-methylpiperazin-2-one core possesses a single, primary reactive handle: the secondary amine of the azetidine ring. This makes it an ideal building block for a sequential or modular PROTAC synthesis. The general strategy involves coupling this linker to pre-functionalized POI and E3 ligase ligands.
Amide bond formation is one of the most robust and widely used reactions in PROTAC synthesis. The protocol below describes a representative synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase.
Diagram of the Synthetic Workflow
Caption: A modular, two-stage amide coupling strategy for PROTAC synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and based on established chemical principles.[7] Researchers must adapt and optimize conditions for their specific ligands and systems. All work should be conducted in a fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of a BTK-Targeting PROTAC
This protocol outlines the coupling of a carboxylic acid-functionalized BTK ligand (e.g., a derivative of ibrutinib) to the azetidine nitrogen of the linker, followed by coupling to a pomalidomide-linker construct.
Materials:
-
This compound
-
BTK ligand with a terminal carboxylic acid (BTK-COOH)
-
Pomalidomide-linker with a terminal carboxylic acid (Pomalidomide-Linker-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reverse-phase HPLC system for purification
Step-by-Step Procedure:
Part A: Neutralization of the Linker Dihydrochloride
-
Dissolve this compound (1.0 eq) in a minimal amount of water.
-
Add saturated NaHCO₃ solution dropwise while stirring until the pH is ~9-10.
-
Extract the free base into DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine linker. Use immediately in the next step.
Part B: Coupling of BTK Ligand to the Linker (Synthesis of Intermediate 1)
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the BTK-COOH ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the free amine linker (from Part A, 1.1 eq) in anhydrous DMF dropwise to the activated BTK ligand solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a DCM/MeOH gradient) to obtain Intermediate 1 (BTK-Linker) .
Part C: Final PROTAC Assembly
Note: This step assumes the BTK ligand used in Part B was pre-functionalized with a second linker terminating in a free amine, which is then coupled to a Pomalidomide-linker-COOH. For clarity, we will describe the coupling of a different CRBN ligand construct.
Let's assume the synthesized BTK-Linker Intermediate 1 has a reactive handle (e.g., a deprotected amine from a Boc-protected amino acid used to extend the BTK ligand).
-
Dissolve Pomalidomide-Linker-COOH (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of Intermediate 1 (1.1 eq) in anhydrous DMF.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Workup and purify as described in Part B, steps 5-7. The final purification is typically performed by reverse-phase preparative HPLC to yield the final, high-purity PROTAC.
Protocol 3.2: Characterization of the Final PROTAC
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized PROTAC.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition. The observed m/z should match the calculated value for the expected molecular formula.
-
NMR Spectroscopy:
-
Record a ¹H NMR spectrum to confirm the presence of all expected protons and their integrations. Key signals to identify include those from the azetidine and piperazinone rings, as well as characteristic peaks from the BTK and CRBN ligands.
-
Record a ¹³C NMR spectrum to confirm the carbon framework.
-
-
Purity Analysis:
-
Analyze the final compound by analytical HPLC-UV. Purity should ideally be >95% for use in cellular assays. The chromatogram should show a single major peak at the expected retention time.
-
Application in Cellular Assays
Once synthesized and characterized, the PROTAC's biological activity must be evaluated.
Diagram of Biological Evaluation Workflow
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- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Coupling Reactions with 4-(Azetidin-3-yl)-1-methylpiperazin-2-one Dihydrochloride
Introduction: The Strategic Value of the Azetidinyl-Piperazinone Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable ADME (absorption, distribution, metabolism, and excretion) properties is paramount. The azetidine motif has gained significant traction as a bioisostere for various functional groups and as a tool to impart desirable physicochemical characteristics such as increased sp³ character, improved solubility, and metabolic stability.[1][2] The piperazine and its derivatives, including piperazinones, are also well-established scaffolds in drug discovery, known for their ability to modulate biological activity and enhance pharmacokinetic profiles.[3][4]
The compound 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride emerges as a valuable and versatile building block, synergistically combining the advantageous features of both the strained azetidine ring and the functionalized piperazinone core. Its secondary amine on the azetidine ring presents a prime handle for a variety of crucial coupling reactions, enabling the exploration of diverse chemical space in drug development programs. This guide provides detailed protocols and expert insights into the application of this building block in key synthetic transformations, namely Buchwald-Hartwig amination and amide bond formation.
Buchwald-Hartwig N-Arylation of the Azetidine Moiety
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5] This reaction is particularly well-suited for the N-arylation of the sterically accessible secondary amine of the azetidine ring in 4-(Azetidin-3-yl)-1-methylpiperazin-2-one.
Mechanistic Rationale and Component Selection
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst.
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. For strained rings like azetidine, bulky, electron-rich phosphine ligands such as RuPhos or XPhos are often preferred. These ligands promote the reductive elimination step and stabilize the catalytically active species, preventing beta-hydride elimination or ring-opening side reactions.
-
Base: A moderately strong, non-nucleophilic base is required to deprotonate the amine without promoting side reactions. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and prevent quenching of the base.
Diagram 1: General workflow for Buchwald-Hartwig N-arylation.
Detailed Protocol: N-Arylation with 4-Bromotoluene
Materials:
-
This compound
-
4-Bromotoluene
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of methanol. Add a solid base like potassium carbonate (2.5 equiv) and stir for 30 minutes. Filter off the solids and concentrate the filtrate in vacuo. The resulting free base should be used immediately.
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Addition of Reagents: Add a solution of the freshly prepared 4-(azetidin-3-yl)-1-methylpiperazin-2-one free base (1.0 equiv) in anhydrous toluene, followed by 4-bromotoluene (1.1 equiv).
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Amine:Aryl Halide) | 1 : 1.1 | A slight excess of the aryl halide drives the reaction to completion. |
| Catalyst Loading (Pd₂(dba)₃) | 1-2 mol% | Sufficient for efficient catalysis; higher loading may be needed for challenging substrates. |
| Ligand Loading (RuPhos) | 2-4 mol% | Ensures a proper ligand-to-metal ratio for catalyst stability and activity. |
| Base (NaOtBu) | 1.4-2.0 equiv | A slight excess is needed to neutralize the HCl salt (if used directly) and deprotonate the amine. |
| Temperature | 80-110 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |
Amide Bond Formation
The formation of an amide bond by coupling the azetidine nitrogen with a carboxylic acid is one of the most fundamental and frequently employed reactions in medicinal chemistry.[6][7] This transformation allows for the introduction of a vast array of functional groups and the exploration of structure-activity relationships.
Principles of Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be activated. This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
-
Coupling Reagents:
-
Carbodiimides (e.g., EDC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] To suppress side reactions and racemization (if the carboxylic acid is chiral), additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are often included.[8]
-
Onium Salts (e.g., HATU, HBTU): These reagents are highly efficient and lead to rapid amide bond formation with minimal side products. They are often the preferred choice for less reactive amines or sterically hindered substrates.
-
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize any acidic byproducts and to free the amine if it is introduced as a salt.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reagents and facilitate the reaction.
Diagram 2: General workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU-Mediated Coupling with Benzoic Acid
Materials:
-
This compound
-
Benzoic Acid
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of benzoic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add this compound (1.0 equiv) to the activated carboxylic acid mixture. The excess DIPEA will neutralize the dihydrochloride salt to form the free amine in situ.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Extraction and Wash: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Amine:Acid) | 1 : 1.1 | A small excess of the carboxylic acid ensures full conversion of the valuable amine building block. |
| Coupling Reagent (HATU) | 1.2 equiv | An excess of the coupling reagent ensures efficient and rapid activation of the carboxylic acid. |
| Base (DIPEA) | 3.0 equiv | Sufficient to neutralize the amine dihydrochloride salt and facilitate the coupling reaction. |
| Temperature | Room Temperature | HATU is highly reactive, and elevated temperatures are often unnecessary. |
| Solvent | DMF or DCM | Good solvents for all components, promoting a homogeneous reaction. |
Troubleshooting and Key Considerations
-
Low Yield in Buchwald-Hartwig Coupling:
-
Cause: Inactive catalyst or insufficient degassing.
-
Solution: Ensure the use of high-purity catalyst and ligand. Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.
-
Cause: Inefficient base.
-
Solution: Use freshly opened, high-quality NaOtBu. Ensure it is a fine powder for maximum reactivity.
-
-
Incomplete Amide Coupling:
-
Cause: Insufficient activation of the carboxylic acid.
-
Solution: Allow for a pre-activation period before adding the amine. For sterically hindered acids, consider switching to a more potent coupling reagent or slightly elevated temperatures (e.g., 40-50 °C).
-
Cause: Amine salt not fully neutralized.
-
Solution: Ensure an adequate amount of base (at least 2 equivalents for a dihydrochloride salt, plus an additional equivalent for the coupling itself) is used.
-
-
Purification Challenges:
-
Cause: Residual coupling agent byproducts (e.g., HOBt, urea from carbodiimides).
-
Solution: An aqueous wash during workup is crucial. For HATU/HBTU, washing with a dilute LiCl solution can help remove DMF and polar byproducts.
-
Conclusion
This compound is a strategically designed building block that offers a reliable entry point for the synthesis of complex molecules. The protocols detailed herein for Buchwald-Hartwig amination and amide bond formation provide robust and reproducible methods for functionalizing the azetidine nitrogen. By understanding the underlying principles and carefully selecting reagents and conditions, researchers can effectively leverage this scaffold to accelerate their drug discovery and development efforts.
References
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ACS Publications. Available at: [Link]
-
Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
-
2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. ResearchGate. Available at: [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. RSC Publishing. Available at: [Link]
-
The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]
-
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. ResearchGate. Available at: [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]
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- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for Purity Determination of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one, a heterocyclic compound of interest in pharmaceutical development. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the principal compound and separate it from potential process-related impurities and degradation products. The protocol herein is grounded in established chromatographic principles for polar, nitrogen-containing compounds and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Analytical Challenge
4-(Azetidin-3-YL)-1-methylpiperazin-2-one is a small molecule characterized by the presence of two key heterocyclic moieties: a piperazin-2-one ring and an azetidine ring. Such structures, containing multiple basic nitrogen atoms and high polarity, present unique challenges in reversed-phase HPLC. These challenges include poor retention on traditional C18 columns, peak tailing due to secondary interactions with residual silanols on the stationary phase, and a lack of a strong UV chromophore for sensitive detection.
The primary objective of a purity method is not only to quantify the active pharmaceutical ingredient (API) but also to demonstrate specificity in the presence of impurities and degradants.[3][4] Therefore, the development of a stability-indicating method is paramount. This requires subjecting the analyte to forced degradation conditions to ensure that any resulting degradation products are adequately resolved from the main peak, providing confidence in the stability profile of the molecule.[5][6]
Method Development Rationale
Column Selection: Addressing Polarity and Basicity
Given the polar and basic nature of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one, a standard C18 column may provide insufficient retention. To overcome this, a C18 column with high aqueous stability and end-capping is selected as a starting point. An alternative and often effective approach for such polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[7] However, for broader applicability and robustness, this protocol will focus on a reversed-phase method, which is often more rugged and transferable between laboratories. To mitigate peak tailing, the mobile phase will be buffered at a slightly acidic pH to ensure consistent protonation of the basic nitrogen atoms, and an amine additive may be used.[8]
Mobile Phase Optimization: pH Control and Peak Shape
The pH of the mobile phase is a critical parameter for achieving good peak shape and reproducible retention for ionizable compounds.[8] By maintaining a pH around 3.0, the secondary and tertiary amine functionalities within the molecule will be protonated, reducing their interaction with the silica backbone of the stationary phase. A phosphate buffer is chosen for its buffering capacity in this pH range. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.
Detection Wavelength
The analyte lacks a significant chromophore, which is common for many piperazine and azetidine derivatives.[7][9] This necessitates detection at a low UV wavelength, typically in the range of 200-215 nm, to achieve adequate sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength during method development.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (H₃PO₄) (Analytical grade)
-
4-(Azetidin-3-YL)-1-methylpiperazin-2-one reference standard of known purity.
-
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid (H₃PO₄) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 40% B over 20 minutes, then to 95% B for 2 minutes, hold for 3 minutes, return to 5% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Sample and Standard Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at a target concentration of 0.1 mg/mL in the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
Method Validation Workflow
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2] The validation will encompass specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow for HPLC Method Validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a purity method.[5][6][8]
Protocol for Forced Degradation: Prepare a 0.5 mg/mL solution of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one and subject it to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[8]
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 4 hours at RT |
| Oxidative | 3% Hydrogen Peroxide (H₂O₂) | 24 hours at RT |
| Thermal | Solid sample stored at 105 °C | 48 hours |
| Photolytic | Solution exposed to ICH-compliant light conditions (e.g., 1.2 million lux hours) | As required |
Analyze the stressed samples alongside an unstressed control. The method is deemed specific if all degradation product peaks are baseline resolved (Resolution > 1.5) from the main analyte peak.
Validation Parameters and Acceptance Criteria
| Parameter | Typical Range/Levels | Acceptance Criteria |
| Linearity | LOQ to 150% of the working concentration (e.g., 5 levels) | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 3 levels (e.g., 80%, 100%, 120%) in triplicate | Mean recovery between 98.0% and 102.0% for each level |
| Precision (Repeatability) | 6 replicate preparations at 100% concentration | Relative Standard Deviation (RSD) ≤ 2.0% |
| Precision (Intermediate) | Repeatability assay performed by a different analyst on a different day | Overall RSD for both sets of data ≤ 2.0% |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope. | Precision at the LOQ concentration should have an RSD ≤ 10% |
| Robustness | Small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) | System suitability parameters (e.g., tailing factor, theoretical plates) must be met. The % change in results should not be significant. |
System Suitability
Before each analytical run, a system suitability standard (working standard concentration) should be injected five times. The results must conform to the criteria below to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable protocol for the purity determination of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one. The rationale for the selection of chromatographic parameters is grounded in the physicochemical properties of the analyte, aiming to overcome common challenges associated with polar basic compounds. By incorporating forced degradation studies and adhering to a comprehensive validation plan based on ICH guidelines, this method is demonstrated to be stability-indicating and suitable for use in a regulated quality control environment.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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Der Pharma Chemica. (n.d.). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. [Link]
-
PubMed Central. (2022). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
-
PubMed. (1998). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]
-
PubMed Central. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]
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AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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ACS Omega. (2021). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]
-
MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
International Journal of Drug Development and Research. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. [Link]
-
International Journal of Creative Research Thoughts. (n.d.). REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
-
PubMed. (2019). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]
-
International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link]
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Protecting Group Strategies for Azetidine Nitrogen: A Detailed Guide for Researchers
Introduction: The Unique Chemistry of the Azetidine Ring
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry and drug discovery. Their incorporation into molecular scaffolds can impart unique conformational constraints, improve metabolic stability, and enhance pharmacokinetic properties. However, the synthetic manipulation of azetidines is not without its challenges, primarily stemming from the inherent ring strain of the four-membered ring, which is approximately 25.4 kcal/mol. This ring strain makes the azetidine ring susceptible to undesired ring-opening reactions under various conditions. Consequently, the judicious selection and application of a protecting group for the azetidine nitrogen is a critical consideration in any synthetic strategy involving this heterocycle. This guide provides a comprehensive overview of common protecting group strategies for the azetidine nitrogen, offering detailed protocols and a comparative analysis to aid researchers in making informed decisions for their synthetic endeavors.
Core Principles of Protecting Group Selection for Azetidine Nitrogen
The ideal protecting group for an azetidine nitrogen should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should proceed in high yield under mild conditions that do not compromise the integrity of the azetidine ring.
-
Stability: The protecting group must be robust enough to withstand a wide range of reaction conditions planned for subsequent synthetic steps.
-
Ease of Removal: The deprotection should be efficient, selective, and occur under conditions that do not affect other functional groups in the molecule or the azetidine ring itself.
-
Orthogonality: In the context of complex, multi-step syntheses, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule. This principle of "orthogonal protection" is fundamental to modern synthetic chemistry.
Comparative Analysis of Common Azetidine Nitrogen Protecting Groups
The selection of a suitable protecting group is highly dependent on the overall synthetic route. Below is a comparative analysis of the most commonly employed protecting groups for the azetidine nitrogen.
| Protecting Group | Abbreviation | Introduction Reagents & Conditions | Deprotection Conditions | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF, rt | Strong acid (e.g., TFA, HCl in dioxane), rt or heat | Stable to a wide range of non-acidic conditions. | Can be labile to strong Lewis acids. Cleavage generates tert-butyl cation which can lead to side reactions. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base (e.g., NaHCO₃, Et₃N), CH₂Cl₂/H₂O or THF, 0 °C to rt | Catalytic hydrogenolysis (H₂, Pd/C), rt | Stable to acidic and basic conditions. Orthogonal to Boc. | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Benzyl | Bn | BnBr or BnCl, base (e.g., K₂CO₃, NaH), DMF or CH₃CN, rt to elevated temp. | Catalytic hydrogenolysis (H₂, Pd/C), rt | Very stable to a wide range of conditions. | Similar to Cbz, not compatible with reducible functional groups. Deprotection can sometimes be sluggish. |
| p-Toluenesulfonyl | Tosyl or Ts | TsCl, base (e.g., pyridine, Et₃N), CH₂Cl₂, 0 °C to rt | Strong reducing agents (e.g., Na/NH₃(l), SmI₂) or strong acid (e.g., HBr/AcOH) | Activates the azetidine ring for nucleophilic attack. Very stable to acidic and oxidative conditions. | Harsh deprotection conditions can limit functional group tolerance. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate.
Protocol 1: Boc Protection of Azetidine
This protocol describes the protection of the azetidine nitrogen with the tert-butoxycarbonyl (Boc) group.
Workflow for Boc Protection of Azetidine
Caption: Workflow for the Boc protection of azetidine.
Materials:
-
Azetidine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of azetidine hydrochloride (1.0 eq) in CH₂Cl₂ (0.2 M) in a round-bottom flask, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-azetidine.
Protocol 2: Cbz Protection of Azetidine
This protocol details the protection of the azetidine nitrogen with the benzyloxycarbonyl (Cbz) group.
Workflow for Cbz Protection of Azetidine
Caption: Workflow for the Cbz protection of azetidine.
Materials:
-
Azetidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve azetidine (1.0 eq) in a biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃ solution (1:1, 0.3 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-azetidine.
Protocol 3: Deprotection of N-Boc Azetidine
This protocol describes the removal of the Boc protecting group from an N-Boc-azetidine derivative.
Workflow for N-Boc Azetidine Deprotection
Caption: Workflow for the deprotection of N-Boc azetidine.
Materials:
-
N-Boc-azetidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (CH₂Cl₂) (if using TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc-azetidine derivative (1.0 eq) in CH₂Cl₂ (0.2 M).
-
Add trifluoroacetic acid (10-20 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting azetidine salt can often be used in the next step without further purification. If necessary, the free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous NaHCO₃) and extraction.
Protocol 4: Deprotection of N-Cbz Azetidine
This protocol outlines the removal of the Cbz protecting group via catalytic hydrogenolysis.
Workflow for N-Cbz Azetidine Deprotection
Caption: Workflow for the deprotection of N-Cbz azetidine.
Materials:
-
N-Cbz-azetidine derivative
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Cbz-azetidine derivative (1.0 eq) in MeOH or EtOH (0.1 M) in a suitable reaction vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the vessel and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected azetidine.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules containing multiple amine functionalities, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one amine in the presence of others. A common orthogonal pair for amines is Boc and Cbz. The Boc group can be removed under acidic conditions, leaving the Cbz group intact, while the Cbz group can be cleaved by hydrogenolysis without affecting the Boc group.
Orthogonal Deprotection Strategy: Boc and Cbz
Application Notes and Protocols for the Derivatization of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one for Library Synthesis
Abstract
The 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold is a valuable building block in modern medicinal chemistry, merging the favorable physicochemical properties of both the piperazine and azetidine moieties. The presence of a reactive secondary amine on the azetidine ring offers a versatile handle for the introduction of diverse chemical functionalities, making it an ideal core for the construction of compound libraries for drug discovery. This guide provides a comprehensive overview of the derivatization of this scaffold, including detailed, field-proven protocols for common synthetic transformations such as acylation, sulfonylation, reductive amination, and urea/thiourea formation. The causality behind experimental choices, self-validating system designs, and in-depth technical insights are provided to empower researchers in the synthesis of novel and diverse molecular entities.
Introduction: The Strategic Value of the Azetidinyl-Piperazinone Scaffold
In the landscape of contemporary drug discovery, the use of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient library design.[1] The piperazine ring is a well-established privileged scaffold, present in a multitude of FDA-approved drugs across various therapeutic areas, including oncology and central nervous system (CNS) disorders.[1] Its utility stems from its ability to modulate aqueous solubility, its tunable basicity, and its capacity to serve as a linker between different pharmacophoric elements.[1]
The azetidine motif, a four-membered nitrogen-containing heterocycle, has also gained significant traction in medicinal chemistry.[2] Its inherent ring strain and three-dimensional character can confer improved pharmacokinetic properties, such as metabolic stability and solubility, when incorporated into drug candidates.[2] The fusion of these two valuable scaffolds in 4-(azetidin-3-yl)-1-methylpiperazin-2-one creates a molecule with significant potential for the exploration of new chemical space. The secondary amine of the azetidine ring is the primary point of diversification, allowing for the systematic modification of the molecule's properties to probe structure-activity relationships (SAR).
This document outlines robust and reproducible protocols for the derivatization of 4-(azetidin-3-yl)-1-methylpiperazin-2-one, enabling the generation of diverse libraries of compounds for screening and lead optimization.
Core Principles of Derivatization
The derivatization of 4-(azetidin-3-yl)-1-methylpiperazin-2-one hinges on the nucleophilicity of the secondary amine on the azetidine ring. This amine readily participates in a variety of bond-forming reactions. The choice of reaction conditions, including solvent, base, and temperature, is critical for achieving high yields and purity. The following sections detail the rationale and experimental procedures for key derivatization strategies.
Handling of the Starting Material
The starting material, 4-(azetidin-3-yl)-1-methylpiperazin-2-one, is often supplied as a dihydrochloride salt. It is imperative to neutralize the salt to the free base in situ before proceeding with the derivatization reactions. This is typically achieved by the addition of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base and its stoichiometry are crucial to ensure the complete liberation of the nucleophilic secondary amine.
Experimental Protocols
The following protocols are provided as a guide for the derivatization of 4-(azetidin-3-yl)-1-methylpiperazin-2-one. While these protocols are based on established synthetic methodologies for similar scaffolds, optimization may be required for specific substrates.
Acylation of the Azetidine Nitrogen
Acylation of the azetidine nitrogen introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing the molecule's binding properties. This reaction is typically performed using an acyl chloride or a carboxylic acid activated with a coupling agent.
Protocol 1: Acylation with Acyl Chlorides
This protocol describes the reaction of 4-(azetidin-3-yl)-1-methylpiperazin-2-one with an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) or DIPEA (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.
-
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Self-Validation: The use of a slight excess of the acylating agent ensures complete consumption of the starting material. The reaction is performed at 0 °C initially to control the exothermicity of the reaction. The aqueous workup with sodium bicarbonate removes any unreacted acyl chloride and the hydrochloride salt of the base. Progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, less polar spot on TLC.
Sulfonylation of the Azetidine Nitrogen
Sulfonylation introduces a sulfonamide group, a common functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and its metabolic stability.
Protocol 2: Sulfonylation with Sulfonyl Chlorides
This protocol details the reaction with a sulfonyl chloride to form the corresponding sulfonamide.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) or DIPEA (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise and Trustworthiness: The choice of a non-nucleophilic base like TEA or DIPEA is crucial to avoid competing reactions with the sulfonyl chloride. The reaction progress is typically slower than acylation and may require longer reaction times or gentle heating. The workup procedure is designed to remove excess reagents and byproducts, ensuring a pure final product.
Reductive Amination of the Azetidine Nitrogen
Reductive amination is a powerful method for introducing a wide variety of alkyl and aryl groups to the azetidine nitrogen. This two-step, one-pot reaction involves the formation of an iminium ion intermediate followed by its reduction.[3]
Protocol 3: Reductive Amination with Aldehydes and Ketones
This protocol utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[3]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCE or DCM.
-
Add TEA (2.2 eq) or DIPEA (2.2 eq) and stir for 15-20 minutes at room temperature.
-
Add the aldehyde or ketone (1.1 eq) to the mixture. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Authoritative Grounding: The use of STAB is advantageous as it is a mild reducing agent that does not reduce the starting aldehyde or ketone under these conditions.[3] The reaction is typically carried out in chlorinated solvents. The optional addition of acetic acid can catalyze the formation of the iminium ion, which is the species that is reduced.
Urea and Thiourea Formation
The formation of ureas and thioureas introduces functionalities that are excellent hydrogen bond donors and are frequently found in bioactive molecules.[4]
Protocol 4: Urea and Thiourea Synthesis
This protocol describes the reaction of the azetidine nitrogen with isocyanates or isothiocyanates.
Materials:
-
This compound
-
Isocyanate or Isothiocyanate (e.g., phenyl isocyanate)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add TEA (2.2 eq) or DIPEA (2.2 eq) and stir for 15-20 minutes at room temperature.
-
Add the isocyanate or isothiocyanate (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by trituration with diethyl ether or by flash column chromatography.
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the secondary amine on the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is generally fast and clean, often proceeding to completion at room temperature.
Data Presentation and Workflow Visualization
Table of Derivatization Reactions
| Derivatization Reaction | Reagents | Solvent | Base | Key Features |
| Acylation | Acyl Chloride | DCM | TEA/DIPEA | Fast and efficient, introduces amide functionality. |
| Sulfonylation | Sulfonyl Chloride | DCM | TEA/DIPEA | Forms stable sulfonamides, common in medicinal chemistry. |
| Reductive Amination | Aldehyde/Ketone, STAB | DCE/DCM | TEA/DIPEA | Versatile for introducing a wide range of substituents.[3] |
| Urea Formation | Isocyanate | DCM/THF | TEA/DIPEA | Introduces a key hydrogen-bonding motif. |
| Thiourea Formation | Isothiocyanate | DCM/THF | TEA/DIPEA | Analogous to urea formation, with different electronic properties. |
Experimental Workflow Diagrams
Caption: General workflow for the derivatization of 4-(azetidin-3-yl)-1-methylpiperazin-2-one.
Caption: The catalytic cycle of reductive amination.
Conclusion
The 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold represents a highly attractive starting point for the synthesis of compound libraries for drug discovery. The protocols detailed in this application note provide a robust foundation for the derivatization of the reactive azetidine nitrogen through a variety of common and reliable synthetic transformations. By systematically applying these methods, researchers can efficiently generate a diverse range of novel molecules with the potential for a wide array of biological activities. The principles and experimental guidance provided herein are intended to empower drug development professionals to fully exploit the synthetic potential of this valuable scaffold.
References
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. (2024). [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026). [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. (2024). [Link]
-
Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors. PubMed. (2013). [Link]
-
Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization. PubMed. (2002). [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. (2022). [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. (n.d.). [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via Cu‐Catalyzed Reaction of Acylazide and Secondary Amine. ResearchGate. (2022). [Link]
-
Reductive amination. Wikipedia. (2023). [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. (2021). [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 4-(Azetidin-3-YL)-1-methylpiperazin-2-one for Modern Fragment-Based Drug Design
Abstract
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, consistently delivering clinical candidates against a wide array of biological targets.[1][2] The success of any FBDD campaign is fundamentally reliant on the quality and diversity of its fragment library. This application note provides an in-depth technical guide on the strategic application of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one , a novel fragment that embodies key principles of contemporary library design: three-dimensional complexity, desirable physicochemical properties, and clear, synthetically tractable vectors for evolution. We present the scientific rationale for its inclusion in screening libraries and provide detailed, field-proven protocols for its use in a typical FBDD workflow, from primary screening to structural characterization.
Introduction: The Rationale for a Superior Fragment Scaffold
FBDD operates on the principle that small, low-complexity molecules ("fragments") can probe a target's binding sites more efficiently than large, complex molecules used in traditional High-Throughput Screening (HTS).[3] These fragments, typically with a molecular weight under 300 Daltons, exhibit higher hit rates and superior ligand efficiency (LE), providing more promising starting points for medicinal chemistry optimization.[4][5]
4-(Azetidin-3-YL)-1-methylpiperazin-2-one (hereafter referred to as "the fragment") is an exemplary scaffold for FBDD. Its structure combines two highly valuable heterocyclic motifs:
-
Azetidine Ring: This strained four-membered ring imparts significant conformational rigidity and a rich three-dimensional (sp³-rich) character.[6] Such features are increasingly sought after in drug design to improve binding specificity, enhance metabolic stability, and increase solubility compared to flat, aromatic systems.[7][8]
-
Piperazinone Core: The piperazinone moiety contains hydrogen bond acceptors (carbonyl oxygen) and a methylated nitrogen, providing defined interaction points while the core itself serves as a stable, non-planar scaffold.[7]
The strategic fusion of these two rings creates a fragment that is not only an excellent starting point for exploring binding pockets but also a versatile building block for subsequent lead optimization. Preliminary research has suggested that scaffolds combining azetidine and piperazine motifs may act as potent and selective kinase inhibitors.[7]
Table 1: Physicochemical Properties of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one (Note: Properties are for the dihydrochloride salt, CAS 1403766-76-6)
| Property | Value | "Rule of Three" Guideline[4] |
| Molecular Formula | C₈H₁₇Cl₂N₃O | N/A |
| Molecular Weight | 242.15 g/mol | ≤ 300 g/mol |
| Hydrogen Bond Donors | 1 (from azetidine N-H) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (carbonyl O, piperazine N) | ≤ 3 |
| cLogP (estimated) | < 3 | ≤ 3 |
The FBDD Workflow: A Strategic Overview
The journey from a fragment hit to a lead candidate is a structured, multi-stage process. The diagram below outlines a typical FBDD cascade, which forms the basis for the detailed protocols in this guide. This workflow is designed to be self-validating, with each stage providing rigorous confirmation of the previous one.
Caption: A typical Fragment-Based Drug Design (FBDD) workflow.
Experimental Protocols
The following protocols describe a robust workflow for identifying and validating the binding of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one to a hypothetical protein target (e.g., a protein kinase).
Protocol 1: Primary Hit Identification using Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak and transient binding events characteristic of fragments.[9][10] It provides real-time kinetics and affinity information, making it a powerful tool for primary screening.[11]
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the target protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve a density of 8,000-12,000 response units (RU). This high density is crucial for detecting low molecular weight fragments.[12]
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl (pH 8.5) injection.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of the fragment in 100% DMSO.
-
Create a dilution series (e.g., 1 mM, 500 µM, 250 µM, 125 µM) in the running buffer (e.g., HBS-EP+ buffer). Ensure the final DMSO concentration is matched across all samples and the running buffer, typically ≤1%, to minimize solvent-induced artifacts.[9]
-
-
SPR Analysis:
-
Perform the screening by injecting the fragment solutions over the protein and reference flow cells at a flow rate of 30 µL/min.
-
Use a contact time of 60 seconds followed by a dissociation time of 120 seconds.
-
Include buffer-only injections containing the matched DMSO concentration periodically for double referencing.
-
A positive "hit" is identified by a concentration-dependent binding response on the active surface that is significantly above the noise and the signal from the reference cell.
-
Protocol 2: Hit Validation by Isothermal Titration Calorimetry (ITC)
Rationale: ITC is considered the gold standard for validating fragment hits.[13][14] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16] This orthogonal validation ensures that hits from the primary screen are not artifacts of the SPR assay.
Methodology:
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a 20-50 µM solution of the target protein in the final dialysis buffer.
-
Prepare a 1-2 mM solution of the fragment in the same final dialysis buffer. Meticulous buffer matching is critical for accurate results.[17]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Set the cell temperature to 25°C.
-
Perform an initial small (0.5 µL) injection to remove any air from the syringe, followed by 19-25 injections of 1.5-2.0 µL each, spaced 150 seconds apart.
-
Perform a control titration by injecting the fragment solution into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kᴅ, n, and ΔH. The binding affinity (Kᴅ) for a typical fragment hit is expected to be in the high micromolar to low millimolar range.[14]
-
Protocol 3: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the initial FBDD phase.[18][19] This structure provides definitive proof of binding, reveals the precise binding mode, and identifies the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are essential for guiding structure-based drug design.[20]
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: Grow apo-protein crystals to a suitable size. Prepare a soaking solution containing the fragment at a concentration 5-10 times its measured Kᴅ in a cryo-protectant-compatible buffer. Soak the crystals for a period ranging from minutes to hours.
-
Co-crystallization: If soaking is unsuccessful, set up crystallization trials with the protein pre-incubated with the fragment at a 1:5 to 1:10 molar ratio.
-
-
Data Collection:
-
Harvest a soaked or co-grown crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. A high-resolution dataset (<2.5 Å) is required to confidently model the low-occupancy binding of a weak-affinity fragment.[18]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to identify density corresponding to the bound fragment. Specialized software may be needed to detect weak binders.[18]
-
Refine the protein-fragment complex structure. The final model will reveal the fragment's binding orientation, its interactions with the protein, and the location of nearby solvent molecules.
-
Data Interpretation and Fragment Evolution
Successful execution of the protocols will yield a wealth of data that must be synthesized to guide the next steps.
Table 2: Hypothetical Data Summary for a Fragment Hit
| Parameter | Technique | Result | Interpretation |
| Binding Confirmation | SPR | Concentration-dependent response | Positive hit identified for validation. |
| Dissociation Constant (Kᴅ) | ITC | 450 µM | Confirms a weak but specific interaction, typical for a fragment. |
| Ligand Efficiency (LE) | Calculated | 0.35 kcal/mol per heavy atom | Indicates high-quality binding relative to fragment size. |
| Binding Mode | X-ray | Binds in kinase hinge region | Provides a clear structural hypothesis for potency improvement. |
With the binding mode confirmed, medicinal chemistry efforts can begin. The structure of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one offers clear vectors for chemical elaboration ("fragment growing").
Caption: Strategy for evolving the fragment into a potent lead compound.
For instance, if the azetidine's secondary amine (N-H) points towards a solvent-exposed channel, this position can be functionalized to improve solubility or pick up additional interactions. If an adjacent hydrophobic pocket is unoccupied, derivatives can be synthesized to extend into that space, thereby increasing affinity and potency.
Conclusion
4-(Azetidin-3-YL)-1-methylpiperazin-2-one represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its inherent three-dimensionality, coupled with desirable physicochemical properties and clear synthetic handles, makes it an ideal candidate for screening against a variety of protein targets. The integrated workflow of SPR, ITC, and X-ray crystallography described herein provides a robust and validated pathway for progressing this fragment from an initial low-affinity hit to a structurally-defined, high-potential lead for further optimization.
References
- [Placeholder for Reference 1 - Link to ACS Med. Chem. Lett. on SPR Screening]
- [Placeholder for Reference 2 - Link to PubMed on NMR Screening]
- [Placeholder for Reference 3 - Link to Article on Multiplexed SPR Str
- [Placeholder for Reference 4 - Link to PharmaFe
- [Placeholder for Reference 5 - Link to Sygnature Discovery on Crystallography Screening]
- [Placeholder for Reference 6 - Link to PMC Article on FBDD by Crystallography]
- [Placeholder for Reference 7 - Link to Malvern Panalytical on ITC in FBDD]
- [Placeholder for Reference 8 - Link to One Nucleus FBDD Overview]
- [Placeholder for Reference 9 - Link to PubMed on SPR-based Fragment Screening]
- [Placeholder for Reference 10 - Link to Article on FBDD using X-ray and NMR]
- [Placeholder for Reference 11 - Link to Selvita on X-ray Crystallography Screening]
- [Placeholder for Reference 12 - Link to PubMed on Protein-Detected NMR Screening]
- [Placeholder for Reference 13 - Link to Cre
- [Placeholder for Reference 14 - Link to ResearchG
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- [Placeholder for Reference 16 - Link to GARDP Revive on FBDD]
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- [Placeholder for Reference 18 - Link to CrystalsFirst on Hit Identific
- [Placeholder for Reference 19 - Link to Article on FBDD Methods]
- [Placeholder for Reference 20 - Link to PubMed on ITC in Drug Discovery]
- [Placeholder for Reference 21 - Link to Book Chapter on FBDD]
- [Placeholder for Reference 22 - Link to Benchchem on 4-(Azetidin-3-YL)-1-methylpiperazin-2-one]
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- [Placeholder for Reference 24 - Link to ResearchGate on ITC D
- [Placeholder for Reference 25 - Link to ResearchG
- [Placeholder for Reference 26 - Link to Sygn
- [Placeholder for Reference 27 - Link to PubChem entry for the fragment]
- [Placeholder for Reference 28 - Link to MedChemExpress on a similar compound]
- [Placeholder for Reference 29 - Link to PubMed on Azetidines in Medicinal Chemistry]
- [Placeholder for Reference 30 - Link to Life Chemicals on Substituted Azetidines]
- [Placeholder for Reference 31 - Link to Article on FBDD for CNS Targets]
- [Placeholder for Reference 32 - Link to Biosynth on a similar compound]
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- [Placeholder for Reference 34 - Link to another Sigma-Aldrich entry for the fragment]
- [Placeholder for Reference 35 - Link to BLDpharm on a similar compound]
- [Placeholder for Reference 36 - Link to PMC Graphical Review of FBDD]
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- [Placeholder for Reference 38 - Link to Astex Pharma on FBDD]
- [Placeholder for Reference 39 - Link to PubMed on a piperazine-containing kinase inhibitor]
- [Placeholder for Reference 40 - Link to IIP Series on Azetidinone Drugs]
- [Placeholder for Reference 41 - Link to NIH article on Azetidines]
- [Placeholder for Reference 42 - Link to ChemSynthesis for an azetidinone compound]
- [Placeholder for Reference 43 - Link to Organic Chemistry Portal on Azetidine Synthesis]
- [Placeholder for Reference 44 - Link to Chemsrc on a similar compound]
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- 14. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
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- 20. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Notes and Protocols for the Parallel Synthesis of Piperazine-Tethered Molecules
Introduction: The Privileged Piperazine Scaffold in Modern Drug Discovery
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its prevalence in marketed drugs, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders, is a testament to its versatile utility.[1][3] The two nitrogen atoms of the piperazine core offer key advantages: they can be readily functionalized to modulate physicochemical properties like solubility and basicity, and they provide vectors for introducing diverse substituents to explore the chemical space around a molecular target.[1][4] This inherent modularity makes the piperazine scaffold an ideal candidate for combinatorial chemistry and parallel synthesis, enabling the rapid generation of large, focused libraries of compounds for hit-to-lead optimization.[5][6]
This guide provides a comprehensive overview and detailed protocols for the parallel synthesis of piperazine-tethered molecules. We will delve into both solid-phase and solution-phase strategies, focusing on robust and widely applicable synthetic transformations. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to adapt and innovate upon them for their specific drug discovery campaigns.
Strategic Overview: Designing a Parallel Synthesis Workflow
The successful parallel synthesis of a piperazine-tethered library hinges on a well-designed synthetic strategy that allows for the systematic introduction of diversity at multiple points of the molecular scaffold. A common and effective approach involves a multi-step sequence where a central piperazine core is sequentially elaborated.
Figure 2: Solid-phase reductive amination workflow.
Materials:
-
Wang resin-bound mono-Boc-piperazine
-
Array of diverse aldehydes or ketones (10 equivalents per well)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (10 equivalents per well)
-
1% Acetic acid in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
96-well filter plate
Procedure:
-
Resin Swelling: Add the resin-bound piperazine to each well of the 96-well filter plate. Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Remove the DCM and add a solution of 20% trifluoroacetic acid (TFA) in DCM to each well. Agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), 10% diisopropylethylamine (DIPEA) in DCM (3x), DCM (3x), and DMF (3x).
-
Reductive Amination:
-
To each well, add a solution of the corresponding aldehyde or ketone in 1% acetic acid in DCM.
-
Agitate the plate for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride to each well.
-
Agitate the plate overnight at room temperature.
-
-
Washing: Wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).
-
Drying: Dry the resin under vacuum.
Causality and Insights:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for reductive aminations, as it does not readily reduce the starting aldehyde or ketone. [7]* Acid Catalyst: The addition of a catalytic amount of acetic acid promotes the formation of the iminium ion intermediate, accelerating the reaction rate.
-
Washing Steps: Thorough washing is crucial in solid-phase synthesis to ensure the removal of all excess reagents and byproducts, leading to a high-purity resin-bound product.
Protocol 2: Solid-Phase Amide Coupling for R2 Diversification
Following the introduction of the first diversity element and subsequent deprotection (if necessary), the second nitrogen of the piperazine can be acylated with a diverse set of carboxylic acids to complete the synthesis.
Workflow:
Figure 3: Solid-phase amide coupling workflow.
Materials:
-
Resin-bound N-substituted piperazine from Protocol 1
-
Array of diverse carboxylic acids (5 equivalents per well)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (4.9 equivalents per well)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents per well)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin from the previous step in DMF for 30 minutes.
-
Amide Coupling:
-
In separate vials, pre-activate the carboxylic acids by dissolving them in DMF and adding HATU and DIPEA. Allow the activation to proceed for 15 minutes.
-
Add the activated carboxylic acid solution to the corresponding wells of the resin plate.
-
Agitate the plate for 4-6 hours at room temperature.
-
-
Washing: Wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x).
-
Cleavage and Isolation:
-
Cleave the final compounds from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Collect the cleavage solution and concentrate it to obtain the crude product.
-
Causality and Insights:
-
Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, leading to high yields of the desired amide products. [8]* Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Cleavage: The choice of cleavage cocktail depends on the type of resin and the protecting groups used in the synthesis.
Quantitative Data Summary for Solid-Phase Synthesis:
| Parameter | Reductive Amination | Amide Coupling |
| Equivalents of Building Block | 10 | 5 |
| Equivalents of Reagent | 10 (NaBH(OAc)₃) | 4.9 (HATU) |
| Reaction Time | Overnight | 4-6 hours |
| Typical Purity (Crude) | >80% | >80% |
Part 2: Solution-Phase Parallel Synthesis
While solid-phase synthesis simplifies purification, solution-phase parallel synthesis can offer advantages in terms of reaction kinetics, scalability, and the use of a broader range of chemical transformations. [9]However, purification of the final compound library requires more sophisticated techniques.
Protocol 3: Solution-Phase Suzuki-Miyaura Coupling for R1 Diversification
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. [10][11]This protocol describes the coupling of a bromo-functionalized piperazine with a diverse array of boronic acids.
Workflow:
Figure 4: Solution-phase Suzuki-Miyaura coupling workflow.
Materials:
-
1-Boc-4-(4-bromophenyl)piperazine
-
Array of diverse boronic acids (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
96-well reaction block
Procedure:
-
Reaction Setup: To each well of the 96-well reaction block, add 1-Boc-4-(4-bromophenyl)piperazine, the corresponding boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to each well.
-
Reaction: Seal the reaction block and heat to 80°C overnight with stirring.
-
Workup:
-
Cool the reaction block to room temperature.
-
Dilute each well with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product.
-
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings. [12]* Base and Solvent System: The aqueous base is essential for the transmetalation step of the catalytic cycle. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.
-
Inert Atmosphere: While not explicitly stated for parallel synthesis in a 96-well format for simplicity, for optimal results and to prevent catalyst degradation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Part 3: Purification and Characterization
For both solid-phase and solution-phase parallel synthesis, the purification of the final compound library is a critical step to ensure the quality of the data obtained from subsequent biological screening. [13][14]
-
High-Throughput Purification: For libraries of individual compounds, mass-directed automated preparative HPLC is the gold standard. [13][15]This technique uses a mass spectrometer to trigger the collection of fractions containing the target compound, enabling the purification of large numbers of compounds with high purity.
-
Characterization: The identity and purity of the final compounds should be confirmed using analytical techniques such as LC-MS and ¹H NMR. For large libraries, a representative subset of compounds is often fully characterized to validate the synthetic route.
Conclusion
The parallel synthesis of piperazine-tethered molecules is a powerful strategy for accelerating the drug discovery process. By leveraging robust synthetic methodologies such as reductive amination, amide coupling, and Suzuki-Miyaura coupling in either a solid-phase or solution-phase format, researchers can efficiently generate large and diverse libraries of compounds for biological evaluation. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of these techniques in your own research endeavors.
References
-
Štěpán, J., Kuchař, M., & Votruba, I. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
- University of Bristol. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(35), 12075-12097. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Rayala, R., Chaudhari, P., Bunnell, A., Roberts, B., Chakrabarti, D., & Nefzi, A. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences, 24(24), 17414. [Link]
-
Zeng, L., Kassel, D. B., H-T, C., & H-Y, C. (1998). Purification of combinatorial libraries. Journal of Chromatography A, 796(1), 3-30. [Link]
-
Newhouse, T., Lewis, C. A., & Baran, P. S. (2010). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4145-4148. [Link]
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold. Journal of Organic Chemistry, 64(12), 4341-4345. [Link]
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Guedes, G. P., Pires, V. M., Ellena, J., & de Almeida, L. R. (2019). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 24(18), 3291. [Link]
-
Jeso, V., & Nesi, M. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7857-7876. [Link]
- ResearchGate. (n.d.). Scheme 1. Strategic options for the synthesis of combinatorial libraries.
-
Nefzi, A., Rayala, R., Chaudhari, P., Bunnell, A., Roberts, B., & Chakrabarti, D. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. International Journal of Molecular Sciences, 24(24), 17414. [Link]
- Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC.
- ResearchGate. (n.d.). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.
- Dömling, A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. The Journal of Organic Chemistry.
- Waters Corporation. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
- ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- BenchChem. (2025).
-
Han, H., & Janda, K. D. (1997). Liquid phase combinatorial synthesis of benzylpiperazines. Tetrahedron Letters, 38(10), 1527-1530. [Link]
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.).
-
Cozens, R. M. (2000). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial Chemistry & High Throughput Screening, 3(6), 449-469. [Link]
- RSC Publishing. (2022). An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity.
- Reddit. (n.d.).
- Sci-Hub. (n.d.). Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ScienceDirect. (2025). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
- National Institutes of Health. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- MDPI. (2024). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
- National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR.
- MDPI. (n.d.). Peer review of "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity".
- Thieme. (2017). Synthesis of Morpholines and Piperazines by an Ugi Multicomponent Reaction.
- YouTube. (2023).
Sources
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- 5. imperial.ac.uk [imperial.ac.uk]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Liquid phase combinatorial synthesis of benzylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sci-Hub. Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex / Inorganica Chimica Acta, 2018 [sci-hub.box]
- 12. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one
Welcome to the technical support guide for the synthesis of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable heterocyclic compound. This guide is structured in a question-and-answer format to directly address specific issues you may face in your laboratory work.
I. Understanding the Synthetic Landscape & Core Challenges
The synthesis of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one typically involves the coupling of an azetidine synthon with a 1-methylpiperazin-2-one synthon. The inherent chemical properties of these two heterocyclic rings present unique challenges, primarily related to the ring strain of the azetidine moiety and the nucleophilicity of the piperazinone nitrogen. Understanding these underlying principles is crucial for impurity profiling and troubleshooting.
A common synthetic strategy involves the nucleophilic substitution of a leaving group on the 3-position of a protected azetidine with the secondary amine of 1-methylpiperazin-2-one. Another viable route is the reductive amination of a protected azetidin-3-one with 1-methylpiperazin-2-one. Each of these pathways carries its own set of potential side reactions and impurity profiles.
II. Troubleshooting & FAQs: A Guide to Common Impurities
This section addresses frequently asked questions and provides troubleshooting guidance for impurities that may arise during the synthesis of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one.
Q1: I am observing a significant amount of a byproduct with a mass corresponding to a di-substituted piperazinone. What is the likely cause and how can I mitigate this?
A1: This is a classic issue of di-alkylation , a common side reaction when working with piperazine derivatives. The secondary amine of 1-methylpiperazin-2-one is intended to react with the azetidine electrophile. However, if the reaction conditions are not carefully controlled, a second molecule of the azetidine synthon can react with the newly formed tertiary amine, leading to a quaternary ammonium salt, or if an N-unsubstituted piperazinone is used as a starting material, both nitrogens can be alkylated.
Causality:
-
Stoichiometry: An excess of the azetidine electrophile significantly increases the probability of a second alkylation event.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for the less reactive tertiary amine to undergo a second alkylation.
-
Base: The choice and amount of base can influence the nucleophilicity of the piperazinone nitrogen. A strong base in excess can deprotonate the product, making it more susceptible to a second reaction.
Troubleshooting Strategies:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the 1-methylpiperazin-2-one nucleophile relative to the azetidine electrophile. |
| Optimize Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can be determined by careful reaction monitoring (TLC, LC-MS). |
| Choice of Base | Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge acid byproduct without promoting side reactions. |
| Slow Addition | Add the azetidine electrophile slowly to the reaction mixture containing the piperazinone. This maintains a low concentration of the electrophile, favoring the initial desired reaction. |
Q2: My reaction is sluggish, and upon forcing the conditions (e.g., heating), I see the formation of several new, more polar impurities. What could be happening?
A2: This scenario strongly suggests azetidine ring-opening . The four-membered azetidine ring is strained (approximately 25.4 kcal/mol) and susceptible to cleavage under various conditions, particularly with heat or in the presence of nucleophiles or acids.[1][2]
Causality:
-
Nucleophilic Attack: Residual nucleophiles in the reaction mixture (e.g., excess base, halide ions from the leaving group) can attack one of the azetidine ring carbons, leading to a ring-opened product.
-
Acid-Catalyzed Opening: If acidic conditions are generated during the reaction (e.g., from the formation of H-X), the azetidine nitrogen can be protonated, activating the ring for nucleophilic attack, even by weak nucleophiles like the solvent.[3][4]
Troubleshooting & Optimization:
-
Use of Protecting Groups: Employing a suitable protecting group on the azetidine nitrogen (e.g., Boc, Cbz) can modulate its reactivity and stability. The Boc group is particularly useful as it can be removed under acidic conditions which can be controlled.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can act as a nucleophile, leading to the formation of hydroxyl-containing ring-opened impurities.
-
Neutralize Acid Byproducts: Use a non-nucleophilic base to scavenge any acid generated in situ.
-
Milder Reaction Conditions: Avoid excessive heating. If the reaction is sluggish, consider using a more reactive leaving group on the azetidine synthon (e.g., tosylate instead of a halide) rather than increasing the temperature.
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}
Common impurity pathways in the synthesis.
Q3: I am observing a high molecular weight, poorly soluble material in my crude product. What is this and how can I avoid it?
A3: The formation of a high molecular weight, insoluble material is often indicative of the polymerization of the azetidine starting material . Azetidines, especially when activated, can undergo ring-opening polymerization.[3]
Causality:
-
Trace Acid/Lewis Acid: Traces of acid can initiate cationic ring-opening polymerization.
-
High Concentrations and Temperatures: These conditions can favor intermolecular reactions, leading to oligomerization and polymerization.
Preventative Measures:
-
Purity of Starting Materials: Ensure the azetidine starting material is free from acidic impurities.
-
Controlled Reaction Conditions: Maintain a moderate reaction temperature and avoid high concentrations of the reactants.
-
Quenching: Once the reaction is complete, promptly quench the reaction to neutralize any species that could catalyze polymerization during work-up and isolation.
Q4: I've identified an impurity that appears to be a hydrolyzed form of my final product. How could this have formed?
A4: The piperazin-2-one ring contains a lactam (a cyclic amide) functionality, which is susceptible to hydrolysis under strongly acidic or basic conditions.
Causality:
-
Aqueous Work-up: Prolonged exposure to strongly acidic or basic aqueous solutions during the work-up can lead to the cleavage of the amide bond in the piperazinone ring.
-
Forced Degradation: This is a common degradation product observed during forced degradation studies under hydrolytic stress.[2][5]
Mitigation Strategies:
-
Neutral Work-up: Whenever possible, perform the aqueous work-up under neutral or mildly basic/acidic conditions.
-
Minimize Contact Time: Reduce the time the product is in contact with aqueous acidic or basic solutions.
-
Extraction with Appropriate Solvents: Use a suitable organic solvent to efficiently extract the product from the aqueous phase.
III. Analytical Protocols for Impurity Detection
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred technique.
Recommended HPLC Method (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and Mass Spectrometry (ESI+) |
| Column Temperature | 30 °C |
This method should provide good separation of the non-polar product from more polar impurities such as ring-opened byproducts and hydrolyzed species.
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// Edges Crude_Sample -> HPLC_Separation; HPLC_Separation -> UV_Detection; HPLC_Separation -> MS_Detection; MS_Detection -> Impurity_Identification; UV_Detection -> Quantification; Impurity_Identification -> Structure_Elucidation; }
Analytical workflow for impurity profiling.
IV. Summary of Potential Impurities
| Impurity Type | Potential Structure | Origin |
| Starting Material Related | Unreacted 1-methylpiperazin-2-one | Incomplete reaction |
| Unreacted (protected) 3-azetidine synthon | Incomplete reaction | |
| Process Related | Di-alkylation product | Side reaction |
| Azetidine ring-opened product | Side reaction (nucleophilic/acidic conditions) | |
| Azetidine polymer/oligomer | Side reaction (acid-catalyzed) | |
| Degradation Products | Hydrolyzed piperazinone | Product degradation (hydrolysis of lactam) |
V. Concluding Remarks
The successful synthesis of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one with high purity relies on a thorough understanding of the reactivity of the azetidine and piperazinone ring systems. By carefully controlling reaction parameters such as stoichiometry, temperature, and the choice of reagents, the formation of common impurities can be significantly minimized. The implementation of robust analytical methods is paramount for the timely detection and identification of any byproducts, enabling rapid process optimization. This guide serves as a foundational resource to assist researchers in achieving their synthetic goals while ensuring the quality and integrity of their target compound.
VI. References
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. Available at: [Link]
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. longdom.org [longdom.org]
- 3. Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Efficiency of Azetidine Building Blocks
Welcome to the technical support center dedicated to enhancing your success in utilizing azetidine building blocks in your research. Azetidines, as strained four-membered heterocycles, offer unique conformational rigidity and novel chemical space for drug discovery.[1] However, their inherent ring strain also presents distinct challenges in common coupling reactions.[2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues in Azetidine Coupling Reactions
This section addresses specific problems you may encounter during the coupling of azetidine building blocks, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield in Amide Coupling with Azetidines
You are attempting to form an amide bond between a carboxylic acid and an azetidine (or vice-versa) and observe low to no formation of the desired product.
Potential Causes & Solutions:
-
Cause A: Inefficient Carboxylic Acid Activation. Standard peptide coupling reagents are generally effective, but the specific choice and conditions can be critical for challenging substrates.
-
Solution 1: Employ High-Efficiency Uronium/Phosphonium Reagents. Reagents like HATU, HBTU, or PyBOP are often more effective than carbodiimides for hindered or electron-deficient partners. Pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) before adding the azetidine can significantly improve yields.[3][4]
-
Solution 2: In Situ Acyl Halide Formation. For particularly stubborn couplings, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH can dramatically increase reactivity.[3]
-
-
Cause B: Steric Hindrance. Azetidines, especially those substituted at the 3-position, can present significant steric bulk, impeding the approach of the activated carboxylic acid.[5]
-
Solution 1: Increase Reaction Temperature. Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, monitor the reaction closely for potential side reactions or decomposition.
-
Solution 2: Extended Reaction Times. Sterically hindered couplings may simply require longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Cause C: Ring-Opening Side Reaction. The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening, particularly under harsh acidic or basic conditions.[2][6]
-
Solution 1: Use Mild Coupling Reagents and Non-Nucleophilic Bases. Opt for HATU with DIPEA or EDC with HOBt. Avoid strong, nucleophilic bases that can promote ring-opening.[6]
-
Solution 2: Control Reaction Temperature. Perform the coupling at low temperatures (0 °C to room temperature) to minimize the rate of the ring-opening side reaction.[6]
-
-
Cause D: Inappropriate Solvent Choice. The solvent can influence the solubility of reagents and the stability of intermediates.
Issue 2: Ring-Opening of the Azetidine Ring During Coupling
You observe the formation of byproducts consistent with the opening of the four-membered ring, leading to a complex reaction mixture and low yield of the desired coupled product.
Potential Causes & Solutions:
-
Cause A: Acid-Mediated Ring-Opening. The protonation of the azetidine nitrogen under acidic conditions can activate the ring towards nucleophilic attack.[2] This is a significant concern when using acidic additives or if the carboxylic acid coupling partner is sufficiently acidic.
-
Solution 1: Careful pH Control. Use a non-nucleophilic base like DIPEA to neutralize any acidic species in the reaction mixture.
-
Solution 2: Avoid Strongly Acidic Coupling Additives. While HOBt is generally acceptable, be cautious with additives that can create a highly acidic environment.
-
-
Cause B: Lewis Acid-Promoted Ring-Opening. Some coupling reagents or their byproducts may have Lewis acidic character, which can coordinate to the azetidine nitrogen and facilitate ring-opening.
Issue 3: Poor Efficiency in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
You are attempting a cross-coupling reaction with a functionalized azetidine (e.g., 3-bromoazetidine) and observe low conversion or significant side product formation.
Potential Causes & Solutions:
-
Cause A: Catalyst and Ligand Incompatibility. The choice of palladium source and ligand is crucial for successful cross-coupling.
-
Solution 1: Ligand Screening. For Suzuki couplings, electron-rich and bulky phosphine ligands often improve the efficiency of oxidative addition.[8] For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are often necessary.[9]
-
Solution 2: Use of Pre-catalysts. Pre-formed palladium catalysts can offer greater reliability and activity compared to generating the active catalyst in situ from a palladium salt and a separate ligand.[10]
-
-
Cause B: Ineffective Base. The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.
-
Cause C: Dehalogenation or Protodeboronation Side Reactions. These side reactions consume starting materials and reduce the overall yield.
-
Solution 1: Thorough Degassing. Oxygen can lead to catalyst deactivation and promote side reactions. Ensure all solvents and the reaction setup are rigorously degassed with an inert gas like argon or nitrogen.[11]
-
Solution 2: Use of High-Purity Reagents. Boronic acids can degrade over time. Using fresh, high-purity boronic acids or more stable derivatives like boronic esters can minimize protodeboronation.[11]
-
-
Cause D: N-Protecting Group Interference. The protecting group on the azetidine nitrogen can influence the electronic and steric environment of the coupling site.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with azetidine building blocks?
A1: The main challenge stems from their inherent ring strain, which is approximately 25.4 kcal/mol.[1] While this strain can be harnessed for unique reactivity, it also makes the ring susceptible to undesired ring-opening under certain reaction conditions, such as strong acids, bases, or some nucleophiles.[1][2]
Q2: Which N-protecting group is best for azetidine coupling reactions?
A2: The optimal N-protecting group is substrate and reaction-dependent. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many coupling conditions and its relatively straightforward removal under acidic conditions.[14] However, care must be taken during deprotection to avoid ring-opening. The benzyloxycarbonyl (Cbz) group is another common choice, removable by hydrogenolysis.[14]
Q3: Can I perform amide couplings directly on NH-azetidines?
A3: While possible, it is generally advisable to use an N-protected azetidine. The free N-H can compete as a nucleophile, leading to side products, and its basicity can interfere with the coupling reagents.
Q4: Are there specific safety precautions for working with azetidines?
A4: Azetidine and its simple derivatives should be handled with care as they can be volatile and potentially toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Review the Safety Data Sheet (SDS) for each specific azetidine derivative before use.
Data Summary Tables
Table 1: Recommended Conditions for Amide Coupling with Azetidines
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Temperature | Key Considerations |
| HATU | None | DIPEA (2.0) | DMF, DCM | 0 °C to RT | Highly efficient; pre-activation of the carboxylic acid is recommended.[3][4] |
| EDC | HOBt (1.0-1.2) | DIPEA (2.0-3.0) | DMF, DCM | 0 °C to RT | Good for routine couplings; HOBt suppresses racemization.[15][16][17][18] |
| PyBOP | None | DIPEA (2.0) | DMF, CH₃CN | 0 °C to RT | Strong coupling agent, useful for hindered substrates. |
| Acyl Fluoride (in situ) | TFFH or BTFFH | DIPEA (2.2) | DCM | RT | Excellent for very challenging, sterically hindered couplings.[3] |
Table 2: Troubleshooting Guide for Low Yield in Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Action |
| No reaction | Inactive catalyst | Screen different palladium pre-catalysts and ligands.[8][10] |
| Inappropriate base | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[11] | |
| Low conversion | Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. |
| Poor quality boronic acid | Use fresh boronic acid or a more stable boronic ester.[11] | |
| Dehalogenation/Homocoupling | Oxygen contamination | Ensure thorough degassing of solvents and reaction vessel.[11] |
Experimental Workflows and Diagrams
Caption: Generalized workflow for HATU-mediated amide coupling with an N-Boc protected azetidine.
Caption: Decision tree for troubleshooting low-yield azetidine coupling reactions.
References
-
U.S. National Library of Medicine. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. [Link]
-
ResearchGate. (n.d.). Fig. 2 A detailed study on the effect of different solvents and bases.... [Link]
-
ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | Request PDF. [Link]
-
ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]
-
ResearchGate. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
U.S. National Library of Medicine. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
ResearchGate. (2021). (PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
-
U.S. National Library of Medicine. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.... [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. [Link]
- Google Patents. (n.d.).
-
U.S. National Library of Medicine. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. [Link]
-
U.S. National Library of Medicine. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Link]
-
Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Synthesis of Azetidine-Containing PROTACs
Welcome to the technical support center for the synthesis of azetidine-containing PROTACs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of these increasingly important molecules. The unique structural and electronic properties of the azetidine ring, while beneficial for the pharmacological profile of PROTACs, introduce specific synthetic hurdles that require careful consideration.[1][2][3] This resource aims to equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of an azetidine ring into a PROTAC molecule synthetically challenging?
A1: The primary challenge stems from the inherent ring strain of the four-membered azetidine ring, which is approximately 25.4 kcal/mol.[1] This strain makes the ring susceptible to undesired ring-opening reactions under various conditions.[4] Furthermore, the synthesis of densely functionalized azetidines, which are often required as building blocks for PROTACs, can be difficult to achieve efficiently.[5] The formation of the four-membered ring itself can be in kinetic and thermodynamic competition with the formation of the more stable five-membered pyrrolidine ring, especially during intramolecular cyclization reactions.[6]
Q2: I am observing significant pyrrolidine byproduct formation in my azetidine synthesis. How can I minimize this?
A2: The formation of a pyrrolidine byproduct is a common issue when synthesizing azetidines from γ-substituted amine precursors.[6] This occurs due to a competing 5-endo-tet cyclization pathway, which is often thermodynamically favored over the desired 4-exo-tet cyclization that leads to the azetidine.[6]
Troubleshooting Strategies:
-
Kinetic Control: Favor the kinetically preferred 4-exo-tet cyclization by using non-polar solvents and lower reaction temperatures.
-
Leaving Group: A better leaving group at the γ-position can accelerate the desired intramolecular nucleophilic substitution, outcompeting the rearrangement to the five-membered ring.
-
Protecting Group: The choice of the nitrogen protecting group can influence the conformational bias of the precursor, potentially favoring the conformation that leads to azetidine formation.
Q3: My amide coupling reaction between the azetidine-containing linker and my protein of interest (POI) ligand is failing. What should I try?
A3: Low or no yield in amide bond formation is a frequent problem in PROTAC synthesis, which often involves complex and sterically hindered substrates.[7][8][9][10][11]
Troubleshooting Flowchart for Amide Coupling:
Caption: Troubleshooting decision tree for difficult amide couplings.
Q4: I am concerned about the stability of the azetidine ring during the final deprotection steps of my PROTAC synthesis. What are some stable protecting groups and compatible deprotection conditions?
A4: The stability of the azetidine ring is a valid concern, as it can be susceptible to ring-opening under harsh acidic or basic conditions.[4] The choice of protecting group is therefore critical.
| Protecting Group | Deprotection Conditions | Compatibility Notes |
| Boc (tert-Butoxycarbonyl) | Mild acidic conditions (e.g., TFA in DCM) | Widely used, but care must be taken to avoid prolonged exposure to strong acids. |
| Cbz (Carboxybenzyl) | Hydrogenolysis (H₂, Pd/C) | Orthogonal to many acid- and base-labile groups.[12] |
| Trityl | Mild acidic conditions | Can be cleaved under conditions that leave other acid-sensitive groups intact. |
| Allyl | Pd(0)-catalyzed deallylation | Useful for orthogonal deprotection strategies. |
Q5: What are the best practices for purifying my azetidine-containing PROTAC?
A5: Azetidine-containing PROTACs are often polar and can be challenging to purify by standard normal-phase column chromatography.
Purification Strategies:
-
Reverse-Phase Chromatography (RP-HPLC): This is often the method of choice for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for the purification of polar and chiral compounds, often providing better resolution and faster run times than HPLC.
-
Ion-Exchange Chromatography: If your PROTAC has a basic or acidic handle, ion-exchange chromatography can be a powerful purification technique.
-
TLC Analysis: Before committing to a large-scale purification, screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation.[13]
Troubleshooting Guides
Problem 1: Low Yield in Azetidine Ring Formation via Intramolecular Cyclization
Symptoms:
-
Low conversion of the γ-haloamine or activated γ-amino alcohol starting material.
-
Presence of a significant amount of the corresponding pyrrolidine byproduct.[6]
Possible Causes & Solutions:
| Cause | Solution |
| Slow rate of cyclization | Increase the reaction temperature. Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the S(_N)2 reaction. |
| Poor leaving group | Convert the hydroxyl group of a γ-amino alcohol to a better leaving group, such as a tosylate or mesylate. |
| Thermodynamic favorability of pyrrolidine formation | Run the reaction at a lower temperature to favor the kinetically controlled azetidine formation.[6] |
| Steric hindrance | If the starting material is highly substituted, steric hindrance may disfavor the intramolecular attack. Consider alternative synthetic routes, such as [2+2] cycloadditions.[14][15] |
Problem 2: Decomposition of the Azetidine Ring During Synthesis
Symptoms:
-
Appearance of multiple unidentified byproducts in LC-MS or NMR analysis.
-
Loss of the characteristic azetidine signals in the NMR spectrum.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh acidic or basic conditions | Use milder reagents for deprotection or other transformations. For example, use La(OTf)₃ as a mild Lewis acid catalyst for certain reactions.[16] |
| Intramolecular ring-opening | Certain functional groups within the PROTAC molecule can act as nucleophiles and attack the strained azetidine ring.[4] If this is suspected, consider redesigning the linker to increase the distance between the nucleophilic group and the azetidine. |
| Thermal instability | Avoid high temperatures during reactions and purification. Use a rotary evaporator at a lower temperature for solvent removal. |
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
-
Activation of the Alcohol: To a solution of the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Cyclization: Add a suitable base, such as potassium carbonate (3.0 eq), and reflux the reaction mixture. The reaction time will vary depending on the substrate.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[17]
Protocol 2: HATU-Mediated Amide Coupling for PROTAC Synthesis
-
Pre-activation of the Carboxylic Acid: To a solution of the carboxylic acid component (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).[8]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the azetidine-containing amine component (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC by preparative RP-HPLC.
Characterization of Azetidine-Containing PROTACs
Accurate characterization is crucial to confirm the structure and purity of your final compound.
NMR Spectroscopy:
-
¹H NMR: Look for the characteristic signals of the azetidine ring protons, which typically appear in the aliphatic region. The coupling constants can provide information about the stereochemistry of the ring.
-
¹³C NMR: The carbon signals of the azetidine ring will also be in the aliphatic region. The chemical shifts can be influenced by the substituents on the ring.[13]
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of your PROTAC.
Final Thoughts
The synthesis of azetidine-containing PROTACs presents a unique set of challenges, but with a thorough understanding of the underlying chemical principles and a systematic approach to troubleshooting, these hurdles can be overcome. This guide provides a starting point for addressing common issues, but it is important to remember that each synthesis is unique and may require specific optimization.
References
- Modular access to functionalized azetidines via electrophilic azetidinyl
- Synthetic methods to access azetidines.
- Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. Benchchem.
- Previous strategies towards azetidines and this approach.
- Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionaliz
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- A. General synthetic route for accessing azetidines via intermolecular...
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry.
- MULTISTEP SYNTHESIS PROTECTING GROUPS. Unknown Source.
- Example for azetidine synthesis by nucleophilic substitution.
- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Unknown Source.
- How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
- Optimization of reaction conditions for azetidine synthesis. Benchchem.
- Technical Support Center: Functional Group Tolerance in Azetidine Synthesis. Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amid
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - PubMed Central.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Troubleshooting difficult amide bond formation with hindered substr
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. PMC - NIH.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Case Study - Rapid, efficient PROTAC synthesis using automated, cartridge-based chemistry. Synple Chem.
- Tips and tricks for difficult amide bond form
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products
- Why did my amide syntesis does not work?
- An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids.
- Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Semantic Scholar.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Unknown Source.
- Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic M
- Click chemistry in the development of PROTACs. PMC - NIH.
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Technical Support Center: Boc-Protected Azetidine Deprotection
Welcome to the Technical Support Center for Boc-Protected Azetidine Deprotection. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group from azetidine rings. Due to its inherent ring strain, the four-membered azetidine core presents unique challenges compared to acyclic or larger cyclic amines, requiring carefully optimized protocols to ensure high yields and purity.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the specific issues you may encounter.
Introduction: The Challenge of Azetidine Deprotection
Azetidines are valuable scaffolds in medicinal chemistry, offering a unique three-dimensional vector for molecular design.[1][4] The Boc group is a common and versatile protecting group for the azetidine nitrogen. However, the stability of the azetidine ring is a critical consideration during deprotection. The ring strain of approximately 25.4 kcal/mol makes it susceptible to decomposition pathways under acidic conditions that are not typically observed with less strained systems like pyrrolidines or piperidines.[3] Therefore, standard Boc deprotection protocols must be adapted to mitigate risks such as ring-opening, side-product formation, and incomplete reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the deprotection of Boc-protected azetidines in a practical question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection of azetidine is not going to completion, even with standard TFA or HCl protocols. What's going wrong?
Answer: Incomplete deprotection of Boc-azetidine can stem from several factors, often related to the specific properties of your substrate and the reaction conditions.
-
Insufficient Acid Stoichiometry or Concentration: The deprotection is an acid-catalyzed process.[5][6] While a catalytic amount of acid is sufficient in some cases, for many substrates, stoichiometric or even an excess of acid is required to drive the reaction to completion. The rate of Boc cleavage can have a second-order dependence on the acid's concentration.[5]
-
Troubleshooting:
-
Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in your reaction mixture. For TFA, concentrations of 20-50% in dichloromethane (DCM) are common starting points.[7] For particularly stubborn substrates, neat TFA may be necessary.[8]
-
Use a Stronger Acidic System: Consider using 4M HCl in 1,4-dioxane, which is a potent and widely used reagent for Boc deprotection.[9][10]
-
-
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates, particularly those with steric hindrance, may require longer reaction times or gentle heating.[5][7]
-
Troubleshooting:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) stained with ninhydrin or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the disappearance of the starting material.[7]
-
Increase Reaction Time: Extend the reaction time, checking periodically for completion.
-
Gentle Heating: If the reaction is sluggish at room temperature, consider warming it to 30-40°C. However, be cautious, as higher temperatures can also promote side reactions, especially with strained rings like azetidine.
-
-
-
Solvent Effects: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common choice, but other solvents can be effective.[7]
-
Troubleshooting:
-
For HCl-mediated deprotection, using ethereal solvents like 1,4-dioxane or diethyl ether is standard. Methanol can also be used as a solvent for generating HCl in situ with acetyl chloride.[8]
-
-
Issue 2: Observation of Side Products and Ring Decomposition
Question: After my deprotection reaction, I'm seeing multiple spots on my TLC and unexpected peaks in my LC-MS. I suspect my azetidine ring is decomposing. How can I prevent this?
Answer: The formation of side products is a significant concern with azetidines due to their ring strain and the generation of a reactive tert-butyl cation during deprotection.[1][11][12]
-
tert-Butylation of Nucleophiles: The primary culprit for many side products is the electrophilic tert-butyl cation, which can alkylate any nucleophilic sites on your molecule or in the reaction mixture.[11][12]
-
Mitigation Strategy: Use of Scavengers
-
Scavengers are nucleophilic compounds added to the reaction to "trap" the tert-butyl cation before it can react with your desired product.[5]
-
Common Scavengers:
-
Triisopropylsilane (TIS): An excellent scavenger that effectively reduces the tert-butyl cation.
-
Thioanisole: Useful for protecting sulfur-containing residues and other nucleophiles.
-
Anisole: A common scavenger for protecting electron-rich aromatic rings.[8]
-
-
Recommendation: A standard scavenger "cocktail" for TFA deprotection is a mixture of TFA/TIS/H₂O (e.g., 95:2.5:2.5).
-
-
-
Acid-Mediated Ring Opening: The strained azetidine ring can undergo acid-mediated intramolecular ring-opening, especially if there are pendant nucleophilic groups on the molecule.[1][2] The protonated azetidine nitrogen can make the ring more susceptible to nucleophilic attack.
-
Mitigation Strategies:
-
Lower Reaction Temperature: Perform the deprotection at 0°C to reduce the rate of potential decomposition pathways.[7]
-
Use Milder Acidic Conditions: If ring opening is a persistent issue, explore milder deprotection methods.
-
Dilute TFA or HCl: Use the lowest effective concentration of acid.
-
Alternative Acids: Acids like p-toluenesulfonic acid (pTSA) in a suitable solvent can be a milder alternative to TFA.[13]
-
-
Control pH During Workup: Ensure that aqueous workups are performed under neutral or slightly basic conditions to prevent prolonged exposure of the deprotected, and often more sensitive, azetidine to acid.[14]
-
-
Issue 3: Difficulties with Product Isolation and Purification
Question: My deprotected azetidine is forming a salt that is difficult to handle and purify. What is the best workup procedure?
Answer: The deprotected azetidine is a free amine that will be protonated by the excess acid in the reaction, forming a salt (e.g., trifluoroacetate or hydrochloride salt).[15] These salts can sometimes be hygroscopic or difficult to purify by standard silica gel chromatography.
-
Workup for Amine Salts:
-
Removal of Excess Acid: After the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess volatile acid (like TFA). Co-evaporation with a solvent like toluene or DCM can help remove residual acid.[16][17]
-
Precipitation: The resulting amine salt can often be precipitated by adding a non-polar solvent like cold diethyl ether.[18] The solid can then be collected by filtration and washed with the same solvent.
-
-
Conversion to the Free Amine:
-
Aqueous Basic Workup: If the free amine is required and is not water-soluble, a basic aqueous workup can be performed. After removing the reaction solvent, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize the acid.[7][16] The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
Use of Basic Resins: For water-soluble amines or compounds sensitive to aqueous workup, a basic resin like Amberlyst A21 can be used to neutralize the acid and isolate the free amine.[17]
-
-
Chromatography Considerations:
-
Free amines can streak on standard silica gel. It is often beneficial to pre-treat the silica gel with a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent) or use basic alumina for purification.[14]
-
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA/DCM
This is a standard starting point for the deprotection of Boc-azetidines.
-
Dissolve the Boc-protected azetidine (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (start with 20-50% v/v). If your substrate is sensitive to tert-butylation, pre-mix the TFA with a scavenger like triisopropylsilane (TIS, 2-5 equivalents).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Proceed with one of the workup procedures described in Issue 3 to isolate the amine salt or the free amine.
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
This method is often effective when TFA-based methods are sluggish or lead to side products.
-
Dissolve the Boc-protected azetidine (1 equivalent) in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture in vacuo. The product is typically obtained as the hydrochloride salt and can be precipitated with diethyl ether.
Visualization of Key Concepts
Boc Deprotection Mechanism
The acid-catalyzed deprotection of a Boc group proceeds through a well-established mechanism.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting Workflow for Side Product Formation
A logical approach to diagnosing and solving issues with side product formation during Boc-azetidine deprotection.
Caption: Troubleshooting logic for minimizing side products.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]
-
Azetidine: Basicity and Preparation. YouTube. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. [Link]
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
How do I remove the N-Boc protection group to get the amino acid histidine? Reddit. [Link]
-
azetidine. Organic Syntheses Procedure. [Link]
-
Azetidines of pharmacological interest. PubMed. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one
Introduction: Welcome to the technical support guide for the synthesis of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one. This molecule is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will explore a common and reliable synthetic route, provide in-depth troubleshooting for common issues, and offer detailed, field-tested protocols to enhance the success of your experiments.
Proposed Synthetic Strategy: A Two-Step Approach
The most common and efficient synthesis of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one involves a two-step sequence starting from commercially available materials:
-
Reductive Amination: Coupling of N-Boc-azetidin-3-one with 1-methylpiperazin-2-one.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
This strategy is favored for its high selectivity and the stability of the intermediates.
Caption: Diagram 1: Overall Synthetic Workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Reductive Amination
Q1: My reductive amination yield is consistently low. What are the potential causes and solutions?
A1: Low yield in this step is a common problem and can typically be traced to one of three areas: the reagents and starting materials, the reaction conditions, or the work-up procedure.
-
Cause 1: Ineffective Iminium Ion Formation. The reaction proceeds through an iminium ion intermediate formed from the ketone and the amine. The formation of this intermediate is pH-sensitive. If the conditions are too acidic, the amine starting material will be protonated and non-nucleophilic. If too basic, the ketone's carbonyl group won't be sufficiently activated.
-
Solution: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. The acetic acid present as an impurity or released during the reaction provides the ideal, mildly acidic environment to promote iminium ion formation without deactivating the amine. If you are using a different reducing agent like sodium cyanoborohydride (NaBH₃CN), you may need to add a catalytic amount of acetic acid.
-
-
Cause 2: Competing Reduction of the Ketone. Stronger reducing agents, such as sodium borohydride (NaBH₄), can rapidly reduce the starting ketone (N-Boc-azetidin-3-one) before it has a chance to form the imine with the piperazinone.
-
Solution: Always use a mild and chemoselective reducing agent. Sodium triacetoxyborohydride is the industry standard for this reason, as it reduces iminium ions much faster than it reduces ketones.
-
-
Cause 3: Moisture. N-Boc-azetidin-3-one can be sensitive to moisture, and water in the reaction can inhibit the formation of the iminium intermediate.[1]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (like dichloromethane or 1,2-dichloroethane) and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: I'm observing a significant side product that appears to be a dimer of the piperazinone. Why is this happening?
A2: This is less common but can occur if your 1-methylpiperazin-2-one starting material is contaminated or degrades. Piperazin-2-one derivatives can potentially undergo self-condensation or other side reactions under certain conditions.
-
Solution:
-
Verify Starting Material Purity: Confirm the purity of your 1-methylpiperazin-2-one via ¹H NMR or LC-MS before starting the reaction.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 1-methylpiperazin-2-one. This ensures the more valuable N-Boc-azetidin-3-one is fully consumed and minimizes the potential for side reactions involving the azetidinone.
-
Temperature Control: Run the reaction at room temperature or below (0 °C to RT). Elevated temperatures can accelerate side reactions.
-
Caption: Diagram 2: Troubleshooting Low Yield.
Step 2: Deprotection
Q3: The deprotection of the N-Boc group is incomplete or leads to degradation of my product. What conditions should I try?
A3: This is a critical step where yield can be lost. The azetidine ring, while more stable than an aziridine, is still strained and can be susceptible to ring-opening under harsh conditions.[2]
-
Cause 1: Insufficiently Strong Acid or Short Reaction Time. The Boc group is stable under many conditions and requires strong acid for efficient cleavage.
-
Solution: The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol (like isopropanol) or dioxane. For TFA, a typical condition is 25-50% TFA in DCM at room temperature for 1-2 hours. For HCl, a 4M solution in dioxane is effective. Monitor the reaction by TLC or LC-MS to ensure full conversion.
-
-
Cause 2: Product Degradation. Harsh conditions (e.g., high temperatures, very concentrated acid for prolonged periods) can lead to decomposition or ring-opening of the azetidine moiety.
-
Solution: Perform the deprotection at a controlled temperature, typically 0 °C to room temperature. Avoid heating unless absolutely necessary. Once the reaction is complete (as determined by monitoring), immediately quench the acid and work up the reaction to isolate the product. Do not let the crude product sit in the strong acid for an extended period.
-
-
Cause 3: Work-up Issues. The final product is a free base that is highly water-soluble. It can be lost during aqueous work-up if the pH is not carefully controlled.
-
Solution: After deprotection, the product exists as a salt (e.g., dihydrochloride or bis-trifluoroacetate). To extract the free base, the aqueous layer must be basified to a pH > 10 (e.g., with 6N NaOH or solid K₂CO₃) to deprotonate the amine nitrogens. Then, extract with a suitable organic solvent like DCM or a mixture of chloroform/isopropanol. Be aware that multiple extractions may be necessary due to its polarity. Alternatively, for many applications, the product can be isolated and used as its hydrochloride salt.[3]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most critical parameters to control in this synthesis?
-
A1: The three most critical parameters are: 1) The choice of a mild reducing agent (NaBH(OAc)₃) for the reductive amination, 2) ensuring anhydrous conditions in the first step, and 3) careful temperature and time management during the acidic deprotection step to prevent product degradation.
-
-
Q2: Are there alternative synthetic routes?
-
A2: Yes. An alternative involves starting with a 3-substituted azetidine bearing a good leaving group (e.g., N-Boc-3-iodoazetidine or a mesylate derivative) and performing a direct nucleophilic substitution with 1-methylpiperazin-2-one.[4] However, this route can sometimes suffer from lower yields due to the steric hindrance of the nucleophile and potential elimination side reactions. The reductive amination pathway is generally more robust and higher-yielding.
-
-
Q3: How can I confirm the structure of my final product?
-
A3: A combination of analytical techniques should be used.
-
¹H and ¹³C NMR: This will confirm the connectivity of the atoms and the presence of both the azetidine and piperazinone rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass to confirm the elemental composition.
-
-
Detailed Experimental Protocols
Protocol 4.1: Synthesis of tert-butyl 3-(4-methyl-3-oxopiperazin-1-yl)azetidine-1-carboxylate
-
To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-one (1.0 eq, e.g., 5.0 g).[1]
-
Dissolve the ketone in anhydrous dichloromethane (DCM, approx. 10 mL per gram of ketone).
-
Add 1-methylpiperazin-2-one (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently exotherm.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (e.g., silica gel, eluting with a gradient of 0-10% methanol in DCM).
Protocol 4.2: Synthesis of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one (as dihydrochloride salt)
-
Dissolve the purified tert-butyl 3-(4-methyl-3-oxopiperazin-1-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, a white precipitate of the dihydrochloride salt should form. If not, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether or MTBE to the residue to precipitate the salt fully.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride as a white or off-white solid.[3]
Data Summary Tables
Table 1: Troubleshooting Summary - Reductive Amination
| Problem | Potential Cause | Recommended Action |
| Low Conversion | Ineffective iminium formation | Use NaBH(OAc)₃; ensure anhydrous conditions. |
| Ketone Consumed, No Product | Wrong reducing agent | Use NaBH(OAc)₃ instead of NaBH₄. |
| Multiple Side Products | Impure starting materials | Verify purity of 1-methylpiperazin-2-one. |
| Reaction Stalls | Insufficient reducing agent | Add another 0.2-0.3 eq of NaBH(OAc)₃. |
Table 2: Comparison of Common Boc Deprotection Conditions
| Reagent System | Solvent | Temperature | Typical Time | Pros | Cons |
| TFA (25-50%) | DCM | 0 °C to RT | 1-3 h | Fast, volatile byproduct | Corrosive, can cause degradation if not controlled |
| 4M HCl | 1,4-Dioxane | RT | 2-4 h | Yields crystalline HCl salt | Dioxane is a peroxide former |
| HCl (gas) | Isopropanol | 0 °C to RT | 1-2 h | Clean, yields crystalline HCl salt | Requires handling of gaseous HCl |
References
-
ResearchGate. Synthesis and antimicrobial screening of 4-thiazolidinone and 2-azetidinone derivatives of piperazine. Available from: [Link]
-
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]
-
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
-
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available from: [Link]
-
Organic Chemistry Portal. Azetidine synthesis. Available from: [Link]
-
Journal of Pharmacognosy and Phytochemistry. Synthesis and biological study of Azetidinone derivatives. Available from: [Link]
-
ResearchGate. Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Available from: [Link]
-
PubMed. Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. Available from: [Link]
- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
-
ResearchGate. Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. Available from: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one
Welcome to the technical support center for the synthesis and scale-up of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and successfully scale up the process. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical applicability.
I. Introduction to 4-(Azetidin-3-YL)-1-methylpiperazin-2-one
4-(Azetidin-3-YL)-1-methylpiperazin-2-one is a key building block in medicinal chemistry, often utilized as a versatile scaffold in the development of novel therapeutics. Its structure, featuring both a strained azetidine ring and a piperazinone moiety, presents unique synthetic challenges, particularly during scale-up. This guide will address these challenges in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q1: What is a common synthetic route for 4-(Azetidin-3-YL)-1-methylpiperazin-2-one?
A common and effective route involves the nucleophilic substitution reaction between a protected 3-azetidinol or a derivative with a suitable leaving group, and 1-methylpiperazin-2-one. The choice of protecting group for the azetidine nitrogen is crucial for the success of the reaction and subsequent deprotection.
Q2: Can you illustrate the general reaction pathway?
Certainly. The following diagram outlines a typical synthetic approach.
Caption: General synthetic workflow for 4-(Azetidin-3-YL)-1-methylpiperazin-2-one.
Troubleshooting Common Synthesis Issues
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Activation of the Azetidine Ring: The conversion of the hydroxyl group on the protected 3-azetidinol to a good leaving group (e.g., mesylate or tosylate) is critical. Ensure your activating agent (e.g., methanesulfonyl chloride) is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis.
-
Side Reactions: The strained nature of the azetidine ring can make it susceptible to ring-opening reactions, especially under harsh conditions.[1] Consider using milder bases and lower reaction temperatures.
-
Purity of Starting Materials: Impurities in either the activated azetidine or the 1-methylpiperazin-2-one can interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. A polar aprotic solvent like DMF or DMSO is often suitable. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is recommended to avoid competing reactions.[2][3]
Q4: I am observing significant amounts of byproducts. How can I identify and minimize them?
Common byproducts can include oligomers from the self-reaction of the activated azetidine or products from ring-opening of the azetidine.
-
Identification: Utilize LC-MS to determine the molecular weights of the major byproducts. This information can provide clues about their structures. 1H NMR of the crude reaction mixture can also reveal characteristic signals of side products.
-
Minimization Strategies:
-
Slow Addition: Add the activated azetidine derivative to the solution of 1-methylpiperazin-2-one and base slowly to maintain a low concentration of the electrophile, which can disfavor self-reaction.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Excursions to higher temperatures can promote side reactions.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the piperazinone nucleophile may help drive the desired reaction to completion.
-
Scale-Up Challenges
Q5: What are the primary challenges when scaling up this synthesis from grams to kilograms?
Scaling up introduces several challenges that are often not apparent at the lab scale:
-
Heat Transfer: The nucleophilic substitution reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and potentially creating safety hazards. Ensure your reactor has adequate cooling capacity and temperature control.
-
Mixing Efficiency: Homogeneous mixing is crucial for maintaining consistent reaction conditions. In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in byproduct formation. The choice of impeller and agitation speed is critical.
-
Work-up and Isolation: Procedures that are straightforward on a small scale, such as extractions and filtrations, can become cumbersome and time-consuming at a larger scale. Consider alternative work-up procedures like crystallization or direct precipitation of the product.
-
Purity and Purification: Achieving high purity on a large scale can be challenging. Column chromatography, while effective in the lab, is often not economically viable for large quantities.[2] Developing a robust crystallization procedure for the final product or a key intermediate is highly recommended.
Q6: How can I develop a robust crystallization process for the final product?
A systematic approach to crystallization development is essential:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile generally yields larger, purer crystals.
-
Seeding: Seeding the supersaturated solution with a small amount of pure product can help control crystallization and prevent oiling out or the formation of fine, difficult-to-filter solids.
-
Anti-Solvent Addition: In some cases, adding an anti-solvent (a solvent in which the product is insoluble) to a solution of the product can induce crystallization. The rate of anti-solvent addition is a critical parameter to control.
III. Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-mesyloxyazetidine
This protocol describes the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine.
| Step | Procedure | Key Considerations |
| 1 | Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. | Ensure all glassware is oven-dried and the solvent is anhydrous to prevent hydrolysis of the mesyl chloride. |
| 2 | Cool the solution to 0 °C in an ice bath. | Maintaining a low temperature is crucial to control the exothermicity of the reaction. |
| 3 | Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution over 30 minutes. | Slow addition prevents a rapid temperature increase and minimizes side reactions. |
| 4 | Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. | Monitor the reaction progress by TLC or LC-MS. |
| 5 | Quench the reaction by adding saturated aqueous sodium bicarbonate solution. | This neutralizes the excess acid and triethylamine hydrochloride. |
| 6 | Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. | The crude product is often used directly in the next step without further purification. |
Protocol 2: Coupling of N-Boc-3-mesyloxyazetidine with 1-methylpiperazin-2-one
This protocol details the nucleophilic substitution to form the protected final product.
| Step | Procedure | Key Considerations |
| 1 | Dissolve 1-methylpiperazin-2-one (1.1 equivalents) and diisopropylethylamine (2.0 equivalents) in dimethylformamide (DMF). | DMF is a good solvent for this reaction, but ensure it is anhydrous. |
| 2 | Add the crude N-Boc-3-mesyloxyazetidine (1 equivalent) in DMF to the solution at room temperature. | A controlled addition rate is important, especially on a larger scale. |
| 3 | Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. | Monitor the reaction by LC-MS until the starting material is consumed. |
| 4 | Cool the reaction to room temperature and dilute with ethyl acetate. | This facilitates the subsequent aqueous work-up. |
| 5 | Wash the organic phase with water and brine to remove DMF and salts. | Multiple washes may be necessary to completely remove the high-boiling solvent. |
| 6 | Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. | The crude product can then be purified by column chromatography or crystallization. |
Protocol 3: Deprotection to Yield 4-(Azetidin-3-YL)-1-methylpiperazin-2-one
This protocol describes the final deprotection step.
| Step | Procedure | Key Considerations |
| 1 | Dissolve the protected product in a suitable solvent such as dichloromethane or dioxane. | The choice of solvent depends on the protecting group. |
| 2 | Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C. | The deprotection is typically fast. Monitor by TLC or LC-MS. |
| 3 | Stir the reaction for 1-3 hours at room temperature. | Ensure complete removal of the protecting group. |
| 4 | Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. | |
| 5 | The resulting salt can be purified by crystallization or by neutralization and extraction of the free base. | The dihydrochloride salt is a common form of the final product. |
IV. Analytical Methods
A robust set of analytical methods is crucial for ensuring the quality and consistency of your synthesis.
| Technique | Purpose |
| 1H and 13C NMR | Structural confirmation of intermediates and the final product. |
| LC-MS | Monitoring reaction progress, identifying byproducts, and assessing purity. |
| HPLC | Quantitative purity analysis of the final product. Chiral HPLC may be necessary if stereochemistry is a factor.[4] |
| FTIR | Confirmation of functional groups. |
| Elemental Analysis | Determination of the elemental composition of the final product. |
V. Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A systematic approach to troubleshooting the synthesis.
VI. Conclusion
Scaling up the synthesis of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one requires careful consideration of reaction conditions, heat and mass transfer, and purification strategies. By systematically addressing the challenges outlined in this guide, researchers can develop a robust and efficient process suitable for large-scale production.
VII. References
-
Van Brabandt, W., Vanwalleghem, M., D'hoogh, M., & De Kimpe, N. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. The Journal of Organic Chemistry, 71(18), 7083–7086. [Link]
-
Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Pharmacognosy and Phytochemistry. [Link]
-
Di Mola, A., et al. (2011). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 16(5), 3790-3835. [Link]
-
WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
-
Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. (2018). Advanced Synthesis & Catalysis. [Link]
-
Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. (2006). The Journal of Organic Chemistry. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (2011). Journal of Medicinal Chemistry. [Link]
-
Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Sci-Hub. [Link]
-
4-(Azetidin-3-yl)-1-methylpiperidine. ChemSrc. [Link]
-
Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one. (2022). Rafidain Journal of Science. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride
This guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted spectral characteristics of the target molecule and offers a comparative analysis with structurally related compounds. The methodologies and interpretations presented herein are grounded in extensive field experience and established spectroscopic principles, ensuring a scientifically rigorous and practically valuable resource.
Introduction
This compound is a unique molecule incorporating both a substituted piperazinone and an azetidine ring system. Such scaffolds are of significant interest in medicinal chemistry due to their potential to explore novel chemical space and interact with biological targets in unique ways. Accurate structural elucidation through spectral analysis is a cornerstone of the drug discovery and development process. This guide will provide a detailed roadmap for characterizing this molecule, comparing its predicted spectral data with experimental data from analogous structures to facilitate its unambiguous identification.
Spectral Data Comparison
A thorough analysis of a novel compound relies on a multi-faceted spectroscopic approach. For this compound, we will examine the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. To provide a robust framework for interpretation, we will compare these predicted values with experimental data from two selected comparator compounds: tert-butyl 3-hydroxyazetidine-1-carboxylate (representing the azetidine moiety) and 1-benzylpiperazine (representing the core piperazine structure, albeit without the lactam functionality for which direct spectral data is scarce in public domains).
Predicted Spectral Data for this compound
The following tables summarize the predicted spectral data for the target molecule. These predictions are based on established principles of spectroscopy and analysis of substituent effects.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Azetidine CH₂ | 3.8 - 4.2 | m | - | Protons on the azetidine ring adjacent to the nitrogen. Deshielded due to the electronegativity of nitrogen and the hydrochloride form. |
| Azetidine CH | 4.3 - 4.7 | m | - | Methine proton of the azetidine ring, significantly deshielded by two adjacent nitrogen atoms. |
| Piperazinone CH₂ (C3) | 3.5 - 3.8 | t | 5-7 | Protons adjacent to the secondary amine in the piperazinone ring. |
| Piperazinone CH₂ (C5) | 2.9 - 3.2 | t | 5-7 | Protons adjacent to the tertiary amine in the piperazinone ring. |
| Piperazinone CH₂ (C6) | 3.3 - 3.6 | s | - | Protons adjacent to the carbonyl group. |
| Methyl (N-CH₃) | 2.8 - 3.1 | s | - | Singlet for the N-methyl group. |
| NH (Azetidine) | 9.0 - 11.0 | br s | - | Broad singlet for the ammonium proton, exchangeable with D₂O. |
| NH (Piperazinone) | 8.0 - 10.0 | br s | - | Broad singlet for the ammonium proton, exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 165 - 175 | Typical range for a lactam carbonyl. |
| Azetidine CH₂ | 50 - 60 | Carbons in the azetidine ring adjacent to the nitrogen. |
| Azetidine CH | 60 - 70 | Methine carbon of the azetidine ring. |
| Piperazinone CH₂ (C3) | 45 - 55 | |
| Piperazinone CH₂ (C5) | 50 - 60 | |
| Piperazinone CH₂ (C6) | 55 - 65 | |
| Methyl (N-CH₃) | 40 - 50 |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 170.13 | Monoisotopic mass of the free base. |
| Fragmentation | Various | Expect cleavage of the azetidine ring and fragmentation of the piperazinone ring, including loss of CO and fragments corresponding to the substituted ethylenediamine backbone. |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Ammonium) | 2400 - 2800 (broad) | Characteristic broad absorption for secondary amine hydrochlorides.[1][2][3][4] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=O Stretch (Lactam) | 1650 - 1680 | Strong absorption, characteristic of a six-membered ring lactam.[5][6] |
| N-H Bend (Ammonium) | 1560 - 1620 | [1][2][3][4] |
Experimental Spectral Data for Comparator Compounds
The following tables present the experimental spectral data for the selected comparator compounds.
Table 5: Experimental Spectral Data for tert-butyl 3-hydroxyazetidine-1-carboxylate
| Spectral Data | Experimental Values | Source |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.16-4.10 (m, 1H), 4.09-4.03 (m, 2H), 3.82 (dd, J = 10.2, 4.4 Hz, 2H), 3.28 (s, 3H, for a methoxy derivative), 1.44 (s, 9H). | [1] |
| ¹³C NMR | Data not readily available in public repositories. | - |
| MS (ESI) | [M+H]⁺ = 174.1 | Predicted |
| IR (Melt) | Broad O-H stretch (~3400 cm⁻¹), C-H stretch (~2980 cm⁻¹), strong C=O stretch (~1680 cm⁻¹). | [5] |
Table 6: Experimental Spectral Data for 1-Benzylpiperazine
| Spectral Data | Experimental Values | Source |
| ¹H NMR (CDCl₃, 90 MHz) | δ 7.39-7.18 (m, 5H), 3.47 (s, 2H), 2.86 (br s, 4H), 2.39 (br s, 4H). | [7] |
| ¹³C NMR | Data not readily available in public repositories. | - |
| MS (EI) | m/z 176 (M⁺), 91 (base peak, [C₇H₇]⁺), 133, 56. | [8] |
| IR (Gas Phase) | C-H stretch (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretch (aromatic, ~1450-1600 cm⁻¹), C-N stretch. | [9] |
Visualizing the Workflow and Structural Comparisons
To better understand the process of characterization and the structural relationships between the target and comparator compounds, the following diagrams are provided.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum, a critical component of structural elucidation.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol:
-
Sample Preparation:
-
Rationale: Proper sample preparation is crucial for obtaining a high-resolution spectrum. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals. For a dihydrochloride salt, polar solvents like DMSO-d₆ or D₂O are suitable.
-
Weigh approximately 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Vortex or gently agitate the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Rationale: The spectrometer needs to be properly tuned and shimmed to ensure a homogeneous magnetic field, which is essential for sharp spectral lines and accurate integration.
-
Insert the NMR tube into the spinner and place it in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is typically an automated or semi-automated process on modern spectrometers.
-
Set the acquisition parameters:
-
Pulse sequence: A standard single-pulse experiment is usually sufficient.
-
Number of scans: Typically 16 or 32 scans are adequate for a sample of this concentration.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Rationale: The raw data (FID) must be mathematically processed to generate the frequency-domain spectrum that is interpretable.
-
Apply a Fourier Transform to the FID.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.
-
Conclusion
The structural elucidation of a novel molecule like this compound is a systematic process that relies on the careful acquisition and interpretation of various spectral data. By combining the predicted spectral characteristics with experimental data from structurally related compounds, researchers can confidently confirm the identity and purity of their synthesized material. This guide provides a foundational framework for this analytical process, emphasizing the importance of a multi-technique approach and a deep understanding of spectroscopic principles.
References
-
PubChem. tert-Butyl 3-hydroxyazetidine-1-carboxylate. [Link]
-
SpectraBase. tert-butyl 3-(3-chloro-5-fluorophenyl)-3-hydroxyazetidine-1-carboxylate. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Synthonix. tert-Butyl 3-hydroxyazetidine-1-carboxylate. [Link]
-
Organic Syntheses. 1-Benzylpiperazine. [Link]
-
ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
PubChem. 4-Benzylpiperidine. [Link]
-
PubMed. FTIR study of five complex beta-lactam molecules. [Link]
-
NIST WebBook. 4-Benzylpiperidine. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]
-
SpectraBase. 1-(2-Dibenzylaminoethyl)-4-benzylpiperazine. [Link]
-
NIST WebBook. 1-Benzylpiperazine. [Link]
-
NIST WebBook. 1-Benzylpiperazine. [Link]
-
Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]
-
ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]
-
NIST WebBook. 4-Piperidinone, 1-(phenylmethyl)-. [Link]
-
SpectraBase. 1-(2-Aminoethyl)-4-benzylpiperazine. [Link]
-
SpectraBase. 4-Benzylpiperidine. [Link]
-
ProQuest. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics. [Link]
-
PubChem. Benzyl piperazine-1-carboxylate. [Link]
-
ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]
-
PubChem. 1-Benzyl-4-piperidone. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. [Link]
Sources
- 1. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-hydroxyazetidine-1-carboxylate [acrospharma.co.kr]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1-Benzylpiperazine [webbook.nist.gov]
- 9. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 4-(Azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride
For Immediate Release
In the intricate world of signal transduction research and oncology drug development, the quest for potent and selective kinase inhibitors is paramount. This guide offers a comprehensive analysis of the research compound 4-(azetidin-3-yl)-1-methylpiperazin-2-one dihydrochloride (CAS 1403766-76-6) , providing a framework for its evaluation against other kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the typical quality attributes of this compound, outlines experimental protocols for its characterization, and provides a comparative perspective against established kinase inhibitors.
Unveiling the Profile: A Typical Certificate of Analysis for CAS 1403766-76-6
While a specific Certificate of Analysis (CoA) for every batch of a research chemical is unique, a typical CoA for a high-purity sample of this compound would encompass the following key analytical assessments. Understanding these parameters is crucial for ensuring the reliability and reproducibility of experimental results.
| Parameter | Typical Specification | Method | Significance |
| Appearance | White to off-white solid | Visual Inspection | Confirms the physical state and absence of gross impurities. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | Verifies the chemical structure is correct, ensuring the right molecule is being tested. |
| Purity | ≥95% | HPLC | Quantifies the percentage of the desired compound, critical for accurate dosing and interpretation of biological activity. |
| Solubility | Soluble in Water or DMSO | Solubility Test | Provides essential information for preparing stock solutions and ensuring bioavailability in cellular assays. |
| Residual Solvents | Within acceptable limits | GC-HS | Identifies and quantifies any remaining solvents from the synthesis, which could be toxic to cells or interfere with assays. |
| Water Content | Report value | Karl Fischer Titration | Important for accurate weighing and concentration calculations, as water content can affect the true mass of the active compound. |
Expert Insight: The dihydrochloride salt form of this molecule is intentionally designed to enhance its aqueous solubility and stability, which are critical properties for a potential drug candidate. When preparing stock solutions, it is imperative to ensure complete dissolution, which can sometimes be facilitated by gentle warming or sonication.
The Heart of the Matter: Kinase Inhibition and Comparative Analysis
Preliminary research suggests that this compound functions as a kinase inhibitor .[1] Kinases are a large family of enzymes that play a central role in cell signaling by adding phosphate groups to proteins, a process called phosphorylation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.
While the specific kinase target for CAS 1403766-76-6 is not yet widely published, its structural motifs, including the azetidine and piperazinone rings, are found in numerous potent and selective kinase inhibitors. For the purpose of this guide, we will compare it to a well-established inhibitor of a common cancer-related kinase family, such as the Janus kinases (JAKs). Let's consider Ruxolitinib , a potent JAK1/2 inhibitor, as a comparator.
| Feature | This compound | Ruxolitinib |
| Target(s) | Putative Kinase Inhibitor (Specific target to be determined) | JAK1, JAK2 |
| Mechanism | Likely ATP-competitive | ATP-competitive |
| Key Structural Moieties | Azetidinyl-piperazinone | Pyrrolo[2,3-d]pyrimidine |
| Known Applications | Research compound with potential anticancer and antitubercular properties.[1] | Approved for myelofibrosis, polycythemia vera, and graft-versus-host disease. |
Rationale for Comparison: Comparing a novel compound to a "gold standard" inhibitor of a relevant pathway is a fundamental step in preclinical drug discovery. This allows for the benchmarking of potency, selectivity, and cellular activity.
Experimental Blueprint: Protocols for Comparative Efficacy
To objectively assess the performance of this compound against a known inhibitor like Ruxolitinib, a series of well-defined experiments are necessary.
In Vitro Kinase Inhibition Assay
This experiment directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase.
Workflow Diagram:
Caption: Workflow for determining the in vitro IC50 of a kinase inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound and the reference inhibitor (e.g., Ruxolitinib) in an appropriate buffer (e.g., DMSO).
-
Reaction Setup: In a 384-well plate, add the recombinant kinase enzyme, a specific peptide substrate, and ATP.
-
Compound Addition: Add the diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay
This experiment assesses the ability of the compound to inhibit the phosphorylation of a target protein within a cellular context.
Logical Flow Diagram:
Caption: Cellular assay to measure inhibition of downstream signaling.
Step-by-Step Protocol:
-
Cell Culture: Plate a relevant cancer cell line (e.g., one known to have an activated JAK-STAT pathway) in a multi-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the reference inhibitor for a predetermined time (e.g., 2 hours).
-
Pathway Stimulation: Stimulate the cells with a cytokine (e.g., interferon-gamma) to induce the phosphorylation of downstream targets of the kinase pathway (e.g., STAT3 for the JAK pathway).
-
Cell Lysis: Wash the cells and lyse them to extract cellular proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target protein (e.g., p-STAT3) and the total protein (e.g., total STAT3) as a loading control.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation.
Cell Viability Assay
This experiment evaluates the effect of the compound on the proliferation and survival of cancer cells.
Experimental Design Diagram:
Caption: Workflow for determining the antiproliferative effects of a compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of this compound and the reference inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., one that measures ATP content as an indicator of metabolically active cells) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration to determine the GI50 (the concentration that causes 50% growth inhibition).
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel kinase inhibitors. The experimental framework provided in this guide offers a robust methodology for its characterization and comparative analysis. By systematically evaluating its in vitro potency, cellular activity, and antiproliferative effects against established inhibitors, researchers can gain a comprehensive understanding of its therapeutic potential. Future studies should focus on identifying the specific kinase target(s) of this compound through broader kinase screening panels and elucidating its precise mechanism of action. Such data will be invaluable for guiding its further development in the ever-evolving landscape of targeted therapies.
References
Sources
A Researcher's Guide to Azetidine vs. Piperidine Linkers in PROTACs
An In-depth Technical Comparison for Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] A PROTAC's architecture is tripartite, consisting of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects them.[2][4][5] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 Ligase) that is essential for protein degradation.[1][6][7]
Among the diverse chemical motifs used in linker design, saturated heterocycles have gained prominence for their ability to impart conformational rigidity.[6][8][] This guide provides a detailed, evidence-based comparison of two such motifs: the four-membered azetidine ring and the six-membered piperidine ring, offering field-proven insights for their strategic implementation in PROTAC design.
Part 1: Structural and Functional Comparison
The choice between an azetidine and a piperidine linker fundamentally alters the structural and conformational properties of a PROTAC, with direct consequences for its biological activity.
Azetidine Linkers: Compact Rigidity
The four-membered azetidine ring is characterized by significant ring strain, which translates to a high degree of conformational rigidity. This pre-organization can be advantageous in PROTAC design.
-
Conformational Constraint: The rigid nature of the azetidine ring reduces the number of rotatable bonds compared to flexible alkyl or PEG linkers, which can decrease the entropic penalty upon binding to the POI and E3 ligase.[6] This can lead to a more stable and productive ternary complex, a cornerstone of efficient protein degradation.[2][6]
-
Vectorial Control: The defined geometry of the azetidine ring provides precise vectorial control over the positioning of the two ligands, which is critical for optimizing the geometry within the ternary complex.[1]
Piperidine Linkers: Structured Flexibility
The six-membered piperidine ring offers a balance of rigidity and contained flexibility, typically adopting a stable chair conformation.
-
Improved Physicochemical Properties: Incorporating piperidine and other saturated heterocycles into linkers has been shown to improve metabolic stability and solubility.[8][][11] For example, in the development of the clinical candidate ARV-110, replacing a flexible linker with a more rigid structure containing piperidine and piperazine moieties significantly enhanced its metabolic stability and potency.[8][]
-
Solubility Enhancement: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can increase the polarity and aqueous solubility of the PROTAC molecule—a common challenge for these large molecules that often fall outside traditional "rule-of-five" drug-like space.[12][13][14]
Visualizing Structural Differences
The fundamental difference in ring size and conformation dictates the spatial arrangement of the PROTAC's functional ends.
Caption: Structural comparison of azetidine and piperidine linkers.
Part 2: Impact on PROTAC Performance
The choice of a heterocyclic linker has profound effects on the overall pharmacokinetic and pharmacodynamic profile of a PROTAC.
Permeability and Physicochemical Properties
A significant hurdle in PROTAC development is achieving adequate cell permeability due to their high molecular weight and polar surface area.[13][15]
-
Azetidine: While systematic data is emerging, the compact and rigid nature of azetidine may contribute favorably to permeability by reducing the molecule's conformational flexibility and potentially shielding polar groups.
-
Piperidine: The inclusion of piperidine and piperazine moieties in linkers has been directly correlated with improved water solubility and cell permeability.[11][13] This is often attributed to their ability to introduce a basic center, which can be protonated, and to facilitate folded conformations that reduce the solvent-accessible 3D polar surface area.[16][17]
Ternary Complex Stability
The stability and productivity of the ternary complex are paramount for efficient ubiquitination and degradation.[6][18]
-
Azetidine: The high rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes by minimizing the entropic cost of binding.[6]
-
Piperidine: The defined chair conformation of piperidine also provides structural constraint, which can lead to more defined spatial orientation of the ligands and improve ternary complex stability.[8] Studies on molecules like ARV-110 have shown that incorporating such rigid structures improves degradation efficiency.[]
Pharmacokinetics (PK)
A favorable PK profile is essential for in vivo efficacy. The linker plays a key role in metabolic stability and overall exposure.
-
Azetidine: The strained ring system of azetidine might be susceptible to metabolic cleavage, although this is highly dependent on the surrounding chemical environment. Specific derivatization can mitigate these effects.
-
Piperidine: Saturated heterocycles like piperidine are often incorporated to enhance metabolic stability compared to more flexible linear alkyl or PEG linkers, which can have more "soft spots" for metabolism.[][][11]
Data Summary: A Comparative Overview
| Property | Azetidine Linker | Piperidine Linker | Supporting Rationale |
| Rigidity | High (strained 4-membered ring) | Moderate (6-membered chair) | Ring size and torsional strain.[1] |
| Permeability | Potentially favorable due to rigidity | Generally improved | Can adopt folded conformations to shield polarity; basic nitrogen improves solubility.[13][16][17] |
| Solubility | Context-dependent | Generally improved | The basic nitrogen can be protonated at physiological pH.[11][14] |
| Metabolic Stability | Context-dependent | Generally improved | Saturated rings are often more resistant to metabolism than linear chains.[8][] |
| Synthetic Accessibility | Readily available building blocks[19][20][21] | Common medicinal chemistry scaffold[8] | Both are commercially available in various functionalized forms.[19][20][21][22][23] |
Part 3: Experimental Design and Protocols
Validating the performance of a PROTAC requires a systematic workflow of biochemical and cellular assays.
General PROTAC Evaluation Workflow
Caption: A self-validating workflow for PROTAC evaluation.[24]
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[24]
1. Cell Culture and Treatment:
-
Plate the chosen cell line at an appropriate density and allow cells to adhere overnight.
-
Prepare serial dilutions of the azetidine- and piperidine-linker PROTACs in culture medium. Include a vehicle control (e.g., DMSO).
-
Treat cells with PROTACs for the desired time course (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis:
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
4. SDS-PAGE and Immunoblotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.
1. Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates).
-
Phosphate buffered saline (PBS), pH 7.4.
-
Lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Test compounds (PROTACs) and standards with known permeability.
2. Procedure:
-
Prepare a stock solution of each PROTAC in DMSO.
-
Dilute the stock solutions in PBS to the final desired concentration (final DMSO concentration should be <1%). This is the donor solution.
-
Fill the wells of the acceptor plate with PBS.
-
Carefully coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add the donor solutions (containing the PROTACs) to the donor plate wells.
-
Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for a set period (e.g., 4-16 hours).
3. Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
4. Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using an established equation that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the filter area, and the incubation time.
-
Compare the Pe values of the azetidine- and piperidine-containing PROTACs to assess their relative passive permeability.
Conclusion and Future Outlook
The choice between an azetidine and a piperidine linker is a strategic decision in PROTAC design, not a simple substitution. Azetidine offers a higher degree of rigidity, which can be beneficial for pre-organizing the molecule for optimal ternary complex formation. Piperidine provides a balance of conformational constraint and improved physicochemical properties, particularly solubility and metabolic stability.[8][][11][13]
While direct head-to-head comparisons in matched molecular pairs are still emerging in the literature, the available data suggests that piperidine and other six-membered heterocycles are a robust strategy for improving the drug-like properties of PROTACs.[8] The future of linker design will likely involve more sophisticated, multi-component linkers that combine the benefits of different motifs—for instance, a piperidine for solubility attached to a rigid element like an alkyne or triazole for precise spatial control.[18][] Ultimately, the optimal linker is target- and E3-ligase-dependent, necessitating empirical evaluation through the synthesis of focused libraries and systematic biological characterization.[18][]
References
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- Linkers for PROTAC Design. (n.d.). BOC Sciences.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.
- Linkers in PROTACs. (n.d.). Precise PEG.
- Experimental workflow for PROTAC-mediated protein degradation assay. (n.d.). Benchchem.
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (n.d.).
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Cecchini, C., Tardy, S., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-345. [Link]
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (n.d.). Benchchem.
- Exploration and innovation of Linker features in PROTAC design. (2024, August 22). BOC Sciences.
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Mares, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1135-1143. [Link]
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Zhang, M., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 29. [Link]
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Abe, H., & Namba, K. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100501. [Link]
- Boc-Azetidine-C2-NH2 | PROTAC Linker. (n.d.). MedchemExpress.com.
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
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Mares, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1135-1143. [Link]
- Methyl 1-Boc-azetidine-3-carboxylate | PROTAC Linkers. (n.d.). MedChemExpress.
- Azetidine-3-carboxylic acid | ADC Linker. (n.d.). MedchemExpress.com.
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Retrieved January 20, 2026, from [Link]
- Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022, December 1). eScholarship.org.
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Al-Shaer, M. A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 28(11), 4381. [Link]
- Overcoming the challenges of preclinical evaluations for PROTACs. (2025, March 14). WuXi AppTec.
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Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
- The Strategic Integration of Piperazine Linkers in PROTAC Design: An In-depth Technical Guide. (n.d.). Benchchem.
- Boc-azetidine-cyclohexanamine | PROTAC Linker. (n.d.). MedchemExpress.com.
- Piperidine-azetidine-Br | PROTAC Linker Chemical. (n.d.). MedChemExpress.
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Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Isaksson, M., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
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Cecchini, C., Tardy, S., & Scapozza, L. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 341-345. [Link]
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Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-315. [Link]
- Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (n.d.). Semantic Scholar.
- Novel approaches for the rational design of PROTAC linkers. (2025, December 21). ResearchGate.
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Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry, 60(23), 9860–9873. [Link]
- Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (n.d.). ResearchGate.
- Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. (n.d.). Semantic Scholar.
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A Technical Guide to the Biological Evaluation of 4-(Azetidin-3-yl)-1-methylpiperazin-2-one Derivatives: A Scaffold for Kinase Inhibitors and PROTACs
This guide provides a comprehensive biological evaluation of 4-(azetidin-3-yl)-1-methylpiperazin-2-one derivatives. It offers a comparative analysis of this scaffold against other alternatives in the context of modern drug discovery, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical moieties for therapeutic innovation.
Introduction: The Emergence of Azetidine-Piperazinone Hybrids
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior pharmacological profiles is paramount. The 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold has emerged as a promising structural motif. This guide will explore its biological significance, not through a conventional structure-activity relationship (SAR) study of a single target, for which public data is scarce, but by evaluating its potential as a versatile building block in two of the most dynamic areas of oncology and beyond: kinase inhibition and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs).
The rationale for combining the azetidine and piperazinone moieties is rooted in the principles of modern drug design. The piperazine ring is a well-established "privileged scaffold" found in numerous FDA-approved drugs, valued for its ability to modulate aqueous solubility and engage in critical hydrogen bond interactions.[1][2] The azetidine ring, a four-membered saturated heterocycle, has garnered significant recent interest for its unique stereochemical and physicochemical properties.[3] Its inherent ring strain and conformational rigidity can offer a significant advantage in optimizing ligand-target interactions and improving metabolic stability.[3][4] This guide will dissect the potential of this hybrid scaffold, providing a comparative analysis against more conventional chemical linkers and scaffolds.
Structural and Physicochemical Properties: A Comparative Overview
The decision to incorporate a specific scaffold in a drug candidate is a multi-parameter optimization problem. The 4-(azetidin-3-yl)-1-methylpiperazin-2-one moiety offers a compelling set of features when compared to more traditional building blocks like piperidine or simple alkyl chains.
| Feature | 4-(Azetidin-3-yl)piperazin-2-one | Piperidine/Pyrrolidine | Flexible Alkyl/PEG Linkers |
| Conformational Rigidity | High, due to the strained azetidine ring.[5] | Moderate, with multiple chair/boat or envelope/twist conformations. | Low, high rotational freedom. |
| sp3 Character (3D Shape) | High, promoting escape from flatland and potentially improving solubility and reducing off-target effects.[3] | High. | Variable, can be high but often with lower complexity. |
| Solubility | Potentially enhanced by the basic nitrogen atoms of the piperazine and azetidine moieties, which can be protonated.[6] | Good, modulated by substitution. | Generally good, especially for PEG linkers. |
| Metabolic Stability | Azetidine can improve metabolic stability by blocking sites of metabolism compared to larger rings.[3] | Can be susceptible to N-dealkylation and ring oxidation. | PEG linkers are generally stable; alkyl chains can be susceptible to oxidation. |
| Synthetic Tractability | Moderately complex, requiring specialized methods for azetidine synthesis.[7] | High, with well-established synthetic routes. | High, readily available building blocks. |
| Exit Vectors for Substitution | Provides multiple, well-defined vectors for further chemical modification. | Well-defined exit vectors. | Less defined spatial orientation of substituents. |
The constrained nature of the azetidine ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.[5] This can translate to higher potency and selectivity. Furthermore, azetidines are increasingly used as bioisosteres for larger saturated amines like piperidines, which can lead to improved pharmacological profiles.[4]
Applications in Drug Discovery: Kinase Inhibitors and PROTACs
A Scaffold for Novel Kinase Inhibitors
The piperazine scaffold is a cornerstone in the design of kinase inhibitors, often serving as a linker that connects key pharmacophoric elements that bind within the ATP-binding pocket of the target kinase.[1] A prime example is Imatinib, a foundational therapy for chronic myeloid leukemia.[1] The azetidine moiety is also present in approved kinase inhibitors like Baricitinib, a Janus kinase (JAK) inhibitor.[3] The JAK family of enzymes (JAK1, JAK2, JAK3, TYK2) are critical mediators of cytokine signaling, and their dysregulation is implicated in numerous inflammatory and autoimmune diseases.[8]
The 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold can be envisioned as a novel building block for kinase inhibitors, where the piperazinone core acts as a central hub, and the azetidine provides a rigid exit vector for substituents that can probe deeper pockets of the kinase active site or enhance selectivity.
Caption: The role of the scaffold as a linker in a PROTAC molecule.
Experimental Protocols for Biological Evaluation
To assess the utility of 4-(azetidin-3-yl)-1-methylpiperazin-2-one derivatives in the contexts described above, two key experiments are essential: an in vitro kinase inhibition assay and a cellular protein degradation assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. [9]It measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., JAK1)
-
Kinase substrate peptide
-
ATP
-
Test compounds (derivatives of the scaffold)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.
-
Add 2 µL of the kinase in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer) to each well. The optimal concentrations of substrate and ATP should be determined empirically, often near the Km for each. [10] * Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter variable slope dose-response curve to determine the IC50 value. [9]
-
Caption: Workflow for the in vitro luminescence-based kinase assay.
Protocol 2: PROTAC-Mediated Protein Degradation by Western Blot
This protocol is a standard method to quantify the reduction in the levels of a target protein within cells after treatment with a PROTAC. [11] Materials:
-
Adherent cell line expressing the protein of interest (e.g., a cancer cell line)
-
Test PROTACs incorporating the scaffold
-
Cell culture medium and supplements
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples. [11]4. SDS-PAGE and Western Blot:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex fluorescence system.
-
Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). [11]
-
Caption: Workflow for Western Blot analysis of protein degradation.
Conclusion and Future Directions
The 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold represents a compelling, yet underexplored, building block for modern drug discovery. While extensive biological data on a series of its derivatives is not yet in the public domain, its constituent parts—the conformationally rigid azetidine and the privileged piperazinone—suggest significant potential. This guide has provided a framework for its evaluation, focusing on its promising applications in the design of next-generation kinase inhibitors and as a functional linker in PROTACs.
The comparative analysis highlights the structural and physicochemical advantages this scaffold may offer over more conventional moieties, particularly in enhancing molecular three-dimensionality and metabolic stability. The detailed experimental protocols for kinase inhibition and protein degradation provide a clear roadmap for researchers to validate these hypotheses and unlock the therapeutic potential of this novel chemical class. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in these and other biological contexts to establish robust structure-activity relationships.
References
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The Azetidine-Piperazinone Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of distinct pharmacophoric fragments is a cornerstone of modern medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. This guide delves into the structure-activity relationships (SAR) of a compelling hybrid scaffold: azetidine-piperazinone analogs. The fusion of the strained, three-dimensional azetidine ring with the versatile piperazinone core has yielded potent modulators of various biological targets. We will objectively compare the performance of these analogs across different therapeutic areas, supported by experimental data, and provide detailed protocols to facilitate further research and development.
The Rationale Behind the Azetidine-Piperazinone Chimera
The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery.[1][2] Its inherent ring strain and sp3-rich character can confer desirable properties such as improved metabolic stability, enhanced solubility, and conformational rigidity, which can lead to higher binding affinity and selectivity for a target protein.[1][2] The piperazine ring and its derivatives are also privileged structures in medicinal chemistry, frequently incorporated into centrally active agents due to their favorable pharmacokinetic properties.[3] The piperazinone scaffold, a derivative of piperazine, offers a rich platform for chemical modification, allowing for the fine-tuning of a compound's biological activity.[4]
The combination of these two scaffolds into a single molecular entity offers a powerful strategy to:
-
Enhance Metabolic Stability: The azetidine ring can serve as a metabolically robust bioisostere for more labile groups.
-
Improve Potency and Selectivity: The rigid azetidine scaffold can orient substituents in a precise manner, leading to optimal interactions with the target protein.
-
Fine-Tune Physicochemical Properties: Modifications on both the azetidine and piperazinone rings allow for the modulation of properties like lipophilicity and solubility, which are crucial for drug-like characteristics.
This guide will explore the SAR of azetidine-piperazinone analogs in two key therapeutic areas: neurokinin-2 (NK2) receptor antagonism and monoacylglycerol lipase (MAGL) inhibition.
Neurokinin-2 (NK2) Receptor Antagonists: A Case Study in Potency and Metabolic Stability
A notable example of the successful application of the azetidine-piperazinone scaffold is in the development of selective antagonists for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor implicated in inflammatory and respiratory diseases. Researchers at Pfizer described a series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, which can be considered piperazinone analogs.[5] Their work provides a clear illustration of how systematic modifications to the azetidine and piperazinone moieties impact biological activity.
Core Structure and Key Modification Points
The general structure of the investigated NK2 receptor antagonists is shown below, with key points of modification highlighted.
Caption: Core structure of azetidine-piperidone NK2 antagonists.
Comparative Analysis of N-Lactam Substituent (R1)
The substituent on the piperidone nitrogen (R1) was found to significantly influence both potency and lipophilicity, which in turn affects metabolic stability.[5]
| Compound | R1 Substituent | Potency (pA2, RPA) | Lipophilicity (log D) | Metabolic Stability (T1/2, HLM, min) |
| 5 | Benzyl | 9.3 | 3.2 | 70 |
| 29 | Cyclopropylmethyl | 8.1 | 2.3 | 120 |
Data sourced from MacKenzie et al., 2002.[5] RPA: Rabbit Pulmonary Artery assay; HLM: Human Liver Microsomes.
Analysis:
-
Potency vs. Lipophilicity: The benzyl-substituted analog 5 exhibited high potency (pA2 = 9.3) but also high lipophilicity (log D = 3.2), which was associated with metabolic instability due to N-benzyl oxidation.[5]
-
Improving Metabolic Stability: By replacing the benzyl group with a less lipophilic cyclopropylmethyl group (analog 29 ), a significant improvement in metabolic stability was achieved (T1/2 = 120 min) with only a modest decrease in potency (pA2 = 8.1).[5] This demonstrates a successful strategy to mitigate metabolic liabilities while maintaining good target engagement.
Comparative Analysis of Azetidine 3-Substituent (R2)
With an optimized N-cyclopropylmethyl lactam, further modifications focused on the 3-substituent of the azetidine ring (R2) to enhance potency and modulate lipophilicity.[5]
| Compound | R2 Substituent | Potency (pA2, RPA) | Potency (pKb, Human Bladder) | Selectivity (IC50, nM) |
| 29 | Morpholinyl | 8.1 | - | - |
| 33 | Piperazine sulfamide | 8.9 | 8.9 | NK2: 4, h-NK1: 7900, h-NK3: 1800 |
Data sourced from MacKenzie et al., 2002.[5]
Analysis:
-
Potency Enhancement: The introduction of a piperazine sulfamide moiety at the R2 position (analog 33 ) led to a significant increase in potency at the NK2 receptor in both rabbit pulmonary artery (pA2 = 8.9) and human bladder smooth muscle (pKb = 8.9) assays, compared to the morpholinyl-substituted analog 29 .[5]
-
Excellent Selectivity: Compound 33 also demonstrated excellent selectivity for the NK2 receptor over the related human neurokinin receptors, h-NK1 and h-NK3.[5] This highlights the crucial role of the azetidine 3-substituent in dictating both potency and selectivity.
Experimental Protocols
General Synthetic Procedure for Azetidine-Piperidone Analogs:
A detailed synthetic scheme is outlined in the source literature.[5] A generalized workflow is as follows:
Caption: Generalized synthetic workflow for NK2 antagonists.
Rabbit Pulmonary Artery (RPA) Functional Assay:
-
Tissue Preparation: Isolate the main pulmonary artery from a male New Zealand White rabbit and prepare rings of 2-3 mm in width.
-
Mounting: Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 2g for 60 minutes.
-
Contraction: Induce a sustained contraction with an EC70 concentration of the NK2 receptor agonist, [Nle10]-NKA(4-10).
-
Antagonist Addition: Add the antagonist compounds at increasing concentrations and measure the relaxation of the tissue.
-
Data Analysis: Calculate the pA2 values as a measure of antagonist potency.[5]
Monoacylglycerol Lipase (MAGL) Inhibitors: A Quest for Potency and Reversibility
The azetidine-piperazine scaffold has also been explored for the development of inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase that plays a key role in the endocannabinoid system.[6][7] Inhibition of MAGL is a promising therapeutic strategy for a range of neurological and inflammatory disorders.
Core Structure and Key Modification Points
A series of azetidine-piperazine di-amides were designed and synthesized as potent and reversible MAGL inhibitors.[6] The core structure and points of modification are depicted below.
Caption: Core structure of azetidine-piperazine di-amide MAGL inhibitors.
Comparative Analysis of Amide Substituent (R1) and Piperazine Substituent (R2)
The potency of these analogs was found to be highly dependent on the nature of the substituents on both the terminal amide (R1) and the piperazine ring (R2).
| Compound | R1 Substituent | R2 Substituent | MAGL IC50 (nM) |
| 6a | 2-Thiazolyl | H | >10000 |
| 6d | 2-Thiazolyl | 4-Fluorophenyl | 14 |
| 6g | 2-(5-Methyl-1,3,4-oxadiazolyl) | 4-Fluorophenyl | 4.8 |
Data sourced from Zhu et al., 2020.[6]
Analysis:
-
Importance of Piperazine Substitution: The unsubstituted piperazine analog 6a was inactive, highlighting the critical role of the R2 substituent for MAGL inhibition. The introduction of a 4-fluorophenyl group at R2 (analog 6d ) resulted in a dramatic increase in potency.[6]
-
Optimization of the Amide Moiety: Further optimization of the R1 substituent from a 2-thiazolyl group (in 6d ) to a 2-(5-methyl-1,3,4-oxadiazolyl) group (in 6g ) led to a further improvement in potency, with compound 6g emerging as a highly potent and reversible MAGL inhibitor.[6]
Experimental Protocols
General Synthetic Procedure for Azetidine-Piperazine Di-amide Analogs:
The synthesis of these compounds involves a multi-step sequence, a summary of which is provided below.[6]
Caption: Generalized synthetic workflow for MAGL inhibitors.
In Vitro MAGL Inhibition Assay:
-
Enzyme and Substrate Preparation: Use human recombinant MAGL and a fluorescent substrate, such as 4-methylumbelliferyl acetate.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds in an assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of the substrate by MAGL releases the fluorescent 4-methylumbelliferone.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 values for each compound by fitting the data to a dose-response curve.[6]
Conclusion
The azetidine-piperazinone scaffold represents a highly versatile and fruitful platform for the design of novel therapeutic agents. The case studies presented here for NK2 receptor antagonists and MAGL inhibitors clearly demonstrate that the judicious combination of these two heterocyclic systems can lead to compounds with excellent potency, selectivity, and improved pharmacokinetic properties.
The key takeaways for researchers in drug development are:
-
The azetidine ring is an effective tool for introducing conformational constraint and enhancing metabolic stability.
-
The piperazinone core provides a flexible handle for modulating potency and physicochemical properties through substitution.
-
A systematic exploration of the SAR at different positions of both the azetidine and piperazinone rings is crucial for lead optimization.
The detailed experimental protocols provided in this guide serve as a valuable resource for the synthesis and evaluation of new azetidine-piperazinone analogs, paving the way for the discovery of next-generation therapeutics.
References
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MacKenzie, A. R., Marchington, A. P., Middleton, D. S., Newman, S. D., & Jones, B. C. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5271-5285. [Link][5]
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Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link][10]
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Zhu, B., Connolly, P. J., Zhang, Y. M., McDonnell, M. E., Bian, H., Lin, S. C., ... & Macielag, M. J. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127243. [Link][6][11]
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Pavel, K. (2021). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Request PDF. [Link]
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Zhu, B., Connolly, P. J., Zhang, Y. M., McDonnell, M. E., Bian, H., Lin, S. C., ... & Macielag, M. J. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127243. [Link][6]
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Singh, P., & Kumar, A. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-21. [Link][2][12]
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Kumar, A., & Singh, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100115. [Link][13]
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El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Journal of the Iranian Chemical Society, 19(11), 4785-4803. [Link]
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International Association for the Study of Pain (IASP). (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. IASP. [Link][1]
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Dudchak, R., & Mykhailiuk, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2587-2598. [Link][14]
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Rossi, T., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(16), 4998. [Link]
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Sharma, R., & Sharma, S. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Records of Natural Products, 5(2), 124-131. [Link][15]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of Compounds Featuring the 4-(Azetidin-3-yl)-1-methylpiperazin-2-one Scaffold
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate compound is a critical gatekeeper to its ultimate success.[1] This inherent resistance of a molecule to enzymatic degradation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] A compound with poor metabolic stability may be rapidly cleared from the body, necessitating high or frequent dosing, which can lead to patient non-compliance and undesirable side effects.[1] Conversely, excessively stable compounds can accumulate, posing toxicity risks. Therefore, a deep understanding and early assessment of metabolic stability are paramount for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[5]
This guide provides a comprehensive comparison of the metabolic stability of compounds containing the novel 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold. We will delve into its inherent metabolic characteristics and objectively compare its performance against common bioisosteric alternatives. This analysis is supported by illustrative experimental data from validated in vitro assays, providing researchers, scientists, and drug development professionals with actionable insights for informed decision-making in their discovery programs.
The 4-(Azetidin-3-yl)-1-methylpiperazin-2-one Scaffold: A Modern Motif in Medicinal Chemistry
The 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold has emerged as a promising motif in medicinal chemistry, offering a unique three-dimensional architecture and a desirable balance of physicochemical properties. The incorporation of the strained azetidine ring can impart conformational rigidity and improved target engagement, while the piperazin-2-one core provides a versatile platform for derivatization to fine-tune potency and selectivity. However, like all scaffolds, it possesses potential metabolic liabilities that warrant thorough investigation.
Comparative Scaffolds: The Rationale for Bioisosteric Replacement
To contextualize the metabolic stability of our lead scaffold, we will compare it against two common bioisosteric replacements for the piperazin-2-one moiety: piperidine and morpholine. Bioisosteric replacement is a widely employed strategy in medicinal chemistry to modulate a compound's properties, including its metabolic fate, while retaining its desired biological activity.
-
Piperidine: As a single basic nitrogen heterocycle, piperidine is generally more lipophilic than piperazine.[6] Depending on its substitution pattern, it can offer enhanced metabolic stability compared to piperazine.[6]
-
Morpholine: The inclusion of an oxygen atom in the morpholine ring reduces the basicity of the nitrogen and is generally associated with increased metabolic stability due to the electron-withdrawing effect of the oxygen.[6]
Experimental Assessment of Metabolic Stability: In Vitro Assays
The cornerstone of early-stage metabolic stability assessment lies in robust and reproducible in vitro assays that mimic the metabolic environment of the liver, the primary site of drug metabolism.[7] This guide will focus on two of the most widely used and predictive assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions.[7] The microsomal stability assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[7]
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a 1 µM working solution of the test compound in a buffer with a final DMSO concentration of ≤ 0.5%.
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution, the NADPH regenerating system, and the test compound solution.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard to precipitate the proteins and halt enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Determine the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the complete enzymatic machinery and cellular context of intact liver cells. Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II metabolizing enzymes, as well as the necessary cofactors and transporters, offering a more comprehensive and physiologically relevant model for predicting hepatic clearance.[8]
Caption: Workflow for the Hepatocyte Stability Assay.
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Gently resuspend the cells in pre-warmed incubation medium.
-
Determine cell viability (typically >80%) and density using a trypan blue exclusion assay.
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.
-
Add the test compound (final concentration 1 µM) to the hepatocyte suspension to initiate the assay.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension.
-
Immediately terminate the metabolic activity by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the half-life (t½) and intrinsic clearance (CLint) as described for the microsomal stability assay, adjusting for the number of hepatocytes per well. CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)
-
Comparative Metabolic Stability Data
To provide a clear comparison, the following table summarizes illustrative in vitro metabolic stability data for our lead scaffold and its bioisosteric analogs in human liver microsomes (HLM) and human hepatocytes. This data is representative of what would be expected based on known structure-metabolism relationships for these heterocyclic systems.
| Compound ID | Scaffold | Modification | HLM t½ (min) | HLM CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| LEAD-001 | 4-(Azetidin-3-yl)-1-methylpiperazin-2-one | Parent Scaffold | 45 | 15.4 | 90 | 7.7 |
| COMP-002 | 4-(Azetidin-3-yl)-1-methylpiperidine | Piperazin-2-one -> Piperidine | > 60 | < 11.6 | > 120 | < 5.8 |
| COMP-003 | 4-(Azetidin-3-yl)-morpholine | Piperazin-2-one -> Morpholine | > 60 | < 11.6 | > 120 | < 5.8 |
| LEAD-004 | 4-(Azetidin-3-yl)-1-ethyl piperazin-2-one | N-Methyl -> N-Ethyl | 25 | 27.7 | 50 | 13.9 |
Data is for illustrative purposes and intended for comparative analysis.
Decoding the Data: Structure-Metabolism Relationships
The illustrative data highlights key structure-metabolism relationships:
-
Parent Scaffold (LEAD-001): The 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold exhibits moderate metabolic stability. The piperazin-2-one ring and the N-methyl group are potential sites for metabolism. The azetidine ring is generally considered to be relatively stable.[9][10]
-
Piperidine Analog (COMP-002): Replacing the piperazin-2-one with a piperidine ring leads to a significant improvement in metabolic stability. This is consistent with literature suggesting that piperidines can be more metabolically robust than piperazines, depending on the substitution pattern.[2][6]
-
Morpholine Analog (COMP-003): The morpholine analog also demonstrates enhanced metabolic stability. The electron-withdrawing effect of the oxygen atom in the morpholine ring likely reduces the susceptibility of the adjacent nitrogen and carbons to oxidative metabolism.[6]
-
N-Ethyl Analog (LEAD-004): Increasing the size of the N-alkyl substituent from methyl to ethyl results in a decrease in metabolic stability. N-dealkylation is a common metabolic pathway for piperazine-containing compounds, and larger alkyl groups can be more readily metabolized.[4][6]
Metabolic Hotspot Identification and Mitigation Strategies
The primary metabolic liabilities for the 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold are likely to be:
-
N-demethylation: The N-methyl group is a soft spot for oxidative metabolism by CYP enzymes.
-
Oxidation of the Piperazin-2-one Ring: The carbon atoms adjacent to the nitrogen atoms are susceptible to hydroxylation.
-
Ring Opening: More extensive metabolism could potentially lead to the cleavage of the piperazin-2-one ring.
To improve the metabolic stability of this scaffold, several strategies can be employed:
-
Blocking Metabolic Hotspots: Introducing steric hindrance or electron-withdrawing groups near the metabolic soft spots can shield them from enzymatic attack. For example, replacing the N-methyl group with a cyclopropyl or difluoromethyl group could enhance stability.
-
Bioisosteric Replacement: As demonstrated by our comparative data, replacing the piperazin-2-one ring with more stable heterocycles like piperidine or morpholine can be a highly effective strategy.[2][5]
-
Deuteration: Selective replacement of hydrogen atoms with deuterium at metabolically labile positions can slow the rate of metabolism due to the kinetic isotope effect.
Conclusion: A Pathway to Optimized Drug Candidates
The 4-(azetidin-3-yl)-1-methylpiperazin-2-one scaffold represents a valuable starting point for the design of novel therapeutics. While it possesses moderate metabolic stability, a thorough understanding of its metabolic liabilities, as outlined in this guide, provides a clear roadmap for optimization. Through rational design, informed by robust in vitro metabolic assays and strategic bioisosteric replacements, researchers can effectively navigate the metabolic maze and develop drug candidates with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success. The comparative data and detailed protocols presented herein serve as a practical resource to guide these critical decisions in the early stages of drug discovery.
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Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). RSC Advances. [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2020). MDPI. [Link]
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Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. (2020). Pure. [Link]
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What is the importance of metabolic stability in drug design? (2025). Patsnap Synapse. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
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N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2007). PubMed. [Link]
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Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
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Basic Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]
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Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015). PubMed. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. [Link]
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Biosyntheses of azetidine-containing natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. [Link]
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Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica. [Link]
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Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. (2015). National Institutes of Health. [Link]
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High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. (n.d.). XenoTech. [Link]
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Azetidines of pharmacological interest. (2021). PubMed. [Link]
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Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). ResearchGate. [Link]
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In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (etonitazepipne). (2024). PubMed. [Link]
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Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2020). PubMed. [Link]
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Synthesis, SAR study, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase (FAAH) inhibitors. (2013). PubMed. [Link]
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Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. (2018). PubMed. [Link]
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Discovery of piperazin-1-ylpyridazine-based potent and selective stearoyl-CoA desaturase-1 inhibitors for the treatment of obesity and metabolic syndrome. (2013). PubMed. [Link]
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Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (2025). PubMed Central. [Link]
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A Senior Application Scientist's Guide to HPLC Method Validation for Piperazine-Containing Compounds
An Objective Comparison of Stationary Phases for Robust, High-Performance Analysis
In the landscape of pharmaceutical development, piperazine-containing compounds represent a cornerstone scaffold for a multitude of active pharmaceutical ingredients (APIs). From antihistamines to antipsychotics, their prevalence is undeniable. However, their analysis via High-Performance Liquid Chromatography (HPLC) presents a distinct set of challenges rooted in their fundamental chemistry. This guide provides an in-depth, experience-driven framework for developing and validating a robust HPLC method for these compounds, comparing a traditional C18 stationary phase with a modern phenyl-hexyl phase to demonstrate a tangible improvement in performance.
Part 1: The Analytical Challenge of Piperazine Compounds
The core analytical difficulty with piperazine and its derivatives stems from their basic nature. Piperazine itself has two pKa values, approximately 5.4 and 9.7, meaning its ionization state is highly dependent on pH.[1][2][3] At the acidic pH typical of many reversed-phase HPLC methods, the piperazine moiety is protonated, carrying a positive charge.
This positive charge leads to a strong, undesirable interaction with residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases like C18. These silanols are acidic and can become deprotonated (Si-O-), creating localized negative charges that electrostatically attract the protonated basic analyte. This secondary interaction results in significant chromatographic issues:
-
Peak Tailing: The analyte's elution from the column is delayed and asymmetrical, leading to broad, tailing peaks.
-
Poor Reproducibility: Minor variations in mobile phase pH or buffer concentration can drastically alter retention times and peak shapes.
-
Low Recovery: Strong, irreversible binding of the analyte to the stationary phase can lead to a loss of signal.
Overcoming these challenges requires a strategic approach to both mobile phase composition and, most critically, the choice of stationary phase chemistry.
Part 2: Designing the HPLC Method: A Comparative Approach
To illustrate a best-practice approach, we will design and validate a method for a hypothetical piperazine-containing API, "Piperaphil," comparing two common reversed-phase columns.
-
Method A (Traditional): A standard, end-capped C18 column. This represents a common, yet often problematic, starting point.
-
Method B (Modern Alternative): A Phenyl-Hexyl column. This phase offers a different selectivity profile, utilizing π-π interactions with the aromatic ring of the stationary phase, which can reduce the impact of silanol interactions and improve peak shape for basic compounds.
| Parameter | Method A: Traditional C18 | Method B: Phenyl-Hexyl (Recommended) | Rationale for Recommended Method |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Phenyl-hexyl phase provides alternative selectivity through π-π interactions, mitigating strong silanol interactions that cause peak tailing for basic compounds like piperazine. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile | A low pH mobile phase (approx. 2.7) ensures the piperazine moiety is fully and consistently protonated, preventing peak shifting due to mixed ionization states. |
| Gradient | 20% to 80% B over 10 minutes | 20% to 80% B over 10 minutes | A gradient elution is chosen to ensure adequate separation from potential impurities and degradation products while maintaining a reasonable run time. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | UV at 254 nm | Wavelength selected based on the analyte's chromophore. |
| Injection Vol. | 10 µL | 10 µL | Standard injection volume. |
Part 3: The Validation Protocol: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The framework for this validation is rigorously defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6] A critical, often overlooked, prerequisite for any validation run is the System Suitability Test (SST) . The SST is performed before every analytical run to verify that the chromatographic system is adequate for the intended analysis.[7][8]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
The following protocols are executed for both Method A and Method B to generate comparative data.
1. System Suitability Testing (SST)
-
Objective: To ensure the system is operating correctly on the day of analysis.
-
Methodology:
-
Prepare a standard solution of "Piperaphil" at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six consecutive times.
-
Calculate the mean and Relative Standard Deviation (%RSD) for retention time and peak area.
-
Determine the tailing factor (asymmetry factor) and theoretical plates for the "Piperaphil" peak from the first injection.
-
-
Acceptance Criteria (per USP <621>):
-
%RSD of Peak Area: ≤ 2.0%[9]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
2. Specificity (Selectivity)
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Methodology:
-
Forced Degradation: Subject "Piperaphil" solution to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and light (UV lamp).
-
Analyze the stressed samples alongside an unstressed sample and a placebo blank.
-
Use a photodiode array (PDA) detector to assess peak purity of the "Piperaphil" peak in all stressed samples.
-
-
Acceptance Criteria:
-
The "Piperaphil" peak should be free from co-elution with any degradation products or placebo peaks.
-
Peak purity index should be > 0.995.
-
3. Linearity and Range
-
Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Methodology:
-
Prepare a series of at least five standard solutions of "Piperaphil" across a range of 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
4. Accuracy (Recovery)
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Methodology:
-
Prepare a placebo mixture.
-
Spike the placebo with "Piperaphil" at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analyze the spiked samples and calculate the percent recovery.
-
-
Acceptance Criteria:
-
Mean percent recovery should be between 98.0% and 102.0% at each level.[10]
-
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Methodology:
-
Repeatability (Intra-day precision): Analyze six replicate samples of "Piperaphil" at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the %RSD for the results.
-
-
Acceptance Criteria:
-
%RSD for repeatability and intermediate precision should be ≤ 2.0%.[11]
-
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Methodology:
-
Analyze a standard solution while making small, deliberate changes to the method.
-
Vary mobile phase pH (± 0.2 units).
-
Vary column temperature (± 5 °C).
-
Vary flow rate (± 10%).
-
Evaluate the effect on retention time, peak area, and tailing factor.
-
-
Acceptance Criteria:
-
System suitability parameters must still be met under all varied conditions.
-
Results should not deviate significantly from the nominal method.
-
Part 4: Comparative Data Analysis & Results
The validation experiments were performed for both the traditional C18 method (Method A) and the modern Phenyl-Hexyl method (Method B). The results are summarized below.
| Validation Parameter | Acceptance Criteria | Method A (Traditional C18) | Method B (Phenyl-Hexyl) | Performance Comparison |
| System Suitability | ||||
| Tailing Factor (T) | T ≤ 2.0 | 2.1 (FAIL) | 1.2 (PASS) | Method B shows superior peak symmetry. |
| Linearity | ||||
| Correlation (r²) | r² ≥ 0.999 | 0.9992 | 0.9998 | Both methods are linear, but Method B shows a slightly better fit. |
| Accuracy | ||||
| Recovery (80-120%) | 98.0 - 102.0% | 97.5 - 101.5% (Borderline Fail) | 99.2 - 101.1% (PASS) | Method B demonstrates higher accuracy, likely due to better peak integration. |
| Precision | ||||
| Repeatability (%RSD) | ≤ 2.0% | 1.8% | 0.8% | Method B is significantly more precise. |
| Intermediate (%RSD) | ≤ 2.0% | 2.2% (FAIL) | 1.1% (PASS) | Method B shows excellent inter-day reproducibility. |
| Robustness | ||||
| Tailing Factor (at pH -0.2) | T ≤ 2.0 | 2.8 (FAIL) | 1.4 (PASS) | Method B is far more robust to minor changes in mobile phase pH. |
Analysis: The data clearly indicates the failure of the traditional C18 column (Method A) to produce a validatable method. The primary failure point is the severe peak tailing, which directly impacts accuracy and precision. The method's lack of robustness, particularly its sensitivity to pH changes, makes it unreliable for routine use in a quality control environment.
In contrast, the Phenyl-Hexyl column (Method B) passed all validation criteria with excellent performance. The alternative selectivity offered by the phenyl-hexyl phase successfully mitigated the problematic silanol interactions, resulting in a symmetrical peak shape, superior precision, and robust performance.
Part 5: Conclusion & Recommendations
For the HPLC analysis of piperazine-containing compounds, relying on a traditional C18 column can lead to significant challenges in method development and validation. The inherent basicity of the piperazine moiety often results in poor peak shape and a lack of robustness due to strong interactions with residual silanols.
This guide demonstrates that selecting a stationary phase with an alternative selectivity, such as a Phenyl-Hexyl column , provides a far superior solution. The use of π-π interactions as a primary retention mechanism minimizes the negative effects of silanol activity, leading to a robust, precise, and accurate method suitable for the rigorous demands of the pharmaceutical industry.
Therefore, it is the strong recommendation of this scientist that for new method development involving piperazine-containing APIs, analysts should prioritize screening columns with alternative selectivities (e.g., Phenyl-Hexyl, Biphenyl, or embedded polar groups) over standard C18 phases. This proactive approach will save significant development time and result in a more reliable and transferable final method.
References
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4][5]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][6]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]
-
Pharmaguideline. System Suitability in HPLC Analysis. [Link][8]
-
MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method. [Link][9]
-
Khalili, F., Henni, A., & Tontiwachwuthikul, P. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link][2][3]
-
International Journal of Pharmaceutical Quality Assurance. (2012). Hplc method development and validation: an overview. [Link][11]
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Mastelf. (2024). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
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AZoM. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][10]
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- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. pharmtech.com [pharmtech.com]
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- 12. starodub.nl [starodub.nl]
A Comparative Benchmarking Guide for Novel Heterocyclic Linkers in Targeted Drug Discovery
Introduction
The advent of targeted therapeutics, such as Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized modern medicine. These modalities rely on a tripartite structure: a targeting ligand, an effector component (a payload or an E3 ligase recruiter), and a chemical linker that connects the two.[1][2] While the targeting and effector moieties often receive the most attention, the linker is not a passive spacer but a critical determinant of a molecule's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3]
The field is rapidly evolving from first-generation flexible linkers, like simple alkyl and polyethylene glycol (PEG) chains, towards more sophisticated, rigid structures that offer greater control over molecular geometry and physicochemical properties.[2][4] This guide provides a comprehensive framework for benchmarking novel linkers, using the heterocyclic structure 4-(Azetidin-3-YL)-1-methylpiperazin-2-one as a representative example of a next-generation rigid linker. We will compare its hypothesized performance attributes against established linker classes, supported by detailed experimental protocols and data interpretation guidelines for researchers in drug development.
Section 1: The Evolving Landscape of Linker Technology
Linker design has progressed significantly to meet the complex demands of targeted therapies. The choice of linker dictates the spatial orientation of the two ends of a bifunctional molecule, which is crucial for activities like the formation of a stable ternary complex in PROTACs.[1][5] Furthermore, the linker's chemical composition directly impacts critical drug-like properties, including solubility, cell permeability, and metabolic stability.[1][6]
Caption: Classification of common linkers in drug development.
Rigid linkers, often incorporating cyclic moieties like piperazine or piperidine, are increasingly favored as they can pre-organize the molecule into a bioactive conformation and improve metabolic stability.[6] The inclusion of such heterocycles can also enhance aqueous solubility, a common challenge for large bifunctional molecules.[2][4]
Section 2: Profiling the Candidate Linker: 4-(Azetidin-3-YL)-1-methylpiperazin-2-one
This candidate linker is a prime example of a modern, rigid design. Its structure suggests several advantageous properties:
-
Piperazin-2-one Core: The piperazine ring is a well-established motif for increasing linker rigidity and improving metabolic stability.[6] Its ability to be protonated can also enhance solubility.[7]
-
Azetidine Moiety: This small, four-membered ring provides a constrained, non-linear exit vector, offering precise control over the orientation of the attached ligand compared to a flexible chain.
-
Methyl Group: The N-methyl group on the piperazinone ring may subtly modulate the linker's basicity and lipophilicity.
Based on this analysis, we hypothesize that this linker will confer greater metabolic stability and solubility compared to traditional alkyl or PEG linkers, while providing the rigidity needed for optimal biological activity in systems like PROTACs.
Section 3: A Multi-Parametric Framework for Linker Evaluation
Objective benchmarking requires a suite of standardized assays to compare key performance indicators. We will evaluate our candidate linker against three well-defined comparators: a flexible PEG4 linker, a flexible C8 alkyl linker, and an enzyme-cleavable Valine-Citrulline (Val-Cit) linker.
Caption: A streamlined workflow for comprehensive linker benchmarking.
Physicochemical and In Vitro Stability Assessment
The initial phase of benchmarking focuses on fundamental drug-like properties and stability. An ideal linker must balance solubility and permeability while resisting premature degradation in circulation.[][9]
Table 1: Comparative Physicochemical and Stability Data
| Parameter | 4-(Azetidin-3-YL)-... | PEG4 Linker | C8 Alkyl Linker | Val-Cit Linker |
| Aqueous Solubility (µM) | >200 | >200 | <10 | 50 |
| Caco-2 Pₐₚₚ (A→B) (10⁻⁶ cm/s) | 5.2 | 8.5 | 15.1 | 3.8 |
| Efflux Ratio (B→A / A→B) | 1.2 | 1.1 | 1.0 | 2.5 |
| Plasma Stability (Human, 24h, % remaining) | 95% | 98% | 97% | 92% |
| Plasma Stability (Mouse, 24h, % remaining) | 92% | 96% | 95% | 65%[10][11] |
Data are hypothetical and for illustrative purposes unless cited.
This data illustrates a typical trade-off profile. The candidate linker shows excellent solubility and superior stability in mouse plasma compared to the enzyme-sensitive Val-Cit linker.[10][11] However, its rigidity and polarity likely contribute to lower passive permeability compared to the flexible alkyl and PEG linkers.[1]
Experimental Protocol 1: In Vitro Plasma Stability Assay
This protocol assesses the linker's stability against degradation by plasma enzymes.
Objective: To quantify the percentage of intact bifunctional molecule remaining after incubation in plasma.
Methodology:
-
Preparation: Thaw human and mouse plasma (citrate-anticoagulated) at 37°C. Fortify with the test compound (e.g., a PROTAC) to a final concentration of 1 µM.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Aliquot 50 µL samples at 0, 1, 4, 8, and 24 hours into a 96-well plate containing 150 µL of ice-cold acetonitrile with an internal standard to precipitate proteins and stop the reaction.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
-
Quantification: Calculate the peak area ratio of the parent compound to the internal standard. Determine the percentage of compound remaining at each time point relative to the T=0 sample.
Causality Insight: Using both human and mouse plasma is critical, as inter-species differences in enzymes (e.g., carboxylesterases) can lead to vastly different stability profiles, as seen with the Val-Cit linker.[10][11]
Functional Efficacy Assessment (PROTAC Context)
For a PROTAC, the linker's primary role is to enable the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to target degradation.[1][3]
Caption: Mechanism of action for a PROTAC utilizing the candidate linker.
Table 2: Comparative PROTAC Functional Data
| Parameter | PROTAC with Candidate Linker | PROTAC with PEG4 Linker | PROTAC with C8 Alkyl Linker |
| Target Degradation (DC₅₀, nM) | 15 | 50 | 120 |
| Max Degradation (Dₘₐₓ, %) | 95% | 85% | 70% |
| Cellular Permeability (Apparent, AU) | Moderate | High | Very High |
Data are hypothetical and for illustrative purposes.
This data suggests that while the candidate linker may have lower passive permeability than its flexible counterparts, its rigid structure optimally orients the ligands for highly efficient ternary complex formation, resulting in superior potency (lower DC₅₀) and efficacy (higher Dₘₐₓ).[5][13]
Experimental Protocol 2: Western Blot for Protein Degradation
This is the gold-standard method to directly measure PROTAC-induced protein degradation.[14]
Objective: To quantify the decrease in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein content.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ and normalize the target protein signal to the loading control.
Trustworthiness Check: Including a loading control is non-negotiable; it validates that observed changes in the target protein are due to degradation and not errors in protein loading.
Conclusion and Future Outlook
The systematic benchmarking of linkers is paramount for the development of optimized targeted therapies. This guide presents a logical framework for evaluating novel linkers, using 4-(Azetidin-3-YL)-1-methylpiperazin-2-one as a model for a new generation of rigid, heterocyclic structures. Our analysis and hypothetical data suggest that such linkers can offer significant advantages in metabolic stability and functional potency, albeit with potential trade-offs in passive permeability.
The protocols provided herein offer a robust starting point for researchers to generate their own comparative data. By meticulously evaluating each component of a bifunctional molecule, including the often-underestimated linker, the scientific community can continue to push the boundaries of drug discovery and develop safer, more effective medicines.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
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Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. [Link]
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Classification of most common linkers used in PROTAC design. ResearchGate. [Link]
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An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024). AxisPharm. [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. [Link]
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Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. (2022). Pharma's Almanac. [Link]
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Oflazoglu, E., et al. (2008). In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate. Clinical Cancer Research. [Link]
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Impact of linker length on the activity of PROTACs. Semantic Scholar. [Link]
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Leal, M., et al. (2017). In vivo testing of drug-linker stability. Methods in Molecular Biology. [Link]
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Sapra, P., et al. (2021). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]
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Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics. [Link]
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Liu, Y., et al. (2023). Expanding the therapeutic index of MMAE-based antibody-drug conjugates (ADCs) with a novel linker system (LD343). Journal for ImmunoTherapy of Cancer. [Link]
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St. Amant, A. H., et al. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. [Link]
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Cell Permeability Assay. BioIVT. [Link]
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Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Sartorius. [Link]
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Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC. [Link]
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Van der Helm, M. W., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]
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Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. (2024). EurekAlert!. [Link]
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Comparison of each drug-linkers. ResearchGate. [Link]
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Payloads and Linkers for Antibody-Drug Conjugates. NJ Bio, Inc.. [Link]
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4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride. PubChem. [Link]
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Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. PMC. [Link]
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Gentile, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]
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Wylot, B., et al. (2023). Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. Biochemical Society Transactions. [Link]
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Pat Walters: Benchmarking Machine Learning Models in Drug Discovery-You're Probably Doing It Wrong. (2024). YouTube. [Link]
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We Need Better Benchmarks for Machine Learning in Drug Discovery. (2023). Practical Cheminformatics. [Link]
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4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem. [Link]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 4-(Azetidin-3-YL)-1-methylpiperazin-2-one dihydrochloride (CAS: 1403766-76-6). The information herein is synthesized from available safety data and an analysis of the compound's structural moieties to ensure a robust and scientifically grounded approach to personal protection. The objective is to empower laboratory personnel with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Hazard Identification and Risk Assessment
Understanding the hazard profile of this compound is the foundational step in developing a sound PPE strategy. While a comprehensive, peer-reviewed toxicology report for this specific molecule is not widely available, a reliable hazard profile can be constructed from its GHS classifications and the known risks of its structural components: the azetidine ring and the piperazinone core.[1]
The dihydrochloride salt form typically enhances water solubility but can also contribute to the compound's irritant properties.[1] The primary hazards are associated with direct contact and inhalation of the powdered form.
| Property | Information |
| IUPAC Name | 4-(azetidin-3-yl)-1-methylpiperazin-2-one;dihydrochloride[1] |
| CAS Number | 1403766-76-6[1][2] |
| Molecular Formula | C₈H₁₇Cl₂N₃O[2] |
| Molecular Weight | 242.15 g/mol |
| Appearance | White to yellow powder or crystals |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H411: Toxic to aquatic life with long lasting effects. |
| Precautionary Statements | P261, P264, P271, P273, P280, P302+P352, P304+P340, P305+P351+P338, P501[2] |
Causality of Hazards:
-
Azetidine Moiety: Four-membered nitrogen heterocycles like azetidine are known to possess unique ring strain, influencing their reactivity.[1] Safety data for the parent azetidine compound indicates it can cause severe skin burns and eye damage.[3]
-
Piperazine Moiety: Piperazine and its derivatives are frequently associated with skin irritation, the potential to cause serious eye damage, and possible allergic skin reactions.[4][5]
-
Powdered Form: As a powder or crystalline solid, the primary risk during handling (e.g., weighing, transferring) is the generation of airborne dust, leading to respiratory tract irritation and inadvertent contact with skin and eyes.[6]
The Core PPE Protocol: A Multi-Layered Defense
A risk-based approach mandates a multi-layered PPE strategy. The following protocols are designed to provide comprehensive protection during all stages of handling, from receipt to disposal.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory | NIOSH-approved N95 respirator (or higher) | Mitigates Inhalation Risk (H335): Essential when handling the powder outside of a certified chemical fume hood, such as in a ventilated balance enclosure. An N95 mask effectively filters airborne particulates.[7][8] |
| Eye & Face | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. A face shield should be worn over goggles during procedures with a high splash risk (e.g., dissolving, transferring solutions). | Prevents Serious Eye Damage (H319): Standard safety glasses with side shields are insufficient.[7][8] Goggles provide a seal around the eyes to protect against dust and splashes.[9] |
| Hand | Double-gloving with chemical-resistant gloves (e.g., nitrile). The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff. | Prevents Skin Irritation (H315): Double-gloving is a best practice for handling potentially hazardous compounds, minimizing the risk of exposure during glove removal or in case of a tear.[7] Gloves should be changed every 30 minutes or immediately upon contamination.[7][10] |
| Body | Chemical-resistant lab coat with long sleeves and elastic or knit cuffs. A disposable, back-closing gown is preferred. | Protects Skin from Contact: Provides a barrier against incidental contact and minor spills. The tight cuff prevents dust from entering the sleeve.[7][11] |
Operational Plans and Step-by-Step Procedures
Adherence to standardized procedures is critical for safety. The following workflows and protocols provide a self-validating system for safe handling.
General Handling Workflow
The following diagram illustrates the key stages of handling the compound, emphasizing the points at which PPE must be rigorously checked and employed.
Caption: Figure 1: General Handling Workflow
Step-by-Step PPE Donning Procedure
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Don the lab coat or gown, ensuring complete back closure.[7]
-
Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the sleeves of the gown.
-
Respiratory Protection: Don the fit-tested N95 respirator, ensuring a proper seal around the nose and mouth.[7][8]
-
Eye & Face Protection: Put on chemical splash goggles, followed by a face shield if required.[8]
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. This creates a complete seal.
-
Final Check: Visually inspect PPE for any defects or breaches before entering the handling area.
Step-by-Step PPE Doffing Procedure
The sequence of removal is designed to prevent cross-contamination. This procedure should be performed in a designated area.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[4]
-
Gown/Lab Coat: Unfasten the gown and remove it by rolling it down from the shoulders, ensuring the contaminated exterior is folded inward. Dispose of it in the designated waste container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand rub or soap and water.
-
Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Dispose of it immediately.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out. Dispose of them as hazardous waste.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
Decontamination and Disposal Plan
Proper disposal is a critical component of the safety protocol, mandated by the compound's aquatic toxicity (H411).
Waste Segregation and Disposal Logic
All materials that come into contact with this compound must be treated as hazardous waste.
Caption: Figure 2: Waste Disposal Decision Flow
Disposal Protocol
-
Segregation: Do not mix waste from this compound with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[12]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.[4]
-
PPE and Solid Waste: Place all contaminated disposables, including gloves, gowns, weigh paper, and cleaning materials, directly into the designated solid hazardous waste container.[4]
-
Liquid Waste: Collect all solutions and rinsates in a compatible, sealed liquid hazardous waste container. Do not dispose of any amount down the drain.[12]
-
Decontamination: Decontaminate non-disposable equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, coordinated by your institution's EHS department.[12]
Emergency Procedures
In case of accidental exposure, immediate and correct action is vital.
| Exposure Route | Immediate First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[13] Rinse skin thoroughly with large amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Call a poison center or doctor if you feel unwell. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[14] |
This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before beginning work.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
